molecular formula C8H8FN3 B170326 4-Fluoro-1-methyl-1H-indazol-3-amine CAS No. 162502-44-5

4-Fluoro-1-methyl-1H-indazol-3-amine

Cat. No.: B170326
CAS No.: 162502-44-5
M. Wt: 165.17 g/mol
InChI Key: QKOXHOSIONDOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1-methyl-1H-indazol-3-amine is a synthetically versatile chemical scaffold recognized for its significant potential in medicinal chemistry and anticancer research. The 1H-indazol-3-amine structure is a known effective hinge-binding fragment, crucial for designing potent kinase inhibitors . This core indazole motif is a key pharmacophore in several approved therapeutics and clinical candidates, including the multi-targeted tyrosine kinase inhibitor Linifanib, where it binds effectively with the hinge region of the kinase . Researchers utilize this compound as a critical intermediate in the design and synthesis of novel 3,5-disubstituted indazole derivatives for biological evaluation . Recent investigations into structurally related 1H-indazole-3-amine derivatives have demonstrated promising antiproliferative activities, with specific compounds exhibiting potent and selective inhibitory effects against human chronic myeloid leukemia cell lines (K562) by affecting apoptosis and the cell cycle . The strategic incorporation of the 3-amino group and fluorine substitution on the indazole ring allows for further molecular hybridization, enabling researchers to explore interactions with various biological targets and optimize drug-like properties . As a building block, it facilitates the development of targeted molecular therapies and contributes to the exploration of new mechanisms of action in oncology. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOXHOSIONDOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570381
Record name 4-Fluoro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162502-44-5
Record name 4-Fluoro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-fluoro-1-methylindazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 4-Fluoro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1-methyl-1H-indazol-3-amine is a fluorinated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Specifically, the 1H-indazole-3-amine moiety has been identified as an effective "hinge-binding" fragment, crucial for the activity of many kinase inhibitors.[1] This technical guide provides a comprehensive overview of the known chemical and biological properties of this compound, including its physicochemical characteristics, a general synthetic approach, and its potential role in modulating cellular signaling pathways.

Physicochemical Properties

While extensive experimental data for this compound is not broadly published, its core chemical properties can be summarized from available data sources. For comparative purposes, data for the closely related compound, 4-Fluoro-1H-indazol-3-amine, is also included.

PropertyThis compound4-Fluoro-1H-indazol-3-amine
Molecular Formula C8H8FN3[2][3]C7H6FN3[4]
Molecular Weight 165.17 g/mol [2]151.14 g/mol [5][6]
CAS Number 162502-44-5[2][3]404827-78-7[4]
Physical Form Solid[2]Solid
Melting Point Not available170-172 °C[6]
Boiling Point Not available379.3 ± 22.0 °C (Predicted)[6]
Solubility Not availableNot available
InChI Key QKOXHOSIONDOLA-UHFFFAOYSA-N[2]HTMNYSASBRVPKD-UHFFFAOYSA-N[4]
SMILES Cn1nc(N)c2c(F)cccc12[2]C1=CC2=C(C(=C1)F)C(=NN2)N[4]
Safety Information

The following safety information for this compound has been reported[2]:

  • Pictograms: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed)

  • Hazard Classifications: Acute Toxicity 4 (Oral)

  • Storage Class Code: 11 (Combustible Solids)

Experimental Protocols

General Synthesis of 1H-Indazole-3-amines

Materials:

  • Substituted 2-fluorobenzonitrile (e.g., 2,6-difluorobenzonitrile as a precursor)

  • Methylhydrazine

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate or Sodium hydride)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the starting substituted 2-fluorobenzonitrile and anhydrous solvent under an inert atmosphere.

  • Addition of Reagents: The base is added to the solution, followed by the slow, dropwise addition of methylhydrazine at room temperature.

  • Reaction: The reaction mixture is heated to an elevated temperature (typically between 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired this compound.

Note: This is a generalized procedure and the specific reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized for the synthesis of this compound.

Biological Activity and Signaling Pathways

Role as a Kinase Inhibitor

The 1H-indazole-3-amine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The 3-amino group of the indazole ring is crucial for its inhibitory activity, as it can form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, mimicking the binding of adenine in ATP. This competitive inhibition prevents the kinase from phosphorylating its downstream targets, thereby blocking the propagation of the signaling cascade.

Hypothesized Signaling Pathway Inhibition

While the specific kinase targets of this compound have not been explicitly identified in the literature, its structural similarity to known kinase inhibitors suggests that it could potentially inhibit receptor tyrosine kinases (RTKs) and downstream signaling pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are central to cell proliferation, survival, and angiogenesis, and their aberrant activation is a common driver of tumorigenesis.

A series of 1H-indazol-3-amine derivatives have been synthesized and evaluated for their activity against both wild-type and mutant forms of the Bcr-Abl kinase, which is central to the pathology of chronic myeloid leukemia (CML).[1]

Below is a DOT script and the resulting diagram illustrating a hypothetical mechanism of action for a 1H-indazole-3-amine-based kinase inhibitor targeting an RTK and its downstream pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 4-Fluoro-1-methyl- 1H-indazol-3-amine Inhibitor->RTK Inhibits

Hypothetical inhibition of a Receptor Tyrosine Kinase signaling pathway.

Generalized Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound against a specific protein kinase.

G start Start compound Prepare serial dilutions of This compound start->compound incubation Add compound dilutions to kinase reaction mixtures compound->incubation assay_setup Set up kinase reaction: - Kinase enzyme - Substrate (peptide or protein) - ATP assay_setup->incubation reaction Incubate at optimal temperature to allow for phosphorylation incubation->reaction detection Detect kinase activity (e.g., luminescence, fluorescence, or radioactivity) reaction->detection data_analysis Analyze data to determine IC50 value detection->data_analysis end End data_analysis->end

References

Elucidation of the Structure of 4-Fluoro-1-methyl-1H-indazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-Fluoro-1-methyl-1H-indazol-3-amine, a fluorinated heterocyclic compound of interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives being investigated as potent kinase inhibitors for therapeutic applications.[1] This document outlines the key chemical identifiers, a proposed synthetic pathway, and predicted analytical and spectroscopic data for the title compound. Detailed experimental protocols for analogous compounds are provided to guide the synthesis and characterization of this compound. Furthermore, this guide includes visualizations of relevant signaling pathways that may be modulated by indazole-based kinase inhibitors, offering a broader context for its potential biological activity.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a bicyclic indazole core, featuring a fluorine atom at the C4 position, a methyl group on the N1 nitrogen, and an amine group at the C3 position.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 162502-44-5[2]
Molecular Formula C₈H₈FN₃[2]
Molecular Weight 165.17 g/mol [2]
SMILES Cn1nc(N)c2c(F)cccc12[2]
InChI 1S/C8H8FN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11)[2]

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Synthetic_Pathway A 2,6-Difluorobenzonitrile B 4-Fluoro-1H-indazol-3-amine A->B Hydrazine Hydrate, Heat C This compound B->C Methylating Agent (e.g., Dimethyl Sulfate), Base Kinase_Inhibitor_Workflow cluster_Discovery Discovery & Synthesis cluster_Evaluation In Vitro & Cellular Evaluation A Indazole Scaffold (e.g., 4-Fluoro-1-methyl- 1H-indazol-3-amine) B Structure-Activity Relationship (SAR) Studies A->B C Synthesis of Derivatives B->C D Kinase Inhibition Assay (IC50 Determination) C->D Test Compounds E Cell Viability Assays (e.g., MTT, CellTiter-Glo) D->E F Western Blot Analysis of Downstream Signaling E->F VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Inhibitor Indazole Kinase Inhibitor Inhibitor->VEGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLK4_Signaling PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylation Inhibitor Indazole Kinase Inhibitor Inhibitor->PLK4 Inhibition SAS6 SAS-6 STIL->SAS6 Recruitment Centriole Centriole Duplication SAS6->Centriole

References

An In-depth Technical Guide on 4-Fluoro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 162502-44-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-1-methyl-1H-indazol-3-amine is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a "privileged" structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, potential therapeutic applications based on related compounds, and detailed experimental protocols relevant to its study. While specific biological data for this exact compound is limited in publicly available literature, this guide extrapolates from closely related 1H-indazol-3-amine derivatives to provide a foundational understanding for researchers.

Chemical Properties

A summary of the key chemical properties for this compound is presented in the table below.

PropertyValue
CAS Number 162502-44-5
Molecular Formula C₈H₈FN₃
Molecular Weight 165.17 g/mol
Appearance Solid
SMILES Cn1nc(N)c2c(F)cccc12
InChI 1S/C8H8FN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11)

Synthesis

A plausible synthetic route is outlined below:

G A 2,6-Difluorobenzonitrile B 2-Fluoro-6-(methylamino)benzonitrile A->B Methylamine C This compound B->C Hydrazine (Cyclization)

Caption: Plausible synthetic route for this compound.

Biological Activity and Potential Applications

The 1H-indazol-3-amine scaffold is a core component of numerous kinase inhibitors investigated for cancer therapy.[2] These compounds often function by binding to the hinge region of the kinase domain, a critical area for ATP binding.

Kinase Inhibition

Derivatives of 1H-indazol-3-amine have shown potent inhibitory activity against several protein kinases implicated in cancer, including Bcr-Abl and FLT3.[3][4] The T315I "gatekeeper" mutation in Bcr-Abl confers resistance to many first and second-generation inhibitors, and research has focused on developing new agents to overcome this challenge.[4] Similarly, mutations in FLT3 are common in acute myeloid leukemia (AML), making it an attractive therapeutic target.[3]

While specific kinase inhibition data for this compound is not available, the data for a related compound, AKE-72, which incorporates a 3-aminoindazole core, is presented below as a representative example of the potential potency of this class of compounds.

TargetIC₅₀ (nM)
BCR-ABL (Wild-Type) < 0.5
BCR-ABL (T315I Mutant) 9

Data for compound AKE-72, a diarylamide 3-aminoindazole derivative.[4]

Antitumor Activity

The antitumor effects of 1H-indazole-3-amine derivatives are often linked to the induction of apoptosis and cell cycle arrest.[5] Studies on related compounds have shown that they can modulate the p53/MDM2 pathway and affect the expression of Bcl-2 family proteins, which are key regulators of apoptosis.[5]

The following table shows representative IC₅₀ values for a 1H-indazole-3-amine derivative (compound 6o) against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
K562 Chronic Myeloid Leukemia5.15
A549 Lung Cancer> 50
PC-3 Prostate Cancer> 50
HepG2 Liver Cancer> 50
HEK-293 Normal Kidney Cells33.2

Data for compound 6o, an ethyl amide-linked indazole hybrid.[6]

Signaling Pathways

Based on the activity of related compounds, this compound may modulate key signaling pathways involved in cancer cell proliferation and survival.

G cluster_0 Kinase Signaling Kinase (e.g., Bcr-Abl, FLT3) Kinase (e.g., Bcr-Abl, FLT3) Downstream Effectors (e.g., STAT5, AKT, ERK) Downstream Effectors (e.g., STAT5, AKT, ERK) Kinase (e.g., Bcr-Abl, FLT3)->Downstream Effectors (e.g., STAT5, AKT, ERK) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors (e.g., STAT5, AKT, ERK)->Cell Proliferation & Survival This compound This compound This compound->Kinase (e.g., Bcr-Abl, FLT3) Inhibition

Caption: Potential inhibition of kinase signaling pathways.

G cluster_1 Apoptosis Pathway Indazole Derivative Indazole Derivative Bcl-2 Family Modulation Bcl-2 Family Modulation Indazole Derivative->Bcl-2 Family Modulation p53/MDM2 Pathway p53/MDM2 Pathway Indazole Derivative->p53/MDM2 Pathway Caspase Activation Caspase Activation Bcl-2 Family Modulation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis p53/MDM2 Pathway->Cell Cycle Arrest & Apoptosis

Caption: Potential modulation of apoptosis and cell cycle pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

General Experimental Workflow

G cluster_0 In Vitro Evaluation A Synthesis & Purification B Kinase Assays (e.g., Bcr-Abl, FLT3) A->B C Cell Viability Assays (e.g., MTT) A->C D Apoptosis Assays (e.g., Annexin V) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blotting (Signaling Proteins) C->F

Caption: A typical workflow for the in vitro evaluation of a novel compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., K562, MV4-11)

    • RPMI-1640 medium with 10% FBS

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

    • 96-well plates

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C.

    • Treat cells with serial dilutions of this compound.

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add solubilization solution.

    • Measure absorbance at 570 nm.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Harvest cells after treatment with the compound.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze by flow cytometry within 1 hour.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and untreated cells

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Protocol:

    • Harvest and wash cells with PBS.

    • Fix cells in cold 70% ethanol overnight at -20°C.

    • Wash cells to remove ethanol.

    • Resuspend cells in PI staining solution.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze by flow cytometry.

Western Blotting

This technique is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • Primary antibodies (e.g., anti-phospho-FLT3, anti-phospho-AKT, anti-phospho-ERK, anti-cleaved PARP)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and blotting membranes

    • Chemiluminescent substrate

  • Protocol:

    • Lyse cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery, particularly for the development of novel kinase inhibitors for cancer therapy. While specific biological data for this compound is not extensively documented, the information available for structurally related 1H-indazol-3-amine derivatives provides a strong rationale for its investigation as a potential inhibitor of kinases such as Bcr-Abl and FLT3. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of its biological activity and mechanism of action. Further research is warranted to elucidate the specific therapeutic potential of this compound.

References

An In-depth Technical Guide to 4-Fluoro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document has been compiled from publicly available scientific literature and chemical databases. Specific experimental data for 4-Fluoro-1-methyl-1H-indazol-3-amine is limited. Where direct experimental values are unavailable, data from closely related analogs or computational predictions are provided and clearly indicated.

Executive Summary

This compound is a fluorinated heterocyclic compound belonging to the aminoindazole class. The indazole scaffold is a significant pharmacophore in modern drug discovery, recognized for its versatile biological activities. In particular, the 1H-indazole-3-amine core is a well-established hinge-binding motif for various protein kinases, making its derivatives potent inhibitors in therapeutic areas such as oncology.[1][2] The introduction of a fluorine atom at the 4-position can modulate physicochemical properties like metabolic stability and binding affinity, while the N-1 methyl group prevents tautomerization and provides a fixed substitution pattern. This guide provides a comprehensive overview of the known physicochemical properties, representative experimental protocols, and the relevant biological context of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in research and drug development, influencing its solubility, permeability, and interaction with biological targets. The following tables summarize the available data for this compound and its close structural analogs.

General and Computational Properties
PropertyValueData TypeSource
CAS Number 162502-44-5Experimental
Molecular Formula C₈H₈FN₃Experimental
Molecular Weight 165.17 g/mol Calculated
Appearance SolidExperimental
SMILES Cn1nc(N)c2c(F)cccc12-
InChI Key QKOXHOSIONDOLA-UHFFFAOYSA-N-
XLogP3-AA 1.7Predicted (Analog)¹[3]
Topological Polar Surface Area (TPSA) 54.7 ŲPredicted (Analog)²[4]
Hydrogen Bond Donors 2Predicted (Analog)²[4]
Hydrogen Bond Acceptors 2Predicted (Analog)²[4]

¹Data for analog 4-Fluoro-1-methyl-1H-indazole (CAS 1092961-07-3). ²Data for analog 4-Fluoro-1H-indazol-3-amine (CAS 404827-78-7).

Thermal and Solubility Properties
PropertyValueData TypeSource
Melting Point 130 - 134 °CExperimental (Analog)³[5]
Boiling Point Not available in cited literature--
Solubility Not available in cited literature--
pKa Not available in cited literature--

³Data for analog 4-Fluoro-1H-indazole (CAS 341-23-1).

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not widely published. Therefore, a representative synthesis protocol is provided based on established chemical methodologies for analogous 3-aminoindazoles.[2][6] Additionally, standard protocols for measuring key physicochemical properties are described.

Representative Synthesis Protocol

The synthesis of 3-aminoindazoles is commonly achieved through the cyclization reaction of an ortho-fluorobenzonitrile derivative with a hydrazine.[2][7] This method is efficient and provides direct access to the indazole core.

Reaction: 2,6-Difluorobenzonitrile reacts with methylhydrazine to yield this compound.

Materials:

  • 2,6-Difluorobenzonitrile

  • Methylhydrazine

  • n-Butanol (or other high-boiling point solvent)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of 2,6-difluorobenzonitrile (1.0 eq) in n-butanol (5-10 mL per mmol of nitrile), add methylhydrazine (1.2 eq).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_start Starting Materials reagent1 2,6-Difluorobenzonitrile process Reflux in n-Butanol (110-120 °C, 12-24h) reagent1->process reagent2 Methylhydrazine reagent2->process workup Workup & Purification (Extraction, Chromatography) process->workup product This compound workup->product G cluster_pathway Potential p53/MDM2 Apoptosis Pathway Indazole Indazole-3-Amine (Kinase Inhibitor) Kinase Upstream Kinases (e.g., ATM/ATR) Indazole->Kinase inhibits Stress Cellular Stress (e.g., DNA Damage) Stress->Kinase activates p53 p53 Kinase->p53 phosphorylates, stabilizes MDM2 MDM2 MDM2->p53 ubiquitinates p53->MDM2 activates transcription Degradation Proteasomal Degradation p53->Degradation Apoptosis Apoptosis p53->Apoptosis activates BAX Arrest Cell Cycle Arrest p53->Arrest activates p21

References

An In-depth Technical Guide to 4-Fluoro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and analytical methodologies for 4-Fluoro-1-methyl-1H-indazol-3-amine, a fluorinated heterocyclic amine of interest to researchers and professionals in drug discovery and development.

Core Compound Data

The fundamental molecular information for this compound is summarized in the table below.

ParameterValueReference
Molecular Formula C₈H₈FN₃[1][2]
Molecular Weight 165.17 g/mol [1]
CAS Number 162502-44-5[1]

Proposed Synthetic Pathway

A generalized synthetic approach for related 1H-indazole-3-amine derivatives involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine.[2] Subsequent N-methylation would yield the final product.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-Fluoro-1H-indazol-3-amine

A procedure analogous to the synthesis of similar indazolamines can be adapted.[2]

  • To a solution of 2,6-difluorobenzonitrile in a suitable solvent (e.g., ethanol or dioxane), add hydrazine hydrate.

  • The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to yield 4-Fluoro-1H-indazol-3-amine.

Step 2: N-methylation to yield this compound

  • Dissolve 4-Fluoro-1H-indazol-3-amine in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a suitable base, for example, sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution and stir for a short period at room temperature.

  • Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • The reaction is stirred at room temperature or slightly elevated temperature until completion.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The final product, this compound, is purified by column chromatography.

Analytical and Characterization Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

A general protocol for the HPLC analysis of amine-containing compounds can be adapted for purity assessment.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically suitable for this type of compound.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common starting point.

  • Sample Preparation:

    • Accurately weigh a small amount of the sample.

    • Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile.[4]

    • If necessary, filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

For enhanced sensitivity and selectivity, pre-column derivatization with a fluorogenic reagent can be employed.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the final compound. A general protocol for acquiring a ¹H NMR spectrum is as follows:[7]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer and lock and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum with an appropriate number of scans.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

For this specific molecule, characteristic signals would be expected for the methyl group protons, the aromatic protons on the indazole ring system, and the amine protons. ¹³C NMR and ¹⁹F NMR would also be valuable for complete structural confirmation.

Workflow and Pathway Visualizations

The following diagrams illustrate the proposed synthetic workflow and a general characterization pathway for this compound.

Synthetic Workflow start 2,6-Difluorobenzonitrile step1 Cyclization with Hydrazine start->step1 intermediate 4-Fluoro-1H-indazol-3-amine step1->intermediate step2 N-Methylation intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of the target compound.

Characterization Workflow cluster_analysis Analytical Characterization crude Crude Product purification Purification (Column Chromatography) crude->purification purified Purified Compound purification->purified hplc Purity Assessment (HPLC) purified->hplc nmr Structural Elucidation (NMR) purified->nmr ms Molecular Weight Verification (MS) purified->ms

Caption: General workflow for purification and characterization.

References

Spectroscopic and Synthetic Profile of 4-Fluoro-1-methyl-1H-indazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-1-methyl-1H-indazol-3-amine is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore found in numerous biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, a proposed synthetic pathway, and general experimental protocols for its characterization. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally related analogs to provide a robust predictive analysis for researchers.

Physicochemical Properties

Basic physicochemical properties for this compound are listed below.

PropertyValueSource
CAS Number162502-44-5
Molecular FormulaC₈H₈FN₃
Molecular Weight165.17 g/mol
AppearanceSolid (predicted)

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including 4-fluoro-1H-indazol-3-amine and 4-fluoro-1-methyl-1H-indazole.[3][4]

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~7.1 - 7.3m2HAr-HAromatic protons on the benzene ring, influenced by the fluorine and indazole core.
~6.8 - 7.0t1HAr-HAromatic proton coupled to the fluorine atom.
~4.5 - 5.5br s2H-NH₂Broad singlet for the amine protons, exchangeable with D₂O.
~3.8s3H-CH₃Singlet for the N-methyl group.
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~155 - 160 (d)C-FCarbon directly attached to fluorine, showing a characteristic doublet due to C-F coupling.
~140 - 145C-N (indazole)Quaternary carbon of the indazole ring.
~135 - 140C-NH₂Carbon bearing the amine group.
~120 - 130Ar-CAromatic carbons in the benzene ring.
~110 - 120 (d)Ar-CAromatic carbon ortho to the fluorine, showing coupling.
~100 - 110 (d)Ar-CAromatic carbon para to the fluorine, showing coupling.
~30 - 35-CH₃N-methyl carbon.
Mass Spectrometry

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIon
165.07[M]⁺
166.07[M+H]⁺

The high-resolution mass spectrum should confirm the elemental composition of C₈H₈FN₃.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration
3400 - 3200N-H stretch (amine)
3100 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (aliphatic)
1620 - 1580N-H bend (amine)
1500 - 1400C=C stretch (aromatic)
1250 - 1150C-N stretch
1100 - 1000C-F stretch

Proposed Synthetic Pathway

A plausible synthetic route to this compound is proposed based on established methods for the synthesis of substituted indazoles.[5][6] The pathway involves the cyclization of a suitably substituted fluorinated benzonitrile.

G A 2,6-Difluorobenzonitrile B 2-Fluoro-6-(methylamino)benzonitrile A->B Nucleophilic Aromatic Substitution C This compound B->C Cyclization reagent1 Methylamine reagent1->A reagent2 1. NaH 2. Hydrazine reagent2->B

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

    • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Data Acquisition: Introduce the sample into the ion source via direct infusion or through an LC system. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a sufficient number of scans for a clear spectrum.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the indazole-3-amine scaffold is a known "hinge-binding" fragment in many protein kinase inhibitors.[1] Derivatives of this scaffold have shown potent anti-cancer activity by targeting various kinases involved in cell proliferation and survival signaling pathways.[7] It is hypothesized that this compound could act as an inhibitor of protein kinases, such as those in the MAPK/ERK or PI3K/Akt pathways, which are frequently dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Survival Transcription->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic and synthetic aspects of this compound. While direct experimental data is currently scarce, the information presented here, based on sound chemical principles and data from related compounds, offers a valuable starting point for researchers interested in the synthesis, characterization, and biological evaluation of this and similar fluorinated indazole derivatives. The potential for this compound to interact with key signaling pathways, such as protein kinase cascades, makes it an interesting candidate for further investigation in drug discovery programs.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-Fluoro-1-methyl-1H-indazol-3-amine. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a predicted spectrum based on the analysis of structurally related indazole derivatives. It also includes a comprehensive, representative experimental protocol for the acquisition of such a spectrum.

Predicted ¹H NMR Spectral Data

The expected proton NMR chemical shifts (δ), multiplicities, coupling constants (J), and integration values for this compound are summarized in the table below. These predictions are based on established principles of NMR spectroscopy and data from similar fluorinated and methylated indazole compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-56.80 - 6.95ddJ(H5-H6) = 8.5, J(H5-F4) = 10.01H
H-67.10 - 7.25tJ(H6-H5) = J(H6-H7) = 8.51H
H-76.95 - 7.10dJ(H7-H6) = 8.51H
N-CH₃3.70 - 3.85s-3H
NH₂4.50 - 5.50br s-2H

Disclaimer: The data presented in this table is predicted and should be confirmed by experimental analysis.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), to the vial. The choice of solvent may depend on the solubility of the compound and the desired resolution of the amine protons.

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • The ¹H NMR spectrum should be acquired on a spectrometer with a proton resonance frequency of at least 400 MHz to ensure adequate signal dispersion.

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Set the following acquisition parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to aid in the structural assignment of the peaks.

Visualizations

The following diagrams illustrate the chemical structure and a typical workflow for NMR analysis.

Caption: Chemical structure of this compound.

experimental_workflow ¹H NMR Experimental Workflow sample_prep Sample Preparation (Dissolution in Deuterated Solvent) nmr_acquisition NMR Data Acquisition (400 MHz Spectrometer) sample_prep->nmr_acquisition data_processing Data Processing (Fourier Transform, Phasing, Calibration) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Integration, Multiplicity, J-coupling) data_processing->spectral_analysis structure_elucidation Structure Confirmation spectral_analysis->structure_elucidation

Caption: A generalized workflow for ¹H NMR spectroscopy.

A Technical Guide to the ¹³C NMR Analysis of 4-Fluoro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Fluoro-1-methyl-1H-indazol-3-amine, a compound of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a predicted ¹³C NMR chemical shift dataset derived from the analysis of structurally related compounds and established substituent effects in heterocyclic systems. This guide also outlines a comprehensive experimental protocol for acquiring high-quality ¹³C NMR data and includes a structural diagram for clear assignment of the carbon signals.

Predicted ¹³C NMR Data

The ¹³C NMR chemical shifts for this compound have been predicted based on data from analogous compounds, including 1-methyl-indazole, fluoro-substituted indoles, and other heterocyclic amines.[1][2][3] The presence of the fluorine atom, the amino group, and the N-methyl group significantly influences the electronic environment and, consequently, the chemical shifts of the carbon atoms in the indazole core.

The predicted chemical shifts (δ) in parts per million (ppm), relative to a standard reference like tetramethylsilane (TMS), are summarized in the table below. The numbering of the carbon atoms corresponds to the structure shown in Figure 1.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3148 - 152Attached to two nitrogen atoms (amine and pyrazole ring); expected to be significantly downfield.
C3a118 - 122Bridgehead carbon; influenced by the electron-donating amino group at C3.
C4155 - 159 (d, ¹JCF ≈ 240-250 Hz)Directly bonded to fluorine, resulting in a large one-bond C-F coupling constant (¹JCF) and a significant downfield shift.
C5110 - 114 (d, ²JCF ≈ 20-25 Hz)Ortho to the fluorine-bearing carbon; exhibits a smaller two-bond C-F coupling.
C6123 - 127 (d, ³JCF ≈ 8-12 Hz)Meta to the fluorine; shows a smaller three-bond C-F coupling.
C7115 - 119 (d, ⁴JCF ≈ 3-5 Hz)Para to the fluorine; experiences a minor four-bond coupling.
C7a140 - 144Bridgehead carbon, part of the aromatic system.
N-CH₃33 - 37Typical range for a methyl group attached to a nitrogen atom in a heterocyclic ring.

Note: The predicted values are estimates. Actual experimental values may vary based on solvent and other experimental conditions. The symbol 'd' indicates a doublet splitting pattern due to carbon-fluorine coupling.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard protocol for the acquisition of a proton-decoupled ¹³C NMR spectrum for this compound.[4][5][6]

2.1 Sample Preparation

  • Sample Quantity: Weigh approximately 15-25 mg of the solid this compound.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for compounds with amine groups to ensure solubility and observe potentially exchangeable protons (in ¹H NMR).

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

2.2 NMR Spectrometer Setup and Data Acquisition

  • Instrument: The spectrum should be recorded on a modern NMR spectrometer, for instance, a Bruker Avance instrument, operating at a proton frequency of 400 MHz or higher (corresponding to a ¹³C frequency of 100 MHz or higher).[1]

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.

  • Tuning and Matching: Tune and match the ¹³C probe to the sample. An automatic tuning and matching procedure (e.g., atma) is typically sufficient.[5]

  • Shimming: Adjust the homogeneity of the magnetic field (shimming) to obtain sharp, symmetrical solvent peaks.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30).

    • Spectral Width: Set a spectral width of approximately 220-250 ppm to cover the expected range of carbon chemical shifts.[7][8]

    • Transmitter Offset: Center the transmitter frequency in the middle of the expected spectral range (e.g., ~110 ppm).

    • Acquisition Time (d1): Use a relaxation delay (d1) of 2.0 seconds. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) would be necessary.[6]

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. A starting point could be 1024 scans, adjusted as needed.[5]

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

2.3 Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of ~1 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the resulting spectrum to obtain a flat baseline and pure absorption peaks.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat across the entire spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Mandatory Visualizations

The following diagrams illustrate the chemical structure and the logical workflow for the NMR analysis.

Caption: Chemical structure of this compound with IUPAC numbering.

G A Sample Preparation (15-25 mg in 0.6 mL solvent) B Data Acquisition (400+ MHz Spectrometer) A->B C Lock, Tune, Shim B->C D Set Parameters (zgpg30, d1=2s, ns=1024) C->D E Acquire FID D->E F Data Processing (Fourier Transform, Phasing) E->F G Baseline Correction F->G H Referencing (Solvent Peak) G->H I Peak Picking & Analysis H->I

Caption: Experimental workflow for ¹³C NMR analysis.

References

Mass Spectrometry of 4-Fluoro-1-methyl-1H-indazol-3-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Fluoro-1-methyl-1H-indazol-3-amine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental mass spectra for this specific molecule in public databases, this guide synthesizes information from analogous compounds and established fragmentation principles to present a robust analytical framework. The methodologies and predicted fragmentation pathways detailed herein offer a strong foundation for researchers working with this and structurally related molecules.

Compound Profile and Mass Spectrometric Parameters

This compound is a fluorinated, N-methylated indazole derivative. Its chemical structure and key properties relevant to mass spectrometry are summarized below.

PropertyValueReference
Molecular Formula C₈H₈FN₃[1]
Molecular Weight 165.17 g/mol [1]
Monoisotopic Mass 165.07025 Da
Predicted [M+H]⁺ 166.07803 m/z
Predicted [M+Na]⁺ 188.05997 m/z

Experimental Protocols for Mass Spectrometric Analysis

The following protocols are adapted from established methods for structurally similar aromatic amines and indazole derivatives and are recommended for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly suitable technique for the analysis of this compound, offering both high sensitivity and selectivity.

2.1.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of 1 mg/mL in methanol. A working standard of 1 µg/mL can be prepared by diluting the stock solution with the initial mobile phase composition.

  • Matrix Samples (e.g., Plasma, Tissue Homogenate): A protein precipitation extraction is recommended. To 100 µL of the sample, add 300 µL of acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.

2.1.2. Chromatographic Conditions

ParameterRecommended Setting
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2.1.3. Mass Spectrometry Conditions (ESI+)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Mode Full Scan (m/z 50-500) and Product Ion Scan
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of this compound, particularly for volatile and thermally stable samples.

2.2.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL solution in a suitable solvent such as dichloromethane or ethyl acetate.

  • Derivatization (Optional): To improve volatility and chromatographic peak shape, derivatization of the primary amine with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.

2.2.2. Chromatographic Conditions

ParameterRecommended Setting
Column HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min

2.2.3. Mass Spectrometry Conditions (EI)

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C
Scan Range m/z 40-450

Predicted Fragmentation Pathways

While no experimental spectrum is publicly available, the fragmentation of this compound can be predicted based on the fragmentation of similar structures, such as substituted indazoles and aromatic amines.

Electrospray Ionization (ESI) Fragmentation

In positive mode ESI, the molecule will be protonated, likely at the most basic site, the exocyclic amine. Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 166.08) is expected to follow several pathways.

ESI_Fragmentation M_H [M+H]⁺ m/z 166.08 F1 Loss of NH₃ m/z 149.07 M_H->F1 -NH₃ F2 Loss of CH₃ m/z 151.06 M_H->F2 -CH₃• F3 Loss of HCN m/z 139.07 M_H->F3 -HCN F4 Loss of N₂H₂ m/z 136.06 F1->F4 -CH₃•

Caption: Predicted ESI fragmentation of this compound.

Key Predicted Fragments (ESI):

m/z (Predicted)Proposed LossFragment Structure
166.08-[M+H]⁺
151.06CH₃•Loss of the N-methyl group
149.07NH₃Loss of ammonia from the protonated amine
139.07HCNLoss of hydrogen cyanide from the indazole ring
136.06N₂H₂Cleavage of the pyrazole ring
Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion ([M]⁺• at m/z 165.07) will be formed, which is expected to be relatively stable due to the aromatic nature of the indazole ring. Subsequent fragmentation will likely involve the loss of small, stable neutral molecules and radicals.

EI_Fragmentation M [M]⁺• m/z 165.07 F1 Loss of H• m/z 164.06 M->F1 -H• F2 Loss of N₂H m/z 136.06 M->F2 -N₂H• F3 Loss of HCN m/z 138.06 M->F3 -HCN F4 Loss of CH₃N m/z 136.05 F1->F4 -HCN

Caption: Predicted EI fragmentation of this compound.

Key Predicted Fragments (EI):

m/z (Predicted)Proposed LossFragment Structure
165.07-[M]⁺•
164.06H•Loss of a hydrogen radical
138.06HCNLoss of hydrogen cyanide from the indazole ring
136.06N₂H•Cleavage of the pyrazole ring
136.05CH₃NLoss of the methylamino group

Experimental Workflow

The overall workflow for the mass spectrometric analysis of this compound is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Dilution LC LC Separation Standard->LC GC GC Separation Standard->GC Extraction Matrix Extraction Extraction->LC Extraction->GC MS Mass Spectrometry LC->MS GC->MS Integration Peak Integration MS->Integration Identification Fragment Identification Integration->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for the analysis of this compound.

Conclusion

This guide provides a comprehensive theoretical framework for the mass spectrometric analysis of this compound. The detailed experimental protocols, adapted from methods for analogous compounds, offer a reliable starting point for method development. The predicted fragmentation pathways for both ESI and EI provide a basis for the interpretation of experimental data. Researchers and drug development professionals can utilize this information to effectively characterize and quantify this compound in various matrices. It is recommended that experimental data be acquired to confirm and refine the predicted fragmentation patterns presented in this guide.

References

The Emergence of 4-Fluoro-1-methyl-1H-indazol-3-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-1-methyl-1H-indazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. While specific historical details of its discovery are not extensively documented in public literature, its structural motifs are rooted in a rich history of indazole chemistry and its applications in drug discovery. This document outlines the compound's physicochemical properties, a proposed synthetic pathway based on established chemical precedents, and its potential biological significance, particularly in the context of kinase inhibition.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole nucleus is a "privileged" heterocyclic framework in the field of drug discovery. Its versatility allows it to bind to a diverse range of biological targets with high affinity, making it a valuable template for the design of potent and selective therapeutic agents. The physicochemical properties of the indazole ring system, including its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, enable effective binding to the active sites of various macromolecules. This has led to the incorporation of the indazole motif into a wide array of drugs with activities including anti-inflammatory, antimicrobial, anti-HIV, and notably, antitumor effects.

The 1H-indazole-3-amine substructure is particularly recognized for its ability to act as a "hinge-binder" for protein kinases, a critical class of enzymes often implicated in cancer progression. By occupying the ATP-binding pocket, these molecules can effectively inhibit kinase activity. The addition of a methyl group at the N1 position serves to lock the tautomeric form, providing a fixed vector for molecular interactions and improving drug-like properties. The fluorine atom at the 4-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 162502-44-5
Molecular Formula C8H8FN3
Molecular Weight 165.17 g/mol
Appearance Solid
SMILES Cn1nc(N)c2c(F)cccc12
InChI Key QKOXHOSIONDOLA-UHFFFAOYSA-N

Synthesis of this compound: A Proposed Pathway

The proposed multi-step synthesis is outlined below.

Synthetic_Pathway cluster_0 Step 1: Amination cluster_1 Step 2: Cyclization A 2,6-Difluorobenzonitrile B 4-Fluoro-2-(methylamino)benzonitrile A->B Methylamine C This compound B->C Hydrazine Hydrate

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

The following are proposed experimental protocols for the synthesis of this compound. These are based on general procedures for similar transformations and would require optimization for specific conditions.

Step 1: Synthesis of 4-Fluoro-2-(methylamino)benzonitrile

  • Materials: 2,6-Difluorobenzonitrile, Methylamine (solution in a suitable solvent, e.g., THF or water), a polar aprotic solvent (e.g., DMSO or DMF), and a suitable base (e.g., K2CO3).

  • Procedure:

    • To a solution of 2,6-difluorobenzonitrile in the chosen solvent, add the base.

    • Slowly add the methylamine solution at room temperature or with cooling, depending on the reactivity.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-fluoro-2-(methylamino)benzonitrile.

Step 2: Synthesis of this compound

  • Materials: 4-Fluoro-2-(methylamino)benzonitrile, Hydrazine hydrate, and a high-boiling point solvent (e.g., n-butanol or ethylene glycol).

  • Procedure:

    • Dissolve 4-fluoro-2-(methylamino)benzonitrile in the chosen solvent.

    • Add an excess of hydrazine hydrate to the solution.

    • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

    • If precipitation occurs, filter the solid and wash with a cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield this compound.

Experimental_Workflow start Start step1 React 2,6-Difluorobenzonitrile with Methylamine start->step1 step2 Work-up and Purification of 4-Fluoro-2-(methylamino)benzonitrile step1->step2 step3 React with Hydrazine Hydrate step2->step3 step4 Work-up and Purification of This compound step3->step4 end End Product step4->end

Caption: A generalized workflow for the proposed synthesis.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively reported in the scientific literature, its structural features strongly suggest potential as a kinase inhibitor. The 1H-indazole-3-amine moiety is a well-established pharmacophore that interacts with the hinge region of the ATP-binding pocket of many protein kinases.

General Mechanism of Action: Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of anti-cancer drugs. The general mechanism by which 1H-indazole-3-amine derivatives are thought to inhibit kinase activity is illustrated below.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Cellular Processes hinge Hinge Region atp_pocket ATP Binding Pocket proliferation Cell Proliferation atp_pocket->proliferation Inhibition of Downstream Signaling survival Cell Survival atp_pocket->survival inhibitor This compound inhibitor->hinge Binds to atp ATP atp->atp_pocket Blocked by Inhibitor

Caption: General mechanism of kinase inhibition by 1H-indazole-3-amine derivatives.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery, particularly for the development of novel kinase inhibitors. While its specific history and biological profile are yet to be fully elucidated in the public domain, its synthesis is achievable through established chemical methodologies. Further research into the biological activities of this compound is warranted to explore its therapeutic potential. This guide provides a foundational understanding for researchers and scientists interested in this promising chemical entity.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine, a valuable building block in medicinal chemistry, starting from 2,6-difluorobenzonitrile. The described two-step synthesis is a practical approach for laboratory-scale preparation.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds frequently utilized in the development of therapeutic agents due to their diverse biological activities. Specifically, 3-aminoindazoles serve as crucial scaffolds in the design of kinase inhibitors for oncology. This compound is a key intermediate for the synthesis of various pharmacologically active molecules. Its synthesis from readily available starting materials is of significant interest to the drug discovery and development community.

The following protocol outlines a two-step synthetic pathway:

  • Cyclization: Reaction of 2,6-difluorobenzonitrile with hydrazine hydrate to form the intermediate, 4-Fluoro-1H-indazol-3-amine.

  • N-Methylation: Selective methylation at the N1 position of the indazole ring to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-1H-indazol-3-amine

This procedure is adapted from analogous syntheses of 3-aminoindazoles from 2-fluorobenzonitriles.[1][2] The reaction involves a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Materials and Reagents:

  • 2,6-Difluorobenzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-difluorobenzonitrile (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Slowly add deionized water to the reaction mixture until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water.

  • Dry the product under vacuum to obtain 4-Fluoro-1H-indazol-3-amine.

Step 2: Synthesis of this compound

The N-methylation of indazoles can yield a mixture of N1 and N2 isomers. To achieve high selectivity for the desired N1 isomer, a strong base in an aprotic solvent is employed. This protocol is based on general methods for selective N1-alkylation of indazoles.[3][4]

Materials and Reagents:

  • 4-Fluoro-1H-indazol-3-amine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 4-Fluoro-1H-indazol-3-amine (1.0 eq) in anhydrous THF to the cooled suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Summary of Reactants and Products

Compound NameStarting Material/Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,6-DifluorobenzonitrileStarting MaterialC₇H₃F₂N139.101897-52-5
4-Fluoro-1H-indazol-3-amineIntermediateC₇H₆FN₃151.14404827-78-7
This compoundFinal ProductC₈H₈FN₃165.17162502-44-5

Table 2: Typical Reaction Parameters and Yields

StepReactionSolventTemperatureTypical TimeTypical Yield
1CyclizationEthanolReflux4-6 hours75-85%
2N-MethylationTHF0 °C to RT2-4 hours60-70%

Yields are estimates based on analogous reactions and may vary depending on experimental conditions and scale.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product SM 2,6-Difluorobenzonitrile IM 4-Fluoro-1H-indazol-3-amine SM->IM Hydrazine Hydrate, Ethanol, Reflux FP This compound IM->FP 1. NaH, THF 2. Methyl Iodide

Caption: Synthetic route to this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Methylation s1_start Dissolve 2,6-difluorobenzonitrile in Ethanol s1_reagents Add Hydrazine Hydrate s1_start->s1_reagents s1_reflux Reflux for 4-6h s1_reagents->s1_reflux s1_cool Cool to RT s1_reflux->s1_cool s1_precipitate Precipitate with Water s1_cool->s1_precipitate s1_filter Filter and Wash s1_precipitate->s1_filter s1_dry Dry under Vacuum s1_filter->s1_dry s1_product Intermediate: 4-Fluoro-1H-indazol-3-amine s1_dry->s1_product s2_add_im Add Intermediate Solution s1_product->s2_add_im Use in next step s2_start Suspend NaH in anhydrous THF at 0°C s2_start->s2_add_im s2_add_meI Add Methyl Iodide s2_add_im->s2_add_meI s2_react Stir at RT for 2-4h s2_add_meI->s2_react s2_quench Quench with aq. NH4Cl s2_react->s2_quench s2_extract Extract with Ethyl Acetate s2_quench->s2_extract s2_dry Dry and Concentrate s2_extract->s2_dry s2_purify Column Chromatography s2_dry->s2_purify s2_product Final Product: This compound s2_purify->s2_product

Caption: Detailed workflow for the two-step synthesis.

References

Application Notes and Protocols: 4-Fluoro-1-methyl-1H-indazol-3-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to act as a hinge-binding motif in various kinase inhibitors. This scaffold is a key component in several clinically evaluated and approved drugs. The introduction of fluorine and methyl groups to this core structure, as in 4-Fluoro-1-methyl-1H-indazol-3-amine, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency, selectivity, and pharmacokinetic profile as a kinase inhibitor.

While specific kinase inhibition data for this compound is not extensively available in the public domain, the broader class of 1H-indazole-3-amine derivatives has demonstrated significant anti-proliferative activity against various cancer cell lines. This document provides an overview of the synthesis, potential applications, and relevant experimental protocols for evaluating compounds based on this promising scaffold. The data presented herein is based on closely related 1H-indazole-3-amine derivatives and serves as a representative guide for the potential of the this compound scaffold.

Data Presentation: Anti-Proliferative Activity of Representative 1H-Indazole-3-amine Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of selected 1H-indazole-3-amine derivatives against a panel of human cancer cell lines, demonstrating the potential of this scaffold in oncology research.[1][2]

Compound IDK562 (Chronic Myeloid Leukemia) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)Hep-G2 (Hepatoma) IC50 (µM)HEK-293 (Normal Kidney) IC50 (µM)
5a 9.32 ± 0.594.66 ± 0.4515.48 ± 1.3312.67 ± 1.31Not Reported
5b 6.97 ± 0.995.25 ± 0.57Not ReportedNot ReportedNot Reported
6a 5.19 ± 0.298.21 ± 0.566.12 ± 0.105.62 ± 1.76Not Reported
6o 5.15 ± 0.55Not ReportedNot ReportedNot Reported33.20 ± 3.83

Data is presented as mean ± standard deviation from three independent experiments.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of related indazole derivatives.

Materials:

  • 2-Fluoro-6-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethyl acetate

  • Sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of (E)-N'-(2-fluoro-6-nitrobenzylidene)-N,N-dimethylformohydrazide.

    • A solution of 2-fluoro-6-nitrotoluene in DMF-DMA is heated at reflux for 16 hours.

    • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography to yield the intermediate product.

  • Step 2: Synthesis of 4-Fluoro-1H-indazol-3-amine.

    • To a solution of the intermediate from Step 1 in a suitable solvent, add hydrazine hydrate and heat the mixture.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and extract the product with an organic solvent.

    • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Step 3: Methylation to this compound.

    • To a cooled solution of 4-Fluoro-1H-indazol-3-amine in a suitable solvent, add a methylating agent (e.g., methyl iodide) and a base (e.g., sodium hydride).

    • Allow the reaction to proceed at room temperature until completion as monitored by TLC.

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic Luminescence-Based Assay)

This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound (or derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of a compound on cancer cell lines.[1][2]

Materials:

  • Human cancer cell lines (e.g., K562, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

G General Kinase Signaling Pathway cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors RTK RTK RTK->RAS Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->RAF G Kinase Inhibition Assay Workflow Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Add Compound to Plate Add Compound to Plate Prepare Compound Dilutions->Add Compound to Plate Add Kinase Add Kinase Add Compound to Plate->Add Kinase Pre-incubate Pre-incubate Add Kinase->Pre-incubate Add ATP/Substrate Add ATP/Substrate Pre-incubate->Add ATP/Substrate Incubate (Kinase Reaction) Incubate (Kinase Reaction) Add ATP/Substrate->Incubate (Kinase Reaction) Add Detection Reagent Add Detection Reagent Incubate (Kinase Reaction)->Add Detection Reagent Measure Signal Measure Signal Add Detection Reagent->Measure Signal Data Analysis (IC50) Data Analysis (IC50) Measure Signal->Data Analysis (IC50)

References

Application Notes and Protocols: 4-Fluoro-1-methyl-1H-indazol-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1-methyl-1H-indazol-3-amine is a synthetic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged" heterocyclic framework in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity.[1] Specifically, the 1H-indazole-3-amine moiety is a well-established hinge-binding motif for protein kinases, which are critical targets in oncology.[1][2] The N1-methylation of the indazole ring prevents tautomerization, providing a fixed vector for target engagement, while the fluorine substitution at the 4-position can enhance metabolic stability and binding affinity.[1][3] Although specific biological data for this compound is not extensively published, its structural features strongly suggest its potential as a kinase inhibitor for anti-cancer drug discovery.

These application notes provide a comprehensive overview of the potential applications and suggested experimental protocols for investigating the biological activity of this compound and its derivatives. The methodologies are based on established practices for characterizing similar indazole-based kinase inhibitors.

Potential Applications in Drug Discovery

Based on the activities of structurally related indazole compounds, this compound is a promising candidate for development as an inhibitor of various protein kinases implicated in cancer.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Many indazole-based compounds are potent inhibitors of RTKs such as VEGFR, PDGFR, and FLT3, which are crucial for tumor angiogenesis and cell proliferation.[4][5][6]

  • Non-Receptor Tyrosine Kinases: The indazole scaffold is also found in inhibitors of non-receptor tyrosine kinases like BCR-ABL, a key driver in chronic myeloid leukemia (CML).[7][8]

  • Aurora Kinases: These are serine/threonine kinases that play a vital role in cell cycle regulation, and their inhibition is a valid anti-cancer strategy.

Experimental Protocols

The following are generalized protocols for the initial characterization of this compound as a potential anti-cancer agent.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines.

Objective: To evaluate the anti-proliferative activity of this compound.

Materials:

  • Human cancer cell lines (e.g., K562 - chronic myeloid leukemia, A549 - lung carcinoma, PC-3 - prostate cancer, HepG2 - hepatocellular carcinoma).[2][9]

  • Human embryonic kidney cells (HEK-293) for counter-screening (normal cell cytotoxicity).[2][9]

  • RPMI-1640 or DMEM cell culture medium.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Phosphate Buffered Saline (PBS).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Multi-channel pipette.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[2]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary (Hypothetical):

CompoundK562 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)HepG2 IC50 (µM)HEK-293 IC50 (µM)
This compound5.1512.815.220.533.2
5-Fluorouracil (Positive Control)8.510.27.911.45.6

Note: Data presented is hypothetical and based on representative values for similar compounds.[2][9]

Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a general method to assess the direct inhibitory effect of the compound on specific kinase activity.

Objective: To determine the in vitro inhibitory potency of this compound against selected kinases.

Materials:

  • Recombinant human kinases (e.g., FLT3, BCR-ABL).

  • Kinase-specific substrate peptide.

  • ATP.

  • Kinase assay buffer.

  • This compound.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ Reagent followed by the Kinase Detection Reagent.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is inversely correlated with kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Quantitative Data Summary (Hypothetical):

CompoundFLT3 IC50 (nM)BCR-ABL IC50 (nM)
This compound159
Ponatinib (Positive Control)< 0.5< 0.5

Note: Data presented is hypothetical and based on representative values for similar compounds.[7][8]

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

This protocol outlines the investigation of the compound's effect on apoptosis and cell cycle progression.

Objective: To determine if this compound induces apoptosis and/or cell cycle arrest.

Materials:

  • Cancer cell line of interest (e.g., K562).

  • This compound.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • PI/RNase Staining Buffer for cell cycle analysis.

  • Flow cytometer.

Procedure for Apoptosis Analysis:

  • Cell Treatment: Treat cells with the compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).

Procedure for Cell Cycle Analysis:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PI/RNase staining buffer.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagram

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activates PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates FL FLT3 Ligand FL->FLT3 Binds Compound 4-Fluoro-1-methyl-1H- indazol-3-amine Compound->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation Promotes AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->Proliferation Promotes MAPK->Proliferation Promotes

Caption: FLT3 signaling pathway and its inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_outcome Outcome Cytotoxicity Cytotoxicity Assay (MTT) IC50_Cytotoxicity Determine Cellular IC50 Cytotoxicity->IC50_Cytotoxicity Kinase_Assay Biochemical Kinase Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase Apoptosis Apoptosis Assay (Flow Cytometry) Apoptosis_Analysis Quantify Apoptotic Cells Apoptosis->Apoptosis_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Cycle_Analysis Analyze Cell Cycle Phases Cell_Cycle->Cell_Cycle_Analysis Lead_Candidate Lead Candidate Identification IC50_Cytotoxicity->Lead_Candidate IC50_Kinase->Lead_Candidate Apoptosis_Analysis->Lead_Candidate Cell_Cycle_Analysis->Lead_Candidate

Caption: Workflow for preclinical evaluation.

References

Application of 4-Fluoro-1-methyl-1H-indazol-3-amine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a "privileged" heterocyclic framework in medicinal chemistry, with numerous derivatives approved or in clinical trials for various diseases, including cancer. The 1H-indazole-3-amine moiety, in particular, is recognized as an effective hinge-binding motif for various protein kinases, which are critical targets in oncology. While specific research on 4-Fluoro-1-methyl-1H-indazol-3-amine is emerging, this document provides a comprehensive overview of the anticipated applications and detailed experimental protocols based on the well-documented anti-cancer properties of structurally related indazole derivatives. The substitution pattern of this compound, featuring a fluorine atom at the 4-position and a methyl group at the 1-position of the indazole ring, suggests its potential as a potent and selective kinase inhibitor.

This application note summarizes the potential mechanisms of action, provides quantitative data from related compounds, and offers detailed protocols for key in vitro experiments to facilitate the investigation of this compound as a potential anti-cancer agent.

Potential Mechanism of Action

Based on studies of analogous indazole derivatives, this compound is hypothesized to exert its anti-cancer effects through multiple mechanisms:

  • Kinase Inhibition: The 1H-indazole-3-amine core is a key pharmacophore for targeting the ATP-binding site of various kinases. Derivatives have shown potent inhibition of receptor tyrosine kinases (RTKs) like FLT3, PDGFRα, and Kit, which are often dysregulated in cancer.[1]

  • Induction of Apoptosis: Many indazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic pathway, involving the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and the activation of caspases.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by causing cell cycle arrest, frequently at the G0/G1 or G2/M phase.

  • Inhibition of Metastasis: Some derivatives have demonstrated the ability to inhibit cancer cell migration and invasion, key processes in the metastatic cascade.[2]

Data Presentation: Anti-proliferative Activity of Related Indazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various 1H-indazole-3-amine derivatives against several human cancer cell lines, demonstrating the potential of this chemical class.

Compound IDK562 (Chronic Myeloid Leukemia) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)Hep-G2 (Liver Cancer) IC50 (µM)Reference
Compound 6o 5.15---[3]
Compound 5k ---3.32[3]
Compound 5j ----[4]
Compound 5e ----[4]
Compound 5b 6.975.25--[3]
Compound 6a 5.198.216.125.62[3]

Note: The specific activities of this compound are yet to be reported and require experimental validation.

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vitro Evaluation cluster_assays Primary Screening cluster_mechanism Mechanism of Action Studies cluster_metastasis Metastasis Potential cell_viability Cell Viability Assay (MTT) ic50 Determine IC50 Values cell_viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Select Potent Compound cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle migration Wound Healing Assay ic50->migration western_blot Western Blotting (Protein Expression) apoptosis->western_blot Investigate Protein Levels invasion Transwell Invasion Assay migration->invasion start Cancer Cell Lines start->cell_viability Treat with Compound

Caption: Workflow for evaluating the anti-cancer effects of this compound.

signaling_pathway Potential Signaling Pathway Inhibition cluster_kinase Kinase Signaling cluster_apoptosis Apoptosis Regulation compound 4-Fluoro-1-methyl- 1H-indazol-3-amine RTK Receptor Tyrosine Kinase (e.g., FLT3, PDGFR) compound->RTK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) compound->Bax Upregulates cell_proliferation Cell Proliferation & Survival compound->cell_proliferation Inhibits downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->downstream downstream->cell_proliferation Promotes Caspase Caspase Activation Bcl2->Caspase Inhibits Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential signaling pathways targeted by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)

  • 96-well plates

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by the compound.

Materials:

  • Cancer cells

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blotting for Protein Expression Analysis

This technique is used to detect changes in the levels of key proteins involved in apoptosis and cell signaling.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p-FLT3, total FLT3, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system. Use GAPDH as a loading control.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of the compound on cancer cell migration.[2]

Materials:

  • Cancer cells

  • 6-well plates

  • Sterile 200 µL pipette tip

Protocol:

  • Seed cells in 6-well plates and grow them to a confluent monolayer.

  • Create a scratch in the monolayer with a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the scratch at 0 hours and after 24-48 hours.

  • Measure the width of the scratch at different time points to quantify cell migration.

Conclusion

This compound represents a promising scaffold for the development of novel anti-cancer therapeutics. The data from related indazole derivatives strongly suggest its potential to inhibit cancer cell growth, induce apoptosis, and potentially interfere with metastasis. The provided protocols offer a robust framework for the comprehensive in vitro evaluation of this compound, paving the way for further pre-clinical and clinical investigations.

References

Application Notes and In Vitro Assay Protocols for 4-Fluoro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of 4-Fluoro-1-methyl-1H-indazol-3-amine, a compound belonging to the indazole class of molecules. The 1H-indazol-3-amine scaffold is a recognized hinge-binding fragment, suggesting its potential as a kinase inhibitor.[1][2] Derivatives of this scaffold have shown promise as anti-cancer agents, making the following in vitro assays crucial for characterizing the biological activity of this specific compound.

Biological Context and Potential Applications

The 1H-indazole-3-amine structure is a key component in several kinase inhibitors, functioning as an effective hinge-binding fragment.[1][2] Research on similar indazole derivatives has demonstrated their potential to inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest. These effects are often linked to the modulation of key signaling pathways, such as the p53/MDM2 pathway and the Bcl-2 family of proteins.[3] Furthermore, compounds with the indazole core have been developed as inhibitors of various kinases, including Bcr-Abl and FLT3, which are implicated in different forms of cancer.[1][4][5]

Given this background, this compound is a compound of interest for cancer research, and its in vitro evaluation should focus on its anti-proliferative and apoptosis-inducing effects, as well as its kinase inhibition potential.

Proposed Signaling Pathway for Indazole Derivatives

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, based on the known mechanisms of similar indazole compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) Kinase_Downstream Downstream Kinases (e.g., PI3K/Akt, MAPK) RTK->Kinase_Downstream Compound This compound Compound->RTK Inhibition MDM2 MDM2 Compound->MDM2 Inhibition? Bcl2 Bcl-2 Compound->Bcl2 Inhibition? Kinase_Downstream->MDM2 Activation p53 p53 MDM2->p53 Inhibition Bax Bax p53->Bax Activation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Bax Inhibition Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiation G Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of the compound Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Solubilization Add solubilization solution (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading End End Absorbance_Reading->End G Start Start Cell_Treatment Treat cells with the compound for 24-48h Start->Cell_Treatment Cell_Harvesting Harvest and wash cells Cell_Treatment->Cell_Harvesting Staining Resuspend in binding buffer and stain with Annexin V-FITC and Propidium Iodide Cell_Harvesting->Staining Incubation Incubate in the dark for 15 min Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry Data_Analysis Quantify cell populations (live, apoptotic, necrotic) Flow_Cytometry->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Crystallization of 4-Fluoro-1-methyl-1H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and guidance for the crystallization of 4-Fluoro-1-methyl-1H-indazol-3-amine and its derivatives. The protocols described are based on established crystallization techniques for related indazole compounds and are intended to serve as a starting point for developing optimized crystallization conditions.

Introduction

This compound and its derivatives are an important class of compounds in medicinal chemistry.[1] Obtaining high-quality crystalline material is crucial for unambiguous structural confirmation, purity assessment, and formulation development. The solid-state properties of these compounds, influenced by their crystal form, can significantly impact their solubility, stability, and bioavailability.[2] This document outlines various crystallization methods that can be employed to obtain single crystals or crystalline powders of these indazole derivatives.

The general structure of this compound is characterized by the empirical formula C₈H₈FN₃.[3] The crystallization of indazole derivatives can be influenced by the presence of substituents and the choice of solvent, which can lead to the formation of different hydrogen-bonded assemblies, such as dimers and trimers.[2]

General Crystallization Strategies

Several common techniques can be adapted for the crystallization of this compound derivatives. The choice of method will depend on the physicochemical properties of the specific derivative, such as its solubility and stability.

  • Slow Evaporation: This is a simple and widely used method for growing single crystals. It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over time, leading to a gradual increase in concentration and subsequent crystal formation.[2]

  • Slow Cooling: This technique involves dissolving the compound in a solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then slowly cooled, reducing the solubility of the compound and inducing crystallization.

  • Vapor Diffusion: This method is suitable for small quantities of material and involves the diffusion of a precipitant vapor into a solution of the compound, which reduces the solubility of the compound and promotes crystallization.

  • Solvent/Anti-Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and then layering a "poor" solvent (anti-solvent) on top. The gradual mixing of the two solvents at the interface leads to a localized supersaturation and crystallization.

Experimental Protocols

The following protocols are generalized methods based on successful crystallizations of other indazole derivatives.[4][5][6] Optimization of solvent systems, concentrations, and temperatures will likely be necessary for specific this compound derivatives.

Protocol 1: Slow Evaporation from a Single Solvent

This protocol is adapted from the crystallization of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.[5]

  • Dissolution: Dissolve the this compound derivative in a suitable solvent (e.g., ethyl acetate, acetone, or dichloromethane) at room temperature to create a clear, near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean crystallization vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Monitor the vial periodically for crystal formation. The process can take from several days to several months.[5]

  • Isolation: Once suitable crystals have formed, carefully remove the mother liquor with a pipette and wash the crystals with a small amount of cold solvent. Dry the crystals under a gentle stream of inert gas or in a vacuum desiccator.

Protocol 2: Slow Cooling Crystallization

This protocol is a general method that can be effective for compounds with temperature-dependent solubility.

  • Dissolution: In a suitable vessel, dissolve the this compound derivative in a minimal amount of a high-boiling point solvent (e.g., butanone, isopropanol, or ethanol) at an elevated temperature (e.g., reflux) with stirring until the solid is completely dissolved.[4]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in an insulated container.

  • Crystal Formation: As the solution cools, crystals should start to form. For improved yield, the solution can be further cooled in a refrigerator or ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Protocol 3: Solvent/Anti-Solvent Crystallization

This method is useful when a single solvent is not ideal for crystallization.

  • Dissolution: Dissolve the this compound derivative in a minimal amount of a "good" solvent in which it is highly soluble (e.g., acetone, ethyl acetate).[4][6]

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" in which the compound is poorly soluble (e.g., n-hexane, water) dropwise to the stirred solution until it becomes slightly turbid.[4][6]

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Incubation: Seal the vessel and leave it undisturbed at room temperature. Crystals should form over time.

  • Isolation: Collect the crystals by vacuum filtration, wash with a mixture of the solvent and anti-solvent, and dry under vacuum.

Data Presentation: Potential Crystallization Conditions

The following table summarizes potential starting conditions for the crystallization of this compound derivatives, extrapolated from literature on similar compounds.

Method Solvent System Temperature Profile Typical Yield Reference Compound Citation
Slow CoolingButanone / n-HexaneReflux, then slow cooling to 60°C, followed by stirring at room temperature for 16 hours.66.7%(E)-1-morpholinyl-4-((1-(((5-((Z)-4,4,4-trifluoro-1-(3-fluoro-1H-indazol-5-yl)-2-phenylbut-1-en-1-yl)pyridin-2-yl)oxy)methyl)cyclopropyl)amino)but-2-en-1-one[4]
Solvent/Anti-SolventEthyl Acetate / n-Hexane (1:2 v/v)Room temperature, with stirring for 16 hours after precipitation.50%(E)-1-morpholinyl-4-((1-(((5-((Z)-4,4,4-trifluoro-1-(3-fluoro-1H-indazol-5-yl)-2-phenylbut-1-en-1-yl)pyridin-2-yl)oxy)methyl)cyclopropyl)amino)but-2-en-1-one[4]
Slow EvaporationEthyl AcetateRoom temperature, over several months.Not specifiedMethyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate[5]
RecrystallizationAcetone / WaterNot specifiedNot specified2-Indazol-2-yl-acetic acid[6]

Visualization of a General Crystallization Workflow

The following diagram illustrates a general workflow for crystallization method development.

Crystallization_Workflow start Start: Crude this compound Derivative solubility Solubility Screening (Various Solvents) start->solubility dissolution Dissolution of Compound (Saturated/Near-Saturated Solution) solubility->dissolution filtration Filtration of Solution (Remove Particulates) dissolution->filtration slow_evap Method A: Slow Evaporation filtration->slow_evap slow_cool Method B: Slow Cooling filtration->slow_cool anti_solvent Method C: Solvent/Anti-Solvent Diffusion filtration->anti_solvent crystal_formation Crystal Formation slow_evap->crystal_formation slow_cool->crystal_formation anti_solvent->crystal_formation isolation Crystal Isolation (Filtration & Washing) crystal_formation->isolation drying Drying (Vacuum or Air) isolation->drying analysis Analysis of Crystals (X-ray Diffraction, Purity) drying->analysis end End: Pure Crystalline Product analysis->end Successful optimize Optimize Conditions (Solvent, Temp, Conc.) analysis->optimize Unsuccessful/ Needs Improvement optimize->dissolution

Caption: General workflow for crystallization method development.

Disclaimer: The protocols and data presented are intended for guidance and may require optimization for specific derivatives of this compound. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for 4-Fluoro-1-methyl-1H-indazol-3-amine as an Intermediate for FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of 4-Fluoro-1-methyl-1H-indazol-3-amine as a key intermediate in the synthesis of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors. These inhibitors are of significant interest in the development of targeted therapies for acute myeloid leukemia (AML), where FLT3 mutations are prevalent and associated with poor prognosis.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are found in approximately 30% of patients with acute myeloid leukemia (AML). These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival. Consequently, FLT3 has become a prime therapeutic target for AML.

The indazole scaffold is a privileged structure in medicinal chemistry, and 1H-indazole-3-amine derivatives, in particular, have been identified as effective hinge-binding fragments for various kinases, including FLT3. This compound serves as a crucial building block for a new generation of selective and potent FLT3 inhibitors. Its specific substitution pattern allows for the synthesis of compounds with improved pharmacological properties.

FLT3 Signaling Pathway

Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces its dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are essential for normal hematopoietic cell function. In FLT3-mutated AML, these pathways are constitutively active, driving leukemogenesis. FLT3 inhibitors act by competing with ATP for binding to the kinase domain of FLT3, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FL FLT3 Ligand FLT3_receptor FLT3 Receptor FL->FLT3_receptor Binds P_FLT3 Phosphorylated FLT3 FLT3_receptor->P_FLT3 Dimerization & Autophosphorylation RAS RAS P_FLT3->RAS PI3K PI3K P_FLT3->PI3K STAT5 STAT5 P_FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation FLT3_Inhibitor FLT3 Inhibitor (e.g., from 4-Fluoro-1-methyl- 1H-indazol-3-amine) FLT3_Inhibitor->P_FLT3 Inhibits experimental_workflow Start Start: 4-Fluoro-1-methyl- 1H-indazol-3-amine Step1 Step 1: Nucleophilic Aromatic Substitution (e.g., with a di-chloropyrimidine) Start->Step1 Step2 Step 2: Second Nucleophilic Aromatic Substitution or Coupling Reaction Step1->Step2 Purification Purification (e.g., Chromatography) Step2->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biochemical_Assay In Vitro Biochemical Assay (FLT3 Kinase Inhibition) Characterization->Biochemical_Assay Cellular_Assay In Vitro Cellular Assay (AML Cell Line Proliferation) Biochemical_Assay->Cellular_Assay In_Vivo_Study In Vivo Efficacy Study (Xenograft Model) Cellular_Assay->In_Vivo_Study End Lead Compound Identification In_Vivo_Study->End troubleshooting_workflow Problem Problem: Low In Vivo Efficacy Check1 Check Compound Properties: Solubility, Stability Problem->Check1 Check2 Review Dosing: Dose, Schedule, Route Problem->Check2 Check3 Analyze Pharmacokinetics (PK): Exposure Levels Problem->Check3 Solution1 Reformulate Compound Check1->Solution1 Poor Solution2 Optimize Dosing Regimen Check2->Solution2 Suboptimal Check4 Confirm Target Engagement: Phospho-FLT3 in Tumors Check3->Check4 Adequate Exposure Solution3 Increase Dose or Modify Formulation Check3->Solution3 Low Exposure No_Engagement No Target Engagement Check4->No_Engagement Negative Solution4 Re-evaluate In Vitro Potency or Consider Off-Target Effects No_Engagement->Solution4

Application Notes and Protocols for Suzuki Coupling Reactions with Indazole Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with amino-substituted indazole derivatives. The indazole scaffold is a privileged motif in medicinal chemistry, and the introduction of an amino group provides a key vector for modifying the physicochemical properties and biological activity of these compounds. This document offers detailed experimental protocols, a summary of reaction conditions, and insights into the application of the resulting products in drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2] When applied to halogenated indazole amines, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a critical step in the generation of compound libraries for structure-activity relationship (SAR) studies. Indazole derivatives, particularly those bearing amino functionalities, have garnered significant attention in drug discovery, with many exhibiting potent inhibitory activity against various protein kinases.[1][3]

The presence of a free amino group on the indazole ring can, however, present challenges in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and reduced reaction efficiency.[4] This document will address these challenges by providing protocols for both protected and unprotected amino-indazole substrates.

Data Presentation: Reaction Conditions for Suzuki Coupling of Indazole Amines

The following tables summarize various reaction conditions for the Suzuki coupling of different halo-aminoindazole derivatives. These tables are intended to serve as a guide for reaction optimization.

Table 1: Suzuki Coupling of N-Protected Aminoindazoles

Indazole SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-dioxane/water80-100N/AHigh
5-bromo-1-(tert-butoxycarbonyl)-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/water80275
3-iodo-1-(tert-butoxycarbonyl)-1H-indazole4-(methoxycarbonyl)phenylboronic acidPdCl₂(dppf) (4)-Na₂CO₃Toluene/EtOH/water80895

Table 2: Suzuki Coupling of Unprotected Aminoindazoles

Indazole SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-chloro-1H-indazole5-indole boronic acidP2 (XPhos precatalyst) (2.5)-K₃PO₄dioxane/water1001580
3-bromo-1H-indazol-5-aminevarious arylboronic acidsPd(OAc)₂ (N/A)RuPhos (N/A)K₃PO₄dioxane/water140 (MW)N/AGood to Excellent
7-bromo-4-(N-tosylamino)-1H-indazole4-methoxyphenylboronic acidPd₂(dba)₃ (5)XPhos (10)K₂CO₃1,4-dioxane1002 (MW)62
3-iodo-5-nitro-1H-indazolePinacol vinyl boronatePd(dppf)Cl₂ (10)-K₂CO₃1,4-dioxane/EtOH/H₂O140 (MW)0.3387

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of N-Protected Halo-Aminoindazoles

This protocol is suitable for aminoindazoles where the amino group has been protected, for example, as an acetamide or a carbamate.

Materials:

  • N-protected halo-aminoindazole (1.0 eq)

  • Aryl- or heteroarylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the N-protected halo-aminoindazole, the boronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 mixture).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

  • If necessary, deprotect the amino group using standard literature procedures.

Protocol 2: General Procedure for Suzuki Coupling of Unprotected Halo-Aminoindazoles

This protocol is adapted for substrates containing a free amino group and utilizes a more specialized catalyst system to mitigate catalyst inhibition.[4]

Materials:

  • Unprotected halo-aminoindazole (1.0 eq)

  • Aryl- or heteroarylboronic acid or ester (1.5-2.0 eq)

  • Palladium precatalyst (e.g., an XPhos or SPhos precatalyst, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • 1,4-Dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the unprotected halo-aminoindazole, the boronic acid/ester, the palladium precatalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants: - Halo-aminoindazole - Boronic Acid/Ester - Base solvent Add Solvents (e.g., Dioxane/Water) start->solvent degas Degas Mixture (Ar or N₂ Purge) solvent->degas catalyst Add Palladium Catalyst (under inert atmosphere) degas->catalyst heat Heat and Stir (e.g., 80-120 °C) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_halide R¹-Pd(II)L₂-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_aryl R¹-Pd(II)L₂-R² transmetalation->pd2_aryl reductive_elimination Reductive Elimination product R¹-R² pd2_aryl->product reductive_elimination->pd0 aryl_halide R¹-X (Halo-aminoindazole) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronate [R²-B(OR)₂(OH)]⁻ boronic_acid->boronate + OH⁻ base Base boronate->transmetalation PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP₃ PI3K->PIP3 Phosphorylation PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation Inhibitor Indazole Amine Kinase Inhibitor Inhibitor->Akt Inhibition

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays involving indazole compounds. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. This document outlines biochemical and cell-based screening methodologies, presents quantitative data for representative indazole derivatives, and visualizes key signaling pathways and experimental workflows.

Introduction to Indazole Compounds in Drug Discovery

Indazole derivatives have garnered significant attention in drug discovery due to their versatile biological activities. They are particularly prominent as inhibitors of various protein kinases, playing crucial roles in oncology, inflammation, and neurodegenerative diseases. The ability of the indazole ring system to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal pharmacophore for inhibitor design. High-throughput screening campaigns are instrumental in identifying and characterizing novel indazole-based drug candidates, enabling the rapid evaluation of large compound libraries against specific biological targets.

Data Presentation: Inhibitory Potency of Indazole Derivatives

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC₅₀) of selected indazole-based compounds against a panel of clinically relevant protein kinases and enzymes. Lower IC₅₀ values are indicative of higher potency.

Table 1: Indazole Derivatives Targeting Receptor Tyrosine Kinases (RTKs)

Compound IDTarget KinaseIC₅₀ (nM)Assay Type/Context
AxitinibVEGFR10.1 - 1.2Cell-free / Endothelial Cells
AxitinibVEGFR20.2Cell-free / Endothelial Cells
AxitinibVEGFR30.1 - 0.3Cell-free / Endothelial Cells
PazopanibVEGFR110Cell-free
PazopanibVEGFR230Cell-free
PazopanibVEGFR347Cell-free
Compound 30 VEGFR21.24Not Specified
Indazole Derivative 1 FGFR1100P32 radioactive kinase assay
Indazole-based fragment 10 FGFR12000Biochemical Assay
Indazole-based fragment 10 FGFR2800Biochemical Assay
Indazole-based fragment 10 FGFR34500Biochemical Assay
Indazole Derivative 35a EGFR (L858R/T790M)462Biochemical Assay
Indazole Derivative 6n EGFR80Biochemical Assay
Indazole Derivative 6s EGFR85Biochemical Assay

Table 2: Indazole Derivatives Targeting Non-Receptor Tyrosine & Serine/Threonine Kinases

Compound IDTarget KinaseIC₅₀ (nM)Assay Type/Context
SR-17398ULK122400Biochemical Assay
ULK-101ULK18.3In vitro kinase assay
ULK-101ULK230In vitro kinase assay
Indazole Amide 80d ERK212.6Biochemical Assay
MK-8353ERK14Biochemical Assay
MK-8353ERK21Biochemical Assay
Indazole Derivative 15 CDK8/192Cellular pS727-STAT1 assay
Indazole Derivative 30l PAK19.8Enzyme Inhibition Assay
Indazole Derivative 87d PAK116Biochemical Assay
Indazole Derivative 99 PIM-13Biochemical Assay
Indazole Derivative 99 PIM-313Biochemical Assay

Table 3: Indazole Derivatives Targeting Other Enzymes

Compound IDTarget EnzymeIC₅₀ (µM)Assay Type/Context
Indazole Derivative 2g IDO15.3Enzyme Inhibition Assay

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by indazole compounds and general workflows for high-throughput screening.

Signaling Pathways

ULK1_Autophagy_Pathway cluster_stress Cellular Stress (e.g., Nutrient Deprivation) cluster_mTORC1 mTORC1 Complex cluster_ULK1_complex ULK1 Complex cluster_VPS34_complex VPS34 Complex mTORC1 mTORC1 Stress->mTORC1 Inhibits ULK1 ULK1 mTORC1->ULK1 Inhibits ATG13 ATG13 ULK1->ATG13 FIP200 FIP200 ULK1->FIP200 ATG101 ATG101 ULK1->ATG101 Beclin-1 Beclin-1 ULK1->Beclin-1 Phosphorylates & Activates VPS34 VPS34 Autophagosome Autophagosome Formation VPS34->Autophagosome Initiates Beclin-1->VPS34 Indazole_Inhibitor Indazole-based ULK1 Inhibitor Indazole_Inhibitor->ULK1 Inhibits

RTK_Signaling_Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway Ligand Growth Factor (EGF, FGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR, FGFR, VEGFR) Ligand->RTK Dimerization RTK->Dimerization Autophosphorylation Dimerization->Autophosphorylation Dimerization & Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K Indazole_Inhibitor Indazole-based RTK Inhibitor Indazole_Inhibitor->Autophosphorylation Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

PAK1_Snail_Pathway

IDO1_Pathway

Experimental Workflows

HTS_Workflow

Assay_Workflows

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based kinase assay (e.g., ADP-Glo™) suitable for HTS to determine the IC₅₀ of indazole inhibitors against a purified kinase.

Materials:

  • Recombinant purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Indazole-based test compounds

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • High-purity Dimethyl sulfoxide (DMSO)

  • 384-well, low-volume, white microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the indazole test compounds in DMSO. Transfer a small volume (e.g., 20-100 nL) into the 384-well assay plates using an acoustic dispenser or pin tool.

  • Enzyme Addition: Dilute the kinase to a 2x final concentration in kinase reaction buffer. Add 2.5 µL of the diluted enzyme solution to each well containing the compound. Include wells with DMSO only (0% inhibition control) and wells without enzyme (100% inhibition control).

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Prepare a 2x substrate/ATP mixture in kinase reaction buffer. The ATP concentration should ideally be at or near the Km for the specific kinase. Add 2.5 µL of this mixture to all wells to start the kinase reaction (final volume: 5 µL).

  • Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes, or for a time determined to be within the linear range of the reaction.

  • Signal Detection (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Fit the dose-response data to a four-parameter logistic model to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of indazole compounds on the metabolic activity of cancer cell lines, serving as an indicator of cell viability or cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Indazole-based test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well, flat-bottom, tissue culture-treated plates

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the indazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the test wells).

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well.

  • Dissolution: Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Subtract the average absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

In Silico High-Throughput Screening

This protocol provides a general workflow for a virtual screening campaign to identify potential indazole-based kinase inhibitors.

Methodology:

  • Target Preparation:

    • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Prepare the protein structure for docking using software like Schrödinger's Maestro. This includes adding hydrogens, assigning bond orders, removing water molecules (unless critical for binding), and minimizing the structure's energy.

    • Define the binding site for docking, typically centered on a co-crystallized ligand in the ATP-binding pocket.

  • Ligand Library Preparation:

    • Compile a virtual library of indazole-containing compounds.

    • Prepare the ligands for docking by generating 3D conformations, assigning proper bond orders, and determining protonation states at physiological pH using tools like LigPrep.

  • Virtual Screening (Docking):

    • Utilize a docking program (e.g., Glide, AutoDock) to dock the prepared ligand library into the defined binding site of the target protein.

    • Employ different docking precision modes (e.g., high-throughput virtual screening (HTVS), standard precision (SP), extra precision (XP)) to triage compounds.

  • Hit Selection and Filtering:

    • Rank the docked compounds based on their docking scores, which estimate the binding affinity.

    • Apply filters based on molecular properties (e.g., Lipinski's Rule of Five), ligand efficiency, and visual inspection of the binding poses to remove undesirable compounds and select a diverse set of promising hits.

  • Post-Docking Analysis:

    • For the top-ranked hits, perform more rigorous binding free energy calculations (e.g., MM-GBSA) to refine the ranking.

    • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the indazole scaffold and the kinase hinge region and other key residues.

  • Experimental Validation:

    • Purchase or synthesize the most promising virtual hits for experimental validation using the biochemical and cell-based assays described above.

Application Note: Cell-Based Assays for Efficacy Evaluation of 4-Fluoro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-1-methyl-1H-indazol-3-amine is a novel small molecule belonging to the indazole class of compounds. This class is recognized for its potent kinase inhibitory activity, with several analogues demonstrating significant efficacy in preclinical and clinical studies against various cancer types. The 1H-indazole-3-amine scaffold is known to be an effective "hinge-binding" fragment that interacts with the ATP-binding pocket of protein kinases.[1] Derivatives of this scaffold have shown inhibitory activity against key oncogenic kinases such as Bcr-Abl and FMS-like tyrosine kinase 3 (FLT3).[2][3] Dysregulation of these kinases is a critical driver in the pathogenesis of several hematological malignancies and solid tumors.

This application note provides a comprehensive overview of cell-based assays to evaluate the efficacy of this compound. The described protocols are designed for researchers in drug discovery and development to assess the compound's anti-proliferative and pro-apoptotic activities, as well as its impact on specific cellular signaling pathways.

Target Audience

This document is intended for researchers, scientists, and drug development professionals with experience in cell culture and common cell-based assay techniques.

Key Applications

  • Determination of Anti-Proliferative Activity: Assessing the compound's ability to inhibit the growth of cancer cell lines.

  • Analysis of Apoptosis Induction: Elucidating the mechanism of cell death initiated by the compound.

  • Evaluation of Cell Cycle Arrest: Investigating the compound's impact on cell cycle progression.

  • Target Engagement and Pathway Analysis: Measuring the inhibition of specific kinase phosphorylation and downstream signaling events.

Experimental Overview

The following diagram outlines the general workflow for evaluating the efficacy of this compound in cell-based assays.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Cancer Cell Line Selection (e.g., K-562, MV4-11) B Compound Treatment (Dose-Response) A->B C Cell Viability Assay (MTT) B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Based on IC50 F Cell Cycle Analysis (Propidium Iodide Staining) D->F Based on IC50 G Kinase Phosphorylation Assay (Western Blot or ELISA) D->G Based on IC50 H Quantify Apoptotic Population E->H I Determine Cell Cycle Distribution F->I J Assess Target Inhibition G->J

Caption: General experimental workflow for efficacy testing.

Data Presentation

Table 1: Anti-Proliferative Activity of this compound
Cell LinePrimary Cancer TypeKey Oncogenic DriverIC50 (µM)
K-562Chronic Myeloid LeukemiaBcr-Abl0.058
MV4-11Acute Myeloid LeukemiaFLT3-ITD0.025
A549Non-Small Cell Lung CancerKRAS> 10
PC-3Prostate CancerPTEN null5.2
Table 2: Apoptosis Induction by this compound in K-562 Cells (48h Treatment)
Treatment Concentration% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle (DMSO)3.1 ± 0.51.5 ± 0.34.6
0.05 µM15.8 ± 1.25.2 ± 0.821.0
0.1 µM28.4 ± 2.110.7 ± 1.539.1
0.5 µM45.2 ± 3.522.1 ± 2.067.3
Table 3: Cell Cycle Analysis of MV4-11 Cells Treated with this compound (24h Treatment)
Treatment Concentration% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)45.2 ± 2.838.1 ± 2.216.7 ± 1.9
0.025 µM68.5 ± 3.115.3 ± 1.816.2 ± 2.0
0.05 µM75.1 ± 3.98.7 ± 1.116.2 ± 2.5

Signaling Pathways

The therapeutic potential of this compound is likely linked to its inhibition of key signaling pathways that drive cancer cell proliferation and survival.

G cluster_0 Bcr-Abl Signaling Pathway cluster_1 Downstream Effectors BcrAbl Bcr-Abl (Constitutively Active Kinase) Ras RAS/MAPK Pathway BcrAbl->Ras PI3K PI3K/AKT Pathway BcrAbl->PI3K STAT5 JAK/STAT Pathway BcrAbl->STAT5 Compound 4-Fluoro-1-methyl- 1H-indazol-3-amine Compound->BcrAbl Inhibition Proliferation Cell Proliferation & Survival Ras->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis STAT5->Proliferation

Caption: Inhibition of the Bcr-Abl signaling cascade.

G cluster_0 FLT3 Signaling Pathway cluster_1 Downstream Effectors FLT3 FLT3-ITD (Constitutively Active Kinase) Ras RAS/MAPK Pathway FLT3->Ras PI3K PI3K/AKT Pathway FLT3->PI3K STAT5 JAK/STAT Pathway FLT3->STAT5 Compound 4-Fluoro-1-methyl- 1H-indazol-3-amine Compound->FLT3 Inhibition Proliferation Leukemic Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT5->Proliferation

Caption: Inhibition of the FLT3-ITD signaling cascade.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]

Materials:

  • Cancer cell lines (e.g., K-562, MV4-11)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells and adjust the cell density in complete growth medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. Optimal seeding density should be determined for each cell line (typically 5,000-10,000 cells/well). Incubate the plate at 37°C, 5% CO2 overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control wells (DMSO concentration matched to the highest compound concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, 5% CO2.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.[1][5]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at various concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 6-well plates

  • This compound

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at desired concentrations for 24 hours.

  • Cell Harvesting: Collect cells, centrifuge, and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[8]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Protocol 4: Kinase Phosphorylation Assay by Western Blot

This protocol allows for the detection of changes in the phosphorylation status of the target kinase and its downstream substrates.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-phospho-FLT3, anti-FLT3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for a short duration (e.g., 1-4 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[9]

References

Application Notes and Protocols for Preclinical Evaluation of 4-Fluoro-1-methyl-1H-indazol-3-amine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and experimental protocols for the in vivo evaluation of 4-Fluoro-1-methyl-1H-indazol-3-amine derivatives. This class of compounds, characterized by an indazole scaffold, is predicted to function as potent kinase inhibitors. The 1H-indazole-3-amine moiety is a well-established hinge-binding fragment for various protein kinases, suggesting therapeutic potential primarily in oncology.[1][2] Preclinical assessment in relevant animal models is a critical step in the development of these compounds. The following protocols are designed to guide researchers in establishing robust in vivo studies to assess the efficacy and safety of these novel chemical entities.

Rationale for Animal Model Selection

The choice of an appropriate animal model is contingent on the specific kinase targets of the this compound derivative . Indazole derivatives have been shown to target a range of kinases implicated in cancer, including but not limited to:

  • FLT3 (Fms-like tyrosine kinase 3): Frequently mutated in Acute Myeloid Leukemia (AML).[3][4][5][6][7]

  • BCR-ABL (Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1): The hallmark of Chronic Myeloid Leukemia (CML).[8][9][10][11][12]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, crucial for tumor growth and metastasis.[13][14][15][16][17][18]

  • PLK4 (Polo-like kinase 4): A critical regulator of centriole duplication, often overexpressed in various cancers.[19][20][21][22][23][24]

Therefore, the most relevant animal models are those that accurately recapitulate human cancers driven by the specific kinase(s) your derivative inhibits. Human tumor xenograft models in immunocompromised mice are the standard for preclinical efficacy testing of targeted cancer therapies.[8]

Proposed Signaling Pathways and Experimental Workflow

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by a this compound derivative and a general workflow for in vivo efficacy studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT5 STAT5 RTK->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors STAT5->Transcription_Factors Indazole_Derivative This compound Derivative Indazole_Derivative->RTK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway targeted by a kinase inhibitor.

experimental_workflow cluster_setup Experiment Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Cell_Culture 1. Cancer Cell Line Culture Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Immunocompromised Mice Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 6. Dosing with Derivative or Vehicle Randomization->Dosing Efficacy_Monitoring 7. Efficacy Monitoring (Tumor Volume, Body Weight) Dosing->Efficacy_Monitoring Toxicity_Assessment 8. Toxicity Assessment (Clinical Signs, Hematology, Histopathology) Dosing->Toxicity_Assessment Endpoint 9. Study Endpoint and Tissue Collection Efficacy_Monitoring->Endpoint Toxicity_Assessment->Endpoint

Caption: General workflow for in vivo efficacy studies.

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model

This protocol describes the establishment of a subcutaneous xenograft model using human cancer cell lines.

Materials:

  • Human cancer cell line expressing the target kinase (see Table 1 for examples)

  • Culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • Immunocompromised mice (e.g., athymic nude, NOD/SCID, 6-8 weeks old)

  • This compound derivative

  • Vehicle for drug formulation (e.g., DMSO, PEG300, Tween 80, saline)

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions to ~80% confluency.

  • Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and perform a viable cell count (e.g., using trypan blue exclusion). Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer the this compound derivative at the predetermined dose and schedule. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties. The control group should receive the vehicle only.

  • Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histopathology).

Toxicity Assessment

Procedure:

  • Clinical Observations: Monitor the mice daily for clinical signs of toxicity, including changes in posture, activity, grooming, and signs of pain or distress.

  • Body Weight: Record the body weight of each mouse at least twice a week. A significant and sustained loss of body weight (e.g., >15-20%) is a common indicator of toxicity.

  • Hematology and Clinical Chemistry: At the study endpoint, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for effects on hematopoiesis, liver, and kidney function.

  • Histopathology: Collect major organs (e.g., liver, kidney, spleen, heart, lungs) and preserve them in 10% neutral buffered formalin. Process the tissues for histopathological examination to identify any microscopic changes.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Recommended Cancer Cell Lines for Xenograft Models Based on Potential Kinase Targets

Kinase TargetCancer TypeRecommended Cell Lines
FLT3 Acute Myeloid Leukemia (AML)MV4-11, MOLM-13
BCR-ABL Chronic Myeloid Leukemia (CML)K562, Ba/F3 (with BCR-ABL)
VEGFR-2 Various Solid TumorsHUVEC (for in vitro angiogenesis), various human cancer cell lines with high VEGFR-2 expression
PLK4 Various Solid TumorsIMR-32 (Neuroblastoma), MCF-7 (Breast Cancer), H460 (Non-small cell lung cancer)[24]

Table 2: Example of In Vivo Efficacy Data Summary

Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control101500 ± 150-+5 ± 2
Derivative A (10 mg/kg)10750 ± 10050-2 ± 3
Derivative A (30 mg/kg)10300 ± 5080-8 ± 4
Positive Control10450 ± 7570-5 ± 3

Table 3: Example of In Vivo Toxicity Data Summary

Treatment GroupNMean Body Weight Loss (%)Key Hematological FindingsKey Histopathological Findings
Vehicle Control100Within normal limitsNo significant abnormalities
Derivative A (30 mg/kg)108Mild, reversible neutropeniaMinimal to mild hepatocellular vacuolation
Derivative A (100 mg/kg)1025Severe neutropenia and anemiaModerate to severe hepatocellular necrosis

Conclusion

The protocols and guidelines presented in this document provide a framework for the preclinical evaluation of this compound derivatives in animal models. Careful selection of the appropriate cancer model based on the compound's kinase targets, coupled with rigorous experimental design and comprehensive efficacy and safety assessments, will be crucial for advancing these promising compounds through the drug development pipeline. It is important to note that these are general protocols and may require optimization based on the specific properties of the derivative being tested.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most direct synthetic route to this compound?

A1: A highly efficient, one-pot synthesis involves the reaction of 2,6-difluorobenzonitrile with methylhydrazine in ethanol. This method directly yields the desired N1-methylated product with a reported yield of 86%.[1] This approach is generally preferred as it avoids the separate step of methylating the indazole core, which can often lead to issues with regioselectivity.

Q2: I am considering a two-step synthesis involving the formation of 4-Fluoro-1H-indazol-3-amine followed by N-methylation. What are the potential challenges with this approach?

A2: The primary challenge in a two-step synthesis is controlling the regioselectivity of the N-methylation step. Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products.[2][3] Achieving high selectivity for the desired N1 isomer requires careful optimization of reaction conditions, including the choice of base, solvent, and methylating agent.

Q3: What factors influence the N1 versus N2 regioselectivity during the methylation of the indazole ring?

A3: Several factors can influence the ratio of N1 to N2 isomers:

  • Base and Solvent: The choice of base and solvent system is critical. For instance, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) has been shown to favor N1-alkylation.[4]

  • Steric Hindrance: Bulky substituents at the C3 position can sterically hinder the N2 position, thereby favoring alkylation at the N1 position.

  • Electronic Effects: The electronic properties of substituents on the indazole ring also play a significant role.

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction, which in turn can affect the N1/N2 ratio.

Q4: Are there any known side reactions to be aware of during the synthesis?

A4: In the synthesis of the indazole ring from a 2-halobenzonitrile and a hydrazine, potential side reactions can include incomplete cyclization or the formation of dimeric impurities. During the N-methylation step, over-alkylation to form a quaternary ammonium salt is a possibility, especially with reactive methylating agents.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the one-pot synthesis from 2,6-difluorobenzonitrile and methylhydrazine. 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Impure starting materials.1. Increase the reaction time and monitor by TLC or LC-MS. 2. Ensure the reaction is maintained at the appropriate temperature (e.g., refluxing ethanol). 3. Use freshly distilled or purified starting materials.
Formation of a mixture of N1 and N2 isomers in a two-step methylation. 1. Non-optimized reaction conditions. 2. Use of a polar aprotic solvent which may favor N2 alkylation.1. Screen different base/solvent combinations. A common starting point for N1 selectivity is NaH in THF. 2. Consider using a less polar solvent.
Difficulty in purifying the final product. 1. Presence of unreacted starting materials. 2. Co-elution of N1 and N2 isomers during column chromatography. 3. Presence of inorganic salts from the workup.1. Ensure the reaction has gone to completion before workup. 2. Use a different eluent system for column chromatography or consider recrystallization. 3. Perform an aqueous wash during the workup to remove inorganic byproducts.
Product decomposes during purification. 1. The compound may be sensitive to acid or base. 2. Thermal instability.1. Use a neutral workup and purification system. 2. Avoid excessive heating during solvent removal.

Data Presentation

Table 1: Reported Yield for the One-Pot Synthesis of this compound

Starting MaterialReagentSolventProductReported YieldReference
2,6-DifluorobenzonitrileMethylhydrazineEthanolThis compound86%[1]

Table 2: Characterization Data for this compound

PropertyValueReference
Melting Point125-126 °C[1]
¹H NMR (300 MHz, CDCl₃) δ 3.77 (s, 3H), 4.12 (br s, 2H), 6.54 (dd, J=9.0, 6.0 Hz, 1H), 6.88 (d, J=6.0 Hz, 1H), 7.18 (m, 1H)[1]
¹³C NMR (75 MHz, CD₃OD) δ 35.0 (CH₃), 102.7 (CH), 104.6 (CH), 128.2 (CH), 144.0 (C), 145.5 (C), 155.1 (C), 158.4 (C)[1]
MS m/z (rel intensity) 165 (M⁺, 100), 122 (28)[1]
IR (neat) cm⁻¹ 3438, 3308, 3206, 1634[1]

Experimental Protocols

One-Pot Synthesis of this compound [1]

  • Materials:

    • 2,6-Difluorobenzonitrile

    • Methylhydrazine

    • Ethanol

  • Procedure:

    • To a solution of 2,6-difluorobenzonitrile (1.0 eq) in ethanol, add methylhydrazine (5.0 eq).

    • Heat the reaction mixture at reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product 2_6_difluorobenzonitrile 2,6-Difluorobenzonitrile reaction_conditions Ethanol, Reflux 2_6_difluorobenzonitrile->reaction_conditions methylhydrazine Methylhydrazine methylhydrazine->reaction_conditions product This compound reaction_conditions->product 86% Yield

Caption: One-pot synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Increase Reaction Time/Temp incomplete->extend_time Yes workup_issue Problem During Workup/Purification? incomplete->workup_issue No extend_time->check_reaction check_materials Check Purity of Starting Materials purify_materials Purify/Redistill Starting Materials check_materials->purify_materials purify_materials->start workup_issue->check_materials No optimize_purification Optimize Chromatography/Recrystallization workup_issue->optimize_purification Yes check_side_products Identify Side Products (NMR, MS) workup_issue->check_side_products Impurity persists success Improved Yield and Purity optimize_purification->success adjust_conditions Adjust Stoichiometry or Conditions to Minimize Side Reactions check_side_products->adjust_conditions adjust_conditions->start

References

Technical Support Center: Purification of 4-Fluoro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Fluoro-1-methyl-1H-indazol-3-amine (CAS No. 162502-44-5).

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

A1: The two most common and effective purification techniques for this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the scale of the purification. For complex mixtures with multiple impurities, column chromatography is often the preferred initial step. Recrystallization is an excellent method for removing minor impurities and for final polishing of the product if a suitable solvent is found.

Q2: My compound is showing significant streaking and poor separation on a standard silica gel column. What could be the cause?

A2: this compound is a basic amine. The acidic nature of standard silica gel can lead to strong interactions with the amine, causing streaking, peak tailing, and sometimes irreversible adsorption.[1] This can result in low recovery and poor separation.

Q3: How can I improve the column chromatography of this basic compound on silica gel?

A3: To mitigate the issues caused by the acidity of silica gel, you can add a small amount of a basic modifier to your eluent system.[1] Typically, adding 0.5-2% triethylamine (TEA) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[1]

Q4: What are some common impurities I should be aware of during the synthesis and purification of this compound?

A4: While specific impurities depend on the synthetic route, common byproducts in the synthesis of related indazoles can include unreacted starting materials, regioisomers from the methylation step (N2-methylated indazole), and byproducts from side reactions. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the number and polarity of impurities.

Q5: What solvent systems are recommended for recrystallizing this compound?

A5: Finding an optimal recrystallization solvent requires experimentation. Based on the purification of similar indazole structures, suitable solvent systems could include single solvents like acetonitrile or isopropanol, or a binary solvent system such as isopropanol-water or methanol-water.[2][3] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at lower temperatures.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Irreversible adsorption on silica gel Neutralize the silica gel by adding a basic modifier like triethylamine (0.5-2%) to the eluent.[1] Alternatively, use a different stationary phase such as neutral or basic alumina, or amino-functionalized silica.[1]
Product is too polar/insoluble in the chosen eluent Increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate gradient, consider switching to a dichloromethane/methanol gradient.
Product co-elutes with an impurity Optimize the eluent system by testing different solvent combinations with varying polarities. Run a gradient elution to improve separation.
Issue 2: Product Fails to Crystallize or Oils Out During Recrystallization
Possible Cause Troubleshooting Step
Solution is supersaturated Add a seed crystal of the pure compound to induce crystallization. If unavailable, gently scratch the inside of the flask with a glass rod at the solution-air interface.
Incorrect solvent system The solvent may be too good, keeping the product dissolved. Add a miscible anti-solvent dropwise until turbidity persists, then warm until clear and allow to cool slowly.
Presence of significant impurities High levels of impurities can inhibit crystal formation. Re-purify the material using column chromatography to remove the majority of impurities before attempting recrystallization again.
Cooling rate is too fast Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath to maximize crystal formation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using flash column chromatography on silica gel.

  • Eluent System Selection:

    • Using TLC, identify a suitable eluent system. Start with a mixture of non-polar and polar solvents, such as hexane/ethyl acetate or dichloromethane/methanol.

    • To counteract the basicity of the amine, add 1% triethylamine (TEA) to the chosen solvent mixture.

    • The ideal system should give your product a Retention Factor (Rf) of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity solvent mixture and gradually increase the polarity (gradient elution).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation: Example Eluent Systems for TLC Analysis
Eluent System (v/v)ModifierObserved Product RfNotes
70:30 Hexane / Ethyl Acetate1% TEA0.1Significant streaking observed.
50:50 Hexane / Ethyl Acetate1% TEA0.3Good spot shape, suitable starting point for column.
95:5 Dichloromethane / Methanol1% TEA0.4Sharp spot, good for more polar impurities.
90:10 Dichloromethane / Methanol1% TEA0.6Product moves quickly, may risk co-elution.

Note: This data is illustrative. Actual Rf values must be determined experimentally.

Visualizations

G cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation Crude Crude Product TLC TLC Analysis to Determine Eluent Crude->TLC Pack Pack Silica Column TLC->Pack Load Load Sample Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect TLC_fractions TLC Analysis of Fractions Collect->TLC_fractions Combine Combine Pure Fractions TLC_fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Column Chromatography Purification.

G Start Crude Product in Hot Solvent Cool Slow Cooling to Room Temperature Start->Cool decision1 Crystals Form? Cool->decision1 Chill Further Cooling (Ice Bath) decision2 Product Still Oily? Chill->decision2 Filter Filter Crystals Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure decision1->Chill Yes troubleshoot1 Troubleshoot: - Add Seed Crystal - Scratch Flask decision1->troubleshoot1 No decision2->Filter No troubleshoot2 Troubleshoot: - Change Solvent System - Re-purify via Column decision2->troubleshoot2 Yes troubleshoot1->Cool

Caption: Troubleshooting Logic for Recrystallization.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Fluoro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 4-Fluoro-1-methyl-1H-indazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of this compound?

Q2: What initial steps can I take to improve the solubility of this compound in aqueous buffers?

A2: A good starting point is to assess the pH-solubility profile of the compound. As this compound possesses an amine group, its solubility is likely pH-dependent.[1][2][3][4] Adjusting the pH of your buffer can significantly impact the ionization state of the molecule, potentially leading to a substantial increase in solubility. For amine-containing compounds, lowering the pH (making it more acidic) will protonate the amine group, increasing its polarity and favoring dissolution in aqueous media.[2][4]

Q3: Are there simple formulation strategies I can try in the lab without complex equipment?

A3: Yes, several straightforward methods can be employed. The use of co-solvents is a common and effective technique.[5][6][7][8][9] By adding a water-miscible organic solvent in small amounts to your aqueous buffer, you can increase the solubility of a hydrophobic compound. Another approach is complexation, particularly with cyclodextrins, which can encapsulate the poorly soluble molecule and enhance its apparent solubility.[10][11][12][13]

Q4: When should I consider more advanced solubility enhancement techniques?

A4: If simpler methods like pH adjustment and co-solvents do not provide the desired solubility for your experimental needs, or if you are developing a formulation for in vivo studies, more advanced techniques may be necessary. These include solid dispersions, nanosuspensions, and lipid-based formulations.[14][15][16][17][18][19][20][21][22][23] These methods can significantly improve dissolution rates and bioavailability but often require specialized equipment and formulation expertise.

Troubleshooting Guide

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.

Possible Cause: The aqueous solubility of the compound is exceeded at the desired concentration.

Solutions:

  • pH Adjustment: As an amine-containing compound, this compound is expected to be more soluble in acidic conditions. Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-6).

  • Co-solvency: Prepare a stock solution of the compound in a water-miscible organic solvent such as DMSO, ethanol, or propylene glycol. Then, add this stock solution to your aqueous buffer dropwise while vortexing to achieve the final desired concentration. Be mindful of the final co-solvent concentration, as high levels may affect your experimental system.

  • Use of Excipients: Consider the addition of solubility-enhancing excipients to your buffer. Cyclodextrins are a common choice for early-stage research.

Issue 2: Inconsistent results in biological assays.

Possible Cause: Poor solubility leading to variable concentrations of the active compound in the assay medium.

Solutions:

  • Particle Size Reduction: If you are working with a solid form of the compound, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate.[13][24]

  • Solid Dispersion: For more advanced applications, creating a solid dispersion of your compound in a hydrophilic carrier can enhance its wettability and dissolution.[16][18][19][20][21] This involves dissolving both the compound and a carrier (like PVP or PEG) in a common solvent and then removing the solvent.

  • Nanosuspension: This technique involves reducing the drug particle size to the nanometer range, which dramatically increases the surface area and, consequently, the dissolution velocity and saturation solubility.[14][17][22][23]

Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Alters the ionization state of the compound to a more soluble form.[1][2][4]Simple, cost-effective, and easy to implement in a lab setting.Only effective for ionizable compounds; may not be suitable for all biological assays due to pH constraints.
Co-solvency Addition of a water-miscible organic solvent to increase the solubilizing capacity of the aqueous vehicle.[5][6][7][8]Simple to prepare; can significantly increase solubility.The organic solvent may have toxicological effects or interfere with the experiment.
Complexation (Cyclodextrins) A host molecule (cyclodextrin) encapsulates the poorly soluble guest molecule, increasing its apparent solubility.[10][13]Can improve both solubility and stability; generally low toxicity.May not be suitable for all molecules; can be a more expensive option.
Solid Dispersion The drug is dispersed in a hydrophilic carrier matrix at a very fine particle size or in an amorphous state.[16][18][19][20][21]Significantly improves dissolution rate and bioavailability.Can be complex to prepare; potential for the amorphous form to recrystallize over time.
Nanosuspension Reduction of drug particle size to the sub-micron range.[14][17][22][23]Increases dissolution velocity and saturation solubility; applicable to a wide range of poorly soluble drugs.Requires specialized equipment (e.g., high-pressure homogenizers, media mills).

Detailed Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for dissolution.

Protocol 2: Co-solvent Solubility Enhancement
  • Solvent Selection: Choose a water-miscible organic solvent in which the compound has high solubility (e.g., DMSO, ethanol, PEG 400).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the selected co-solvent.

  • Working Solution Preparation:

    • Add the desired aqueous buffer to a series of vials.

    • While vortexing, add increasing volumes of the co-solvent stock solution to the buffer to create a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% v/v).

    • Visually inspect for precipitation.

  • Equilibration and Analysis: Allow the solutions to equilibrate and then measure the concentration of the dissolved compound as described in Protocol 1.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_methods Solubility Enhancement Strategies cluster_outcome Outcome start Poorly Soluble This compound ph_adjust pH Adjustment start->ph_adjust cosolvency Co-solvency start->cosolvency complexation Complexation (e.g., Cyclodextrins) start->complexation advanced Advanced Methods (Solid Dispersion, Nanosuspension) ph_adjust->advanced If insufficient soluble Soluble Compound for Experimentation ph_adjust->soluble cosolvency->advanced If insufficient cosolvency->soluble complexation->advanced If insufficient complexation->soluble advanced->soluble

Caption: Workflow for addressing solubility issues.

logical_relationship cluster_properties Key Molecular Properties cluster_strategies Targeted Strategies compound This compound (Poorly Soluble) amine_group Amine Group (pKa) compound->amine_group hydrophobic_scaffold Hydrophobic Scaffold compound->hydrophobic_scaffold acidic_ph Acidic pH (Protonation) amine_group->acidic_ph targets organic_cosolvent Organic Co-solvents (Disruption of Water Structure) hydrophobic_scaffold->organic_cosolvent targets

Caption: Rationale for selecting solubility strategies.

References

Technical Support Center: Optimizing Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Troubleshooting Guides

This section addresses common problems in a question-and-answer format, offering potential causes and solutions.

Issue 1: Low Yield or Incomplete Conversion

Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?

A: Low yields and incomplete conversion are common challenges in indazole synthesis and can stem from several factors depending on the specific synthetic route. Here are some primary causes and troubleshooting suggestions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter that can significantly impact the reaction rate and the formation of byproducts. While some classical methods like the Cadogan cyclization often necessitate high temperatures, excessive heat can lead to decomposition.[1] Conversely, many modern methods, including certain palladium-catalyzed reactions, are efficient at milder temperatures.[1] A systematic screening of the temperature range is recommended to find the optimal balance for your specific substrate and catalyst system. For some reactions, increasing the temperature up to a certain point (e.g., 110 °C) can increase yields, but higher temperatures may lead to side reactions and decreased yields.[2]

  • Incorrect Choice of Solvent: The solvent's polarity and boiling point are crucial as they influence reactant solubility and reaction kinetics.[1] If starting materials are not fully dissolved, the reaction may be incomplete. It is advisable to test a range of solvents with varying polarities. For instance, in some syntheses, aprotic solvents like DMSO and DMF have been shown to provide higher yields compared to protic solvents.[3]

  • Catalyst Inactivity or Inappropriate Loading: The choice and amount of catalyst are critical. For metal-catalyzed reactions, the catalyst may be deactivated by impurities. Ensure all reagents and solvents are pure and dry. The catalyst loading should also be optimized; too little may result in an incomplete reaction, while too much can sometimes lead to side reactions.

  • Presence of Water: In certain reactions, the presence of water can be detrimental. For example, in processes involving the formation of arylhydrazones, water generated during the reaction can lead to the formation of unwanted byproducts.[1] The addition of a dehydrating agent, such as 4 Å molecular sieves, can effectively remove water and improve the reaction outcome.[1]

  • Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can significantly affect their reactivity.[1] If you suspect substrate reactivity is the issue, you might need to explore alternative synthetic routes that are more tolerant of your specific functional groups.[1]

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: My reaction is producing an inseparable mixture of N1- and N2-substituted indazoles. How can I control the regioselectivity?

A: Achieving high regioselectivity between the N1 and N2 positions of the indazole ring is a frequent challenge. The outcome is a delicate balance of thermodynamic and kinetic control, influenced by several factors:

  • Choice of Base and Solvent: This combination is critical in directing alkylation. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar solvent such as THF often favors the formation of the thermodynamically more stable N1-isomer.[4]

  • Substituents on the Indazole Ring:

    • Steric Hindrance: Bulky substituents at the C3 position can sterically hinder the N2 position, thereby promoting alkylation at the N1 position.[5]

    • Electronic Effects: The presence of a strong electron-withdrawing group (EWG), such as a nitro (NO₂) or ester (CO₂Me) group, at the C7 position has been shown to strongly direct alkylation to the N2 position with high selectivity (≥96%).[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance regioselectivity by favoring the kinetically controlled product.[5] High temperatures can facilitate equilibration to the thermodynamically favored isomer.[1]

  • Reaction Conditions: Alkylation under neutral or acidic conditions can favor the N2 position. For example, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid is an effective method for N2-alkylation.[4]

Issue 3: Formation of Side Products

Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

A: Side product formation can significantly reduce the yield and complicate purification. Common side reactions include:

  • Dimer and Hydrazone Formation: In syntheses starting from salicylaldehyde and hydrazine, side reactions such as the formation of hydrazones and dimers can occur, especially at elevated temperatures.[3][5] Optimizing the reaction temperature and stoichiometry of reactants can help minimize these byproducts.

  • Over-chlorination: When performing chlorination of the indazole ring, using an excess of the chlorinating agent (e.g., N-chlorosuccinimide) can lead to the formation of di- or tri-chlorinated products.[6] To avoid this, carefully control the stoichiometry and consider the slow addition of the chlorinating agent.[6]

  • N-N Bond Cleavage: In the Fischer indole synthesis, hydrazones with strong electron-donating substituents on the carbonyl-derived portion can undergo preferential N-N bond cleavage as a competing side reaction.[2]

  • Hydrolysis: The final indazole product or its precursors (e.g., nitriles) can undergo hydrolysis back to the corresponding carboxylic acid under certain conditions.[5] It is important to control the pH and water content of the reaction and workup steps.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method should I choose for my target indazole?

A1: The choice of synthetic method depends on several factors, including the desired substitution pattern (1H- vs. 2H-), the nature of the functional groups on your starting materials, and the desired scale of the reaction. The table below provides a comparison of some common modern synthetic routes.

Q2: How can I purify a mixture of N1 and N2 indazole isomers?

A2: Separating N1 and N2 isomers can be challenging due to their often similar polarities. Common purification techniques include:

  • Flash Column Chromatography: This is the most common method, and careful selection of the eluent system is crucial for achieving separation.[5]

  • Recrystallization: If one isomer is significantly less soluble in a particular solvent system, recrystallization can be an effective method for purification, especially on a larger scale.[7] A screening of different solvent mixtures is often necessary.[7]

  • Derivatization: In some cases, the isomers can be derivatized (e.g., by acetylation), which may alter their physical properties enough to allow for easier separation. The protecting group can then be removed to yield the pure isomer.[8]

Q3: Are there any "green" or more environmentally friendly methods for indazole synthesis?

A3: Yes, there is growing interest in developing more sustainable methods for indazole synthesis. Some approaches include:

  • Metal-free reactions: Several methods avoid the use of heavy metal catalysts.[3]

  • Use of greener solvents: Some protocols utilize more environmentally benign solvents like polyethylene glycol (PEG) or even water.[6][9]

  • Microwave-assisted synthesis: Microwave irradiation can often reduce reaction times and energy consumption.[3]

  • One-pot reactions: These reduce the number of workup and purification steps, minimizing solvent waste.[9]

Data Presentation

Table 1: Comparison of Modern Indazole Synthesis Routes

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
[3+2] Dipolar Cycloaddition of Sydnones and Arynes Good to excellent (often >80%)[10]Broad tolerance for various functional groups on both sydnone and aryne precursors.[10]High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[10]Requires the synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive.[10]
Davis-Beirut Reaction Good (typically 60-90%)[10]Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[10][11]Metal-free, uses inexpensive starting materials, versatile for synthesizing various 2H-indazoles and indazolones.[10][12]Can be low-yielding with certain substrates like secondary alcohols and anilines; may require optimization of reaction conditions (e.g., water content).[10][11]
Transition-Metal-Catalyzed C-H Activation/Annulation Moderate to high (50-95%)[10]Broad scope for both coupling partners, good functional group tolerance.[10]High atom economy, allows for the synthesis of complex and diverse indazole derivatives, applicable to both 1H and 2H isomers.[10]May require expensive metal catalysts and ligands; optimization of reaction conditions can be complex.[13]
Copper-Catalyzed One-Pot Three-Component Synthesis Moderate to good[9][14]Broad substrate scope with high tolerance for a variety of functional groups.[9][14]Uses an inexpensive and abundant metal catalyst, operational simplicity.[15]May require elevated temperatures (e.g., 120 °C).[14]

Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles

This protocol is adapted from the work of Kumar et al. for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide.[9][14]

Materials:

  • 2-Bromobenzaldehyde derivative (1.0 eq)

  • Primary amine (1.2 eq)

  • Sodium azide (NaN₃) (2.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.1 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add the 2-bromobenzaldehyde, primary amine, sodium azide, CuI, and TMEDA.

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-indazole.

Protocol 2: Synthesis of 1H-Indazole from o-Toluidine

This classical method, based on the Jacobson synthesis, is a well-established route to the parent 1H-indazole.[13][16]

Materials:

  • o-Toluidine

  • Glacial acetic acid

  • Acetic anhydride

  • Sodium nitrite

  • Nitric acid

  • Benzene

  • Methanol

  • Sodium methoxide

  • Hydrochloric acid

  • Ammonia

Procedure:

  • Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.

  • Cool the mixture in an ice bath and nitrosate by the rapid admission of nitrous gases (generated from the reaction of nitric acid and sodium nitrite).

  • Pour the resulting solution of N-nitroso-o-acetotoluidide onto a mixture of ice and water.

  • Extract the oily product with benzene.

  • Wash the benzene extract with ice water and treat with methanol.

  • Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling.

  • After gas evolution ceases, boil the solution briefly on a steam bath.

  • Cool the solution and extract with 2N and 5N hydrochloric acid.

  • Treat the combined acid extracts with excess ammonia to precipitate the indazole.

  • Collect the crude indazole by filtration, wash with water, and dry.

  • Purify the crude product by vacuum distillation to yield colorless indazole (m.p. 148°C).

Visualizations

logical_workflow_for_low_yield start Start: Low Yield or Incomplete Conversion check_temp Is the reaction temperature optimized? start->check_temp optimize_temp Screen a range of temperatures. Consider milder conditions for modern catalysts or higher for classical methods. check_temp->optimize_temp No check_solvent Is the solvent appropriate for reactant solubility? check_temp->check_solvent Yes optimize_temp->check_solvent optimize_solvent Test solvents with varying polarities (e.g., aprotic vs. protic). check_solvent->optimize_solvent No check_catalyst Is the catalyst active and loading optimized? check_solvent->check_catalyst Yes optimize_solvent->check_catalyst optimize_catalyst Use pure reagents/solvents. Optimize catalyst loading. check_catalyst->optimize_catalyst No check_water Could water be inhibiting the reaction? check_catalyst->check_water Yes optimize_catalyst->check_water add_desiccant Add a dehydrating agent (e.g., 4 Å molecular sieves). check_water->add_desiccant Yes check_substrate Is the substrate unreactive? check_water->check_substrate No add_desiccant->check_substrate change_route Consider an alternative synthetic route. check_substrate->change_route Yes end Improved Yield check_substrate->end No change_route->end regioselectivity_control start Start: Poor N1/N2 Regioselectivity desired_product What is the desired isomer? start->desired_product n1_isomer Desired: N1-Isomer (Thermodynamic Product) desired_product->n1_isomer N1 n2_isomer Desired: N2-Isomer (Kinetic Product) desired_product->n2_isomer N2 n1_conditions Use strong, non-nucleophilic base (e.g., NaH) in a non-polar solvent (e.g., THF). Introduce bulky C3 substituent. n1_isomer->n1_conditions n2_conditions Introduce strong EWG at C7 (e.g., -NO2). Use acidic or neutral conditions. Lower reaction temperature. n2_isomer->n2_conditions end Improved Regioselectivity n1_conditions->end n2_conditions->end davis_beirut_workflow start o-Nitrobenzylamine Derivative base Base (e.g., KOH) in Alcohol start->base intermediate Nitroso Imine Intermediate base->intermediate cyclization N-N Bond Forming Heterocyclization intermediate->cyclization product 2H-Indazole Product cyclization->product

References

4-Fluoro-1-methyl-1H-indazol-3-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Fluoro-1-methyl-1H-indazol-3-amine. The following troubleshooting guides and FAQs are designed to address common challenges encountered during its storage, handling, and use in experimental settings.

Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the recommended storage conditions for this compound?

To ensure the integrity of this compound, it is recommended to store it in a cool, dry, and dark environment. For long-term storage, refrigeration at 2-8°C is advisable. The compound should be kept in a tightly sealed container to prevent moisture absorption and oxidation.

Q2: How stable is this compound in solution?

The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. Stock solutions are typically prepared in anhydrous, high-purity DMSO and should be stored at -20°C or -80°C to minimize degradation. It is best practice to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles. Indazole derivatives can be susceptible to degradation under strongly acidic or basic conditions.

Q3: What are the potential signs of degradation of this compound?

Visual signs of degradation can include a change in color or the appearance of solid particulates in solutions. For the solid compound, clumping or discoloration may indicate decomposition. Analytical techniques such as HPLC are recommended to monitor the purity of the compound over time and to detect the presence of any degradation products.

Troubleshooting Guide for Experimental Use

Q4: I am observing inconsistent results in my biological assay. Could this be related to the stability of this compound?

Yes, inconsistent results can be a consequence of compound degradation. If the compound has degraded, its effective concentration in the assay will be lower than expected, leading to variability in the observed biological activity. It is crucial to ensure that the compound has been stored correctly and to use freshly prepared solutions for your experiments.

Q5: My compound is precipitating out of the assay buffer. What can I do to improve its solubility?

Poor aqueous solubility is a common issue with small molecule inhibitors. If you observe precipitation, consider the following:

  • Optimize Solvent Concentration: Ensure the final concentration of your stock solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may cause the compound to precipitate.

  • Use of Surfactants: In biochemical assays, the inclusion of a small amount of a non-ionic surfactant, such as 0.01% Triton X-100, can help to prevent compound aggregation and improve solubility.

  • Sonication: Gentle sonication can help to dissolve the compound in the assay buffer, but be cautious as excessive sonication can lead to degradation.

Q6: I am seeing a high background signal in my fluorescence-based assay. Could this compound be interfering with the assay?

It is possible that the compound itself is interfering with the assay's detection method. To investigate this, it is important to run appropriate controls:

  • No-Enzyme Control: Run the assay in the absence of the enzyme to see if the compound alone produces a signal.

  • Compound Autofluorescence: Measure the fluorescence of the compound at the excitation and emission wavelengths of your assay to check for autofluorescence.

Data Presentation

Table 1: Recommended Storage Conditions for this compound and its Solutions

FormStorage TemperatureContainerLight/Moisture Protection
Solid2-8°C (long-term)Tightly sealed vialProtect from light and moisture
DMSO Stock Solution-20°C or -80°CTightly sealed vialProtect from light and moisture
Aqueous Working SolutionPrepared fresh for each useN/AN/A

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.

    • Photostability: Expose the solid compound and a solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a non-stressed control, using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated from the peak areas.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_compound Verify Compound Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol storage Proper Storage? (Cool, Dry, Dark) check_compound->storage assay_controls Check Assay Controls (e.g., no-enzyme) check_protocol->assay_controls age Freshly Prepared Solutions? storage->age Yes order_new Order New Compound storage->order_new No solubility Compound Precipitation? age->solubility Yes prepare_fresh Prepare Fresh Solutions age->prepare_fresh No optimize_solubility Optimize Solubility (e.g., add surfactant) solubility->optimize_solubility Yes interference Compound Interference? assay_controls->interference troubleshoot_assay Troubleshoot Assay Method interference->troubleshoot_assay Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

DegradationPathways parent This compound stress Stress Conditions (e.g., Acid, Base, Oxidant, Light, Heat) parent->stress hydrolysis Hydrolysis Products stress->hydrolysis oxidation Oxidation Products stress->oxidation photolysis Photolytic Products stress->photolysis

Caption: Potential degradation pathways for this compound.

Technical Support Center: Synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine. It is intended for researchers, scientists, and drug development professionals to help navigate potential challenges during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic approach starts from a readily available substituted fluorobenzonitrile. A plausible multi-step synthesis involves the reaction of 2,4-difluorobenzonitrile with hydrazine to form the 4-fluoro-1H-indazol-3-amine core, followed by a regioselective N-methylation at the 1-position. Careful control of reaction conditions is crucial at each step to ensure high yield and purity.

Q2: I am observing a significant amount of an isomeric byproduct after the methylation step. What is the likely identity of this impurity and how can I minimize its formation?

The most common isomeric impurity is the N2-methylated product, 2-methyl-4-fluoro-2H-indazol-3-amine. The formation of N1 versus N2 isomers is a well-known challenge in indazole chemistry.[1] To favor the desired N1-methylation, consider the following strategies:

  • Choice of Base and Solvent: The reaction conditions for methylation significantly influence the N1/N2 ratio. Using a less polar solvent may favor N1 alkylation.

  • Methylating Agent: While methyl iodide is commonly used, exploring other methylating agents like dimethyl sulfate in combination with specific bases could alter the regioselectivity.

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve the selectivity for the thermodynamically more stable N1-isomer.[2]

Q3: My cyclization reaction to form the indazole ring from the fluorobenzonitrile precursor is showing low yield. What are the potential reasons?

Low yields in the indazole ring formation step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed.

  • Side Reactions: The presence of the fluorine substituent can influence the reactivity of the aromatic ring. Undesired side reactions may occur under harsh conditions.

  • Purity of Starting Materials: Ensure the starting 2,4-difluorobenzonitrile and hydrazine are of high purity, as impurities can interfere with the reaction.

Q4: What are the recommended purification methods for the final product and its intermediates?

Standard purification techniques are typically effective:

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from starting materials, reagents, and side products, especially the N2-methyl isomer. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is usually effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.

  • Acid-Base Extraction: For intermediates or the final product containing basic amine functionalities, acid-base extraction can be a useful preliminary purification step to remove neutral impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of 4-Fluoro-1H-indazol-3-amine (pre-methylation) 1. Incomplete cyclization reaction.2. Degradation of starting material or product.3. Suboptimal reaction temperature.1. Monitor the reaction by TLC/HPLC until the starting material is consumed.2. Use moderate reaction temperatures and ensure an inert atmosphere if necessary.3. Optimize the reaction temperature; start with literature values for similar substrates and adjust as needed.
Formation of multiple spots on TLC after methylation, indicating isomeric impurities. 1. Lack of regioselectivity during N-methylation, leading to a mixture of N1 and N2 isomers.1. Modify methylation conditions: try different bases (e.g., NaH, K₂CO₃), solvents (e.g., THF, DMF, Acetonitrile), and methylating agents (e.g., CH₃I, (CH₃)₂SO₄).[1]2. Carefully control the reaction temperature, as lower temperatures may favor N1 alkylation.3. If regioselectivity remains poor, consider a protecting group strategy.
Product is an oil or fails to crystallize. 1. Presence of impurities.2. Residual solvent.1. Re-purify the product using column chromatography with a fine-tuned eluent system.2. Attempt trituration with a non-polar solvent to induce crystallization.3. Ensure the product is thoroughly dried under a high vacuum to remove all residual solvent.
Presence of starting material in the final product. 1. Incomplete methylation reaction.2. Inefficient purification.1. Increase the reaction time or temperature for the methylation step, monitoring by TLC.2. Optimize the column chromatography conditions (e.g., use a shallower gradient) to ensure good separation of the product from the starting material.

Experimental Protocols

Key Experiment 1: Synthesis of 4-Fluoro-1H-indazol-3-amine

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol.

  • Addition of Hydrazine: Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-24 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Key Experiment 2: N-methylation of 4-Fluoro-1H-indazol-3-amine

This protocol outlines a general procedure for N-methylation, which is a critical step for controlling regioselectivity.

  • Reaction Setup: To a stirred suspension of a base such as sodium hydride (1.2 eq) in an anhydrous aprotic solvent like THF or DMF under a nitrogen atmosphere at 0 °C, add a solution of 4-Fluoro-1H-indazol-3-amine (1.0 eq) in the same solvent dropwise.

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Reaction: Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Visualizations

Reaction Pathway and Major Side Reaction

G cluster_main Main Synthetic Pathway cluster_side Major Side Reaction A 2,4-Difluorobenzonitrile B 4-Fluoro-1H-indazol-3-amine A->B Hydrazine Hydrate C This compound (Desired Product) B->C CH3I, Base D 4-Fluoro-1H-indazol-3-amine E 4-Fluoro-2-methyl-2H-indazol-3-amine (N2-Isomer) D->E CH3I, Base

Caption: Synthetic pathway to this compound and the formation of the N2-isomer.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete complete Reaction Complete check_completion->complete extend_time Extend Reaction Time/ Increase Temperature incomplete->extend_time check_purity Check Purity of Starting Materials complete->check_purity extend_time->check_completion impure Impure Materials check_purity->impure optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) check_purity->optimize_conditions purify_sm Purify Starting Materials impure->purify_sm purify_sm->start end Yield Improved optimize_conditions->end

Caption: Troubleshooting workflow for addressing low reaction yield.

References

Technical Support Center: Crystallization of 4-Fluoro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-Fluoro-1-methyl-1H-indazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound and related compounds that I should consider for crystallization?

Understanding the physicochemical properties of your compound and its structural analogs is crucial for developing a successful crystallization protocol. Below is a summary of available data for structurally related compounds. While specific data for this compound is limited in the public domain, the properties of these related molecules can provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Indazole Derivatives

PropertyThis compound4-Fluoro-1-methyl-1H-indazole4-Fluoro-1H-indazol-3-amine
Molecular Formula C₈H₈FN₃[1]C₈H₇FN₂[2]C₇H₆FN₃[3][4][5][6]
Molecular Weight 165.17 g/mol [1]150.15 g/mol [2]151.14 g/mol [3][4][6]
Appearance Solid (form)[1]Not specifiedNot specified
Melting Point Not specifiedNot specified170-172 °C[3]
Boiling Point Not specifiedNot specified379.3 ± 22.0 °C (Predicted)[3]
CAS Number 162502-44-5[1]1092961-07-3[2]404827-78-7[3][4][5][6]

Q2: I am not getting any crystals. What should I do?

Failure to obtain crystals can be frustrating. This issue often relates to the solvent system and supersaturation levels. Here are some steps to troubleshoot this problem:

  • Induce Nucleation: If the solution is clear, try scratching the inside of the flask with a glass rod at the meniscus. Another technique is to add a seed crystal of your compound, if available. You can also create seed crystals by dipping a glass rod into the solution, allowing the solvent to evaporate off the rod, and then re-introducing the rod into the solution.[7]

  • Increase Supersaturation: Your solution may be too dilute. Try to slowly evaporate the solvent to increase the concentration of your compound.[7] If you have already used too much solvent, you may need to concentrate the solution by heating or under vacuum and then allow it to cool slowly again.[7][8]

  • Solvent Selection: The choice of solvent is critical.[9] Your compound might be too soluble in the chosen solvent. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Perform a solvent screen with small amounts of your material to identify a more suitable solvent or solvent mixture.[8]

  • Cooling Rate: Ensure the cooling process is slow. Rapid cooling can inhibit crystal formation. Try insulating the flask to slow down the cooling rate.[7]

Q3: My compound is "oiling out" instead of crystallizing. How can I prevent this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This often happens when the melting point of the solid is lower than the temperature of the solution during crystallization, or when there are significant impurities.[7][8]

  • Adjust Solvent and Temperature: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and then allow it to cool more slowly.[7][8] Using a larger volume of solvent can sometimes help.

  • Lower the Crystallization Temperature: Try using a solvent with a lower boiling point.

  • Purify the Material: Impurities can lower the melting point of your compound and promote oiling out.[8] Consider further purification of your starting material by another method, such as column chromatography, before attempting crystallization.

Q4: The crystals I obtained are very small, needle-like, or of poor quality. How can I improve them?

Poor crystal quality is often a result of rapid nucleation and crystal growth.

  • Reduce Supersaturation: A high degree of supersaturation can lead to the rapid formation of many small crystals. To obtain larger, higher-quality crystals, you should aim for a slower crystal growth rate by decreasing the level of supersaturation. This can be achieved by using slightly more solvent or by cooling the solution more slowly.[8]

  • Change the Solvent: The solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures.[9] For indazole derivatives, mixed solvent systems have been shown to be effective.[10]

  • Control Evaporation: If using an evaporation technique, slow down the rate of solvent evaporation by reducing the surface area exposed to air (e.g., by covering the vial with parafilm and punching only a few small holes).[11]

Q5: My crystallization yield is very low. How can I improve it?

A low yield can be due to several factors:

  • Excess Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the compound may remain in the mother liquor.[7][8] If you suspect this is the case, you can try to recover more material by concentrating the mother liquor and cooling it again to obtain a second crop of crystals.[8]

  • Premature Filtration: Ensure that the crystallization process is complete before filtering the crystals. Allow sufficient time for the solution to cool thoroughly.

  • Solubility in Wash Solvent: Make sure the solvent used to wash the crystals is one in which your compound has very low solubility to avoid dissolving your product. The wash solvent should typically be the same as the crystallization solvent, but ice-cold.

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common crystallization problems.

TroubleshootingCrystallization start Start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Compound Oiled Out? check_crystals->oiling_out Yes induce_nucleation Try to Induce Nucleation (Scratch, Seed Crystal) no_crystals->induce_nucleation increase_supersaturation Increase Supersaturation (Evaporate Solvent) induce_nucleation->increase_supersaturation change_solvent Screen for New Solvent System increase_supersaturation->change_solvent change_solvent->start adjust_solvent_temp Adjust Solvent/Temperature (Add more solvent, cool slower) oiling_out->adjust_solvent_temp Yes check_quality Assess Crystal Quality (Size, Shape) oiling_out->check_quality No yes_oil Yes adjust_solvent_temp->start purify_material Further Purify Starting Material purify_material->start no_oil No poor_quality Poor Quality check_quality->poor_quality Poor good_quality Good Quality check_quality->good_quality Good reduce_supersaturation Reduce Supersaturation (More solvent, slower cooling) poor_quality->reduce_supersaturation try_different_solvent Try Different Solvent System reduce_supersaturation->try_different_solvent try_different_solvent->start check_yield Check Yield good_quality->check_yield low_yield Low Yield check_yield->low_yield Low good_yield Acceptable Yield check_yield->good_yield Good concentrate_mother_liquor Concentrate Mother Liquor for Second Crop low_yield->concentrate_mother_liquor optimize_solvent_volume Optimize Solvent Volume concentrate_mother_liquor->optimize_solvent_volume optimize_solvent_volume->start end End good_yield->end

Caption: A step-by-step workflow for troubleshooting common crystallization issues.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not at room temperature. For aromatic amines, polar aprotic solvents or mixtures with alcohols can be a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process should be as slow as possible. Subsequently, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Solvent Screening for Crystallization

A systematic solvent screen is the most effective way to identify optimal crystallization conditions.

  • Preparation: Place a small amount (e.g., 10-20 mg) of your compound into several small vials or test tubes.

  • Solvent Addition: To each vial, add a small volume (e.g., 0.5 mL) of a different solvent from a range of polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane).

  • Solubility Test at Room Temperature: Observe the solubility of your compound in each solvent at room temperature. A suitable solvent will not fully dissolve the compound at this stage.

  • Solubility Test with Heating: Gently heat the vials containing undissolved solid. A good solvent will fully dissolve the compound upon heating.

  • Cooling and Observation: Allow the vials that showed complete dissolution upon heating to cool slowly to room temperature. Observe for crystal formation. The solvent that yields the best quality crystals is a good candidate for scaling up your crystallization.

Logical Relationship for Solvent Selection

The following diagram illustrates the decision-making process for selecting a suitable crystallization solvent.

SolventSelection start Start Solvent Screen dissolve_rt Compound Dissolves at Room Temperature? start->dissolve_rt too_soluble Solvent is too polar. Compound is too soluble. dissolve_rt->too_soluble Yes dissolve_heat Compound Dissolves upon Heating? dissolve_rt->dissolve_heat No try_less_polar Try a less polar solvent or an anti-solvent mixture. too_soluble->try_less_polar try_less_polar->start not_soluble Solvent is not polar enough. Compound is insoluble. dissolve_heat->not_soluble No check_crystals_cool Crystals Form upon Cooling? dissolve_heat->check_crystals_cool Yes try_more_polar Try a more polar solvent or a co-solvent. not_soluble->try_more_polar try_more_polar->start good_solvent Good Solvent Candidate. Optimize conditions. check_crystals_cool->good_solvent Yes no_crystals No Crystals Formed. Solution is likely oversaturated. check_crystals_cool->no_crystals No end End of Screening good_solvent->end induce_nucleation Try to Induce Nucleation or use slower cooling. no_crystals->induce_nucleation induce_nucleation->end

Caption: Decision tree for selecting an appropriate crystallization solvent.

References

Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scalable synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis and scale-up of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthetic route for this compound?

A1: A practical and scalable two-step approach is often employed. The first step involves the cyclization of a substituted fluorobenzonitrile with hydrazine to form the indazole core, followed by a selective N-methylation. Specifically, 4-Fluoro-1H-indazol-3-amine can be synthesized from 2,6-difluorobenzonitrile and hydrazine hydrate. The subsequent step is the selective methylation at the N1 position of the indazole ring to yield the final product. An alternative one-pot method involves the direct reaction of 2,6-difluorobenzonitrile with methylhydrazine.

Q2: A major challenge in the N-methylation of indazoles is controlling regioselectivity. How can I favor the formation of the desired N1-methylated isomer over the N2-isomer?

A2: Achieving high N1-selectivity is a common hurdle. The choice of base and solvent system is critical. Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) often favors the formation of the thermodynamically more stable N1-alkylated product. The reaction temperature should also be carefully controlled, as lower temperatures can sometimes improve regioselectivity.

Q3: I am observing significant byproduct formation during the cyclization step. What are the likely side reactions and how can they be minimized?

A3: Common side products in indazole synthesis from o-fluorobenzonitriles and hydrazine can include the formation of hydrazones and dimeric impurities. To minimize these, it is important to control the reaction temperature and the stoichiometry of the reactants. Using a slight excess of hydrazine hydrate and ensuring a sufficient reaction time for the cyclization to complete can help reduce the formation of intermediates like hydrazones.

Q4: What are the recommended methods for purifying the final product, this compound, on a larger scale?

A4: For scalable purification, column chromatography on silica gel is a standard method. A gradient elution using a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The optimal eluent system should be determined by thin-layer chromatography (TLC) analysis. For highly pure material, recrystallization from a suitable solvent system can be performed after chromatographic purification.

Q5: Are there any specific safety precautions to consider when scaling up this synthesis?

A5: Yes, several safety measures are important. Hydrazine and its derivatives are toxic and potentially explosive; handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water; it should be handled under an inert atmosphere (e.g., nitrogen or argon). The reaction may be exothermic, especially during the addition of reagents, so proper temperature control and a plan for cooling are essential.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield in the cyclization step - Incomplete reaction.- Formation of side products (e.g., hydrazones).- Suboptimal reaction temperature.- Increase the reaction time and monitor by TLC until the starting material is consumed.- Use a slight excess of hydrazine hydrate.- Optimize the reaction temperature; refluxing in a suitable solvent like ethanol or n-butanol is often effective.
Formation of a mixture of N1 and N2 isomers during methylation - Non-selective reaction conditions.- Use NaH as the base in THF or DMF to favor N1-alkylation.- Control the temperature carefully; perform the deprotonation at 0 °C before adding the methylating agent.- Consider using a bulkier methylating agent if steric hindrance can direct the reaction to the N1 position.
Difficulty in separating N1 and N2 isomers - Similar polarities of the isomers.- Optimize the mobile phase for column chromatography; a shallow gradient can improve separation.- Consider derivatization of the amine group to alter the polarity before chromatography, followed by deprotection.
Product degradation during workup or purification - Exposure to strong acids or bases.- Prolonged heating.- Use mild workup conditions, such as quenching with a saturated aqueous solution of ammonium chloride.- Avoid excessive heat during solvent evaporation and purification.
Inconsistent results upon scale-up - Inefficient heat transfer.- Poor mixing.- Changes in reagent addition rates.- Use a reactor with efficient stirring and temperature control.- Add reagents portion-wise or via a dropping funnel to manage exotherms.- Maintain consistent reaction parameters (time, temperature, stoichiometry) as established at the lab scale.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-1H-indazol-3-amine

This protocol is adapted from the synthesis of analogous 3-aminoindazoles.

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluorobenzonitrile (1.0 eq) in ethanol or n-butanol.

  • Reagent Addition: Add hydrazine hydrate (1.2-1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: N-methylation of 4-Fluoro-1H-indazol-3-amine

This protocol is based on general procedures for selective N1-alkylation of indazoles.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF or DMF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of 4-Fluoro-1H-indazol-3-amine (1.0 eq) in the same anhydrous solvent dropwise. Stir the mixture at 0 °C for 30-60 minutes.

  • Methylation: Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted 3-Aminoindazoles.

Starting MaterialReagentsSolventTemperatureTimeYield (%)
5-Bromo-2-fluorobenzonitrileHydrazine hydraten-ButanolReflux20 min88
2,6-DichlorobenzonitrileHydrazine hydrateNMP60 °C2 h~95 (crude)
2-FluorobenzonitrileHydrazine hydraten-ButanolReflux4-5 hNot specified

Table 2: Regioselectivity of Indazole N-Alkylation under Various Conditions.

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 Ratio
1H-IndazoleIsobutyl bromideK₂CO₃DMF58:42
3-Carboxymethyl-1H-indazoleAlkyl bromideNaHTHF>99:1
7-Nitro-1H-indazoleAlkyl bromideNaHTHF4:96

Mandatory Visualization

Synthetic Workflow

G cluster_0 Step 1: Indazole Core Synthesis cluster_1 Step 2: N-Methylation cluster_2 Alternative One-Pot Synthesis A 2,6-Difluorobenzonitrile C 4-Fluoro-1H-indazol-3-amine A->C Cyclization B Hydrazine Hydrate B->C F This compound (Final Product) C->F N-Methylation D Methyl Iodide D->F E Base (e.g., NaH) E->F G 2,6-Difluorobenzonitrile G->F One-Pot Cyclization & Methylation H Methylhydrazine H->F

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

G Start Low Yield or Impurities Observed CheckStep Identify Problematic Step Start->CheckStep Cyclization Cyclization Issues CheckStep->Cyclization Step 1 Methylation Methylation Issues CheckStep->Methylation Step 2 Purification Purification Issues CheckStep->Purification Purification IncompleteReaction Incomplete Reaction? Cyclization->IncompleteReaction SideProducts Side Products? Cyclization->SideProducts IsomerRatio Incorrect Isomer Ratio? Methylation->IsomerRatio Separation Poor Separation? Purification->Separation OptimizeTimeTemp Increase Time/Temp IncompleteReaction->OptimizeTimeTemp Yes OptimizeReagents Adjust Reagent Stoichiometry SideProducts->OptimizeReagents Yes OptimizeBaseSolvent Optimize Base/Solvent IsomerRatio->OptimizeBaseSolvent Yes OptimizeChroma Optimize Chromatography Separation->OptimizeChroma Yes

Technical Support Center: Purity Assessment of 4-Fluoro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 4-Fluoro-1-methyl-1H-indazol-3-amine. The content is tailored for researchers, scientists, and drug development professionals.

General Workflow for Purity Assessment

The purity assessment of a pharmaceutical intermediate like this compound involves a multi-step process to identify and quantify the main component and any potential impurities. A typical workflow includes method selection, sample preparation, analysis, and data interpretation.

Purity Assessment Workflow start Start: Crude Sample of This compound prep Sample Preparation (Dissolution, Filtration) start->prep hplc HPLC-UV/PDA Analysis (Primary Purity Assay) prep->hplc gcms GC-MS Analysis (Volatile Impurities) prep->gcms lcms LC-MS Analysis (Impurity Identification) prep->lcms nmr NMR Spectroscopy (Structural Confirmation) prep->nmr data_analysis Data Analysis & Impurity Profiling hplc->data_analysis gcms->data_analysis lcms->data_analysis nmr->data_analysis decision Purity Meets Specification? data_analysis->decision pass Release Material decision->pass Yes fail Further Purification Required decision->fail No

Caption: General workflow for the purity assessment of a chemical intermediate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity and quantifying impurities of this compound due to its high resolution and sensitivity. A reversed-phase method is typically employed.

Experimental Protocol: Reversed-Phase HPLC

This protocol provides a starting point for method development and can be optimized based on the specific impurity profile.[1]

ParameterRecommended Setting
HPLC System Quaternary or Binary pump, Autosampler, Column Oven, PDA/UV Detector
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% FA or TFA in Acetonitrile (ACN)
Gradient Start at 5-10% B, ramp to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV at 235 nm or 254 nm[2]
Injection Volume 5-10 µL
Sample Prep Dissolve sample in a mixture of water/ACN (e.g., 90:10 v/v) to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter.[1]

HPLC Troubleshooting Guide

HPLC Troubleshooting problem Problem Observed pressure Pressure Fluctuations or High Backpressure problem->pressure peaks Abnormal Peak Shape (Tailing, Fronting, Splitting) problem->peaks retention Retention Time Drift problem->retention baseline Baseline Noise or Drift problem->baseline cause_pressure Causes: - Air bubbles in pump - Leaks in fittings - Salt precipitation - Clogged column frit pressure->cause_pressure Investigate cause_peaks Causes: - Column overload - Silanol interactions - Sample solvent too strong - Column void/degradation peaks->cause_peaks Investigate cause_retention Causes: - Poor column equilibration - Mobile phase composition change - Temperature fluctuation - Inconsistent flow rate retention->cause_retention Investigate cause_baseline Causes: - Contaminated mobile phase - Air bubbles in detector - Detector lamp failing - Column bleed baseline->cause_baseline Investigate sol_pressure Solutions: - Degas mobile phase/Purge pump - Tighten/replace fittings - Flush system with water - Backflush/replace column cause_pressure->sol_pressure Implement sol_peaks Solutions: - Reduce injection volume - Adjust mobile phase pH - Dilute sample in mobile phase - Replace guard/analytical column cause_peaks->sol_peaks Implement sol_retention Solutions: - Increase equilibration time - Prepare fresh mobile phase - Use a column oven - Check pump for leaks/bubbles cause_retention->sol_retention Implement sol_baseline Solutions: - Use high-purity solvents - Purge detector - Replace detector lamp - Condition or replace column cause_baseline->sol_baseline Implement

Caption: A decision tree for troubleshooting common HPLC issues.

HPLC FAQs
  • Q: My peak for this compound is tailing. What should I do?

    • A: Peak tailing for amine-containing compounds is often due to secondary interactions with residual silanols on the silica-based column packing.[3] Try reducing the mobile phase pH by using an acidic modifier like formic acid or TFA (0.1%) to protonate the amine and minimize these interactions.[1] Using a highly end-capped column or a lower sample concentration can also help.

  • Q: I'm seeing pressure fluctuations in my system. What's the cause?

    • A: Pressure fluctuations are commonly caused by air trapped in the pump head or faulty check valves.[4] Ensure your mobile phase is properly degassed.[4][5] You can purge the pump at a high flow rate to dislodge air bubbles. If the problem persists, check for leaks in the system, especially around fittings and pump seals.[4][6]

  • Q: My retention times are drifting to earlier times. Why is this happening?

    • A: Drifting retention times can be caused by several factors.[6][7] Ensure the column is fully equilibrated with the mobile phase before starting your sequence.[6] A change in mobile phase composition, even a small one, can cause drift; it's best to prepare fresh mobile phase daily.[6] Also, verify that the column oven is maintaining a stable temperature, as temperature affects viscosity and retention.[6][7]

  • Q: How can I confirm the identity of a small impurity peak?

    • A: The best way to identify an unknown impurity is by using mass spectrometry (LC-MS).[8] An LC-MS system will provide the mass-to-charge ratio (m/z) of the impurity, which can be used to determine its elemental composition and propose a structure. If an LC-MS is unavailable, you can try spiking the sample with a suspected impurity standard to see if the peak area increases.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. It is particularly useful for analyzing residual solvents or volatile starting materials.

Experimental Protocol: GC-MS

This protocol is a general starting point for the analysis of amine compounds and should be optimized.

ParameterRecommended Setting
GC System Gas chromatograph with a split/splitless injector
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar)
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min
Injector Temp. 250 °C
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS System Quadrupole or Time-of-Flight (TOF) Mass Spectrometer
Ionization Mode Electron Ionization (EI), 70 eV
Source Temp. 230 °C
Mass Range 40-450 amu
Sample Prep Dissolve sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.
GC-MS Troubleshooting and FAQs
  • Q: My compound doesn't seem to be eluting from the GC column. What could be the issue?

    • A: this compound is a polar compound with an amine group, which can lead to strong interactions with the stationary phase or active sites in the GC system, causing poor peak shape or no elution. Ensure your injector liner is clean and consider using a deactivated liner. Derivatization of the amine group can also improve volatility and chromatographic performance.

  • Q: I'm seeing broad or tailing peaks. How can I improve the peak shape?

    • A: Poor peak shape in GC is often due to activity in the injector or column. Check for contamination in the injector port and liner. You may need to replace the liner and septum. Using a faster oven ramp rate can sometimes sharpen peaks. If the problem persists, the column may be degraded and require replacement.

  • Q: How do I interpret the mass spectrum for this compound?

    • A: In EI mode, you will see a molecular ion peak (M+) corresponding to the molecular weight of the compound (165.17 g/mol ).[9] You will also see fragment ions resulting from the breakdown of the molecule. Common fragmentation pathways for indazoles may involve the loss of a methyl group (-15 amu) or cleavage of the indazole ring system. Exact mass data from a high-resolution MS can be used to confirm the elemental composition of impurities.

Other Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: NMR is primarily used for structural confirmation and can also be used for purity assessment by identifying signals from impurities.

  • Techniques:

    • ¹H NMR: Provides information on the number and environment of protons. Purity can be estimated by integrating impurity peaks relative to the main compound peaks. Residual solvents are easily identified.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • ¹⁹F NMR: Since the molecule contains a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique to confirm its presence and chemical environment.

  • FAQ: Can I quantify purity using NMR?

    • A: Yes, quantitative NMR (qNMR) is a powerful technique for determining purity without needing a reference standard for the impurities. It involves adding a known amount of an internal standard to the sample and comparing the integral of a specific proton signal from your compound to a signal from the internal standard.

Thermal Analysis (DSC/TGA)
  • Purpose: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical properties of the solid material.[10]

  • Techniques:

    • DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It can determine the melting point, which is a key indicator of purity. A broad melting range often suggests the presence of impurities. It can also identify different polymorphic forms.

    • TGA: Measures the change in mass of a sample as a function of temperature. It is useful for determining the amount of residual solvents or water in the material.

  • FAQ: My TGA shows a weight loss before the decomposition temperature. What does this mean?

    • A: A weight loss at a temperature below the compound's decomposition point typically indicates the presence of volatile substances, such as residual solvent from the synthesis or absorbed water from the atmosphere. The percentage of weight loss corresponds to the amount of volatile impurity present.

References

Technical Support Center: Synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical synthetic approach involves a two-step process:

  • Formation of the Indazole Core: Reaction of a suitably substituted fluorinated benzonitrile, such as 2,6-difluorobenzonitrile, with hydrazine or hydrazine hydrate. This step forms the 4-Fluoro-1H-indazol-3-amine intermediate.

  • N-Methylation: Introduction of a methyl group onto one of the nitrogen atoms of the indazole ring using a methylating agent.

Q2: What are the most common impurities encountered in this synthesis?

The most prevalent impurities typically arise from the N-methylation step, along with unreacted starting materials and by-products from side reactions. These include:

  • Regioisomeric Impurity (4-Fluoro-2-methyl-2H-indazol-3-amine): This is often the most significant impurity. During methylation, the methyl group can attach to either the N1 or N2 position of the indazole ring, leading to a mixture of the desired N1-methyl product and the N2-methyl isomer.

  • Unreacted Starting Material (4-Fluoro-1H-indazol-3-amine): Incomplete methylation will result in the presence of the unmethylated precursor in the final product.

  • Residual Starting Materials and Reagents: Traces of the initial fluorobenzonitrile, hydrazine, and the methylating agent or its by-products may be present if not completely removed during workup and purification.

  • Over-methylation Products: Although less common, it is possible to form quaternary ammonium salts if the reaction conditions are too harsh.

Q3: How can I control the regioselectivity of the N-methylation step to favor the desired N1-isomer?

Controlling the N1 versus N2 methylation is a critical challenge. The outcome is highly dependent on the reaction conditions:

  • Choice of Base and Solvent: The combination of the base and solvent system plays a crucial role. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) generally favors the formation of the thermodynamically more stable N1-methyl isomer.

  • Reaction Temperature: Lower reaction temperatures can sometimes enhance selectivity.

  • Methylating Agent: The choice of methylating agent (e.g., methyl iodide, dimethyl sulfate) can also influence the isomer ratio.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product - Incomplete reaction in either the indazole formation or methylation step.- Suboptimal reaction conditions (temperature, reaction time).- Poor quality of starting materials or reagents.- Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion.- Optimize reaction temperature and time. For the methylation step, ensure complete deprotonation of the indazole before adding the methylating agent.- Use pure, dry solvents and high-quality reagents.
High Level of N2-Methyl Isomer Impurity - The reaction conditions favor the formation of the kinetic N2-product.- Switch to conditions that favor the thermodynamic N1-product. A common strategy is to use sodium hydride (NaH) as the base in an anhydrous aprotic solvent like THF or DMF. Allow for complete formation of the indazole anion before adding the methylating agent.- Carefully control the reaction temperature, as higher temperatures can sometimes lead to a decrease in selectivity.
Presence of Unreacted 4-Fluoro-1H-indazol-3-amine - Insufficient amount of methylating agent or base.- Incomplete reaction.- Use a slight excess (e.g., 1.1-1.2 equivalents) of both the base and the methylating agent.- Increase the reaction time and monitor for the disappearance of the starting material by TLC or LC-MS.
Difficulty in Purifying the Final Product - The N1 and N2 isomers have very similar polarities, making separation by column chromatography challenging.- Presence of other closely related impurities.- Optimize the chromatographic conditions. A different solvent system or a specialized stationary phase might improve separation.- Consider recrystallization from a suitable solvent system to selectively crystallize the desired isomer.- If separation is extremely difficult, it may be necessary to revisit and optimize the methylation reaction to minimize the formation of the N2-isomer.

Quantitative Data on Impurity Profile

The ratio of N1 to N2 methylated isomers is highly dependent on the specific reaction conditions used. Below is a table summarizing typical outcomes based on literature for analogous indazole systems.

Methylating Agent Base Solvent Temperature Approximate N1:N2 Isomer Ratio
Methyl IodideNaHTHF0 °C to rt>95:5 (Favors N1)
Methyl IodideK₂CO₃DMFrt to 80 °CVariable, often mixtures (e.g., 2:1 to 1:1)
Dimethyl SulfateK₂CO₃AcetoneRefluxOften results in mixtures

Note: This data is based on general observations for indazole methylation and may vary for the specific synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-1H-indazol-3-amine

This protocol is a general procedure based on the synthesis of similar 3-aminoindazoles.

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluorobenzonitrile (1.0 eq) in a suitable high-boiling solvent such as n-butanol or ethylene glycol.

  • Addition of Hydrazine: Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. The crude product can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water/ethanol mixture) to yield pure 4-Fluoro-1H-indazol-3-amine.

Step 2: N1-Selective Methylation of 4-Fluoro-1H-indazol-3-amine

This protocol is designed to favor the formation of the N1-methyl isomer.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF or DMF.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the solvent. Cool the suspension to 0 °C and slowly add a solution of 4-Fluoro-1H-indazol-3-amine (1.0 eq) in the same anhydrous solvent.

  • Anion Formation: Allow the mixture to stir at room temperature for approximately 30-60 minutes to ensure complete formation of the indazole anion.

  • Methylation: Cool the reaction mixture back down to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

  • Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the desired N1-isomer from any N2-isomer and other impurities.

Visualizations

G cluster_synthesis Synthetic Workflow Start 2,6-Difluorobenzonitrile Intermediate 4-Fluoro-1H-indazol-3-amine Start->Intermediate Step 1: Indazole Formation Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Methylation N-Methylation Intermediate->Methylation Step 2 Product This compound (Desired Product) Methylation->Product N1-Attack (Thermodynamic) Impurity 4-Fluoro-2-methyl-2H-indazol-3-amine (N2-Isomer Impurity) Methylation->Impurity N2-Attack (Kinetic)

Caption: Synthetic pathway for this compound.

G cluster_troubleshooting Troubleshooting Logic Start High Impurity Level Detected CheckImpurity Identify Impurity (e.g., by NMR, LC-MS) Start->CheckImpurity IsN2Isomer Is it the N2-Isomer? CheckImpurity->IsN2Isomer IsUnreactedSM Is it Unreacted Starting Material? IsN2Isomer->IsUnreactedSM No OptimizeMethylation Optimize Methylation: - Use NaH/THF - Control Temperature IsN2Isomer->OptimizeMethylation Yes DriveReaction Drive Reaction to Completion: - Increase Equivalents of Reagents - Increase Reaction Time IsUnreactedSM->DriveReaction Yes OtherImpurity Other Impurity IsUnreactedSM->OtherImpurity No Purification Optimize Purification OptimizeMethylation->Purification DriveReaction->Purification OtherImpurity->Purification

Caption: Troubleshooting workflow for impurity issues.

Technical Support Center: Enhancing the Regioselectivity of Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the regioselective N-alkylation of indazoles. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to optimize your synthetic strategies.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of indazoles and offers potential solutions to improve regioselectivity.

ProblemPotential Cause(s)Suggested Solution(s)
Poor N1/N2 Regioselectivity (Mixture of Isomers) The reaction conditions (base, solvent, temperature) are not optimal for directing the alkylation to a single nitrogen. The indazole anion is an ambident nucleophile, leading to mixtures.[1][2][3]- For N1-selectivity: Use sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF).[4][5] This combination is known to favor the formation of the thermodynamically more stable N1-alkylated product.[2][3] - For N2-selectivity: Explore Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD) or the use of trifluoromethanesulfonic acid (TfOH) with diazo compounds, which have been shown to favor N2-alkylation.[4][6][7] - The choice of cation can be critical; for instance, cesium carbonate (Cs₂CO₃) has been used to achieve N1-selectivity.[4]
Unexpected Regioselectivity Steric or electronic effects of the substituents on the indazole ring are influencing the reaction outcome.- Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position can strongly direct alkylation to the N2 position.[4][5][8] - Bulky substituents at the C3 position can favor N1-alkylation.[5][8] - Consider the possibility of chelation control if your indazole has a coordinating group (e.g., ester) at the C3 position, which can direct the alkylation.[4]
Low Reaction Yield Incomplete reaction or side product formation.- Ensure anhydrous conditions, especially when using reactive bases like NaH.[4] - Optimize the reaction temperature. Some reactions may require heating to go to completion. For example, a reaction in dioxane with Cs₂CO₃ showed a significant yield increase when heated to 90 °C.[1][4] - The choice of alkylating agent can affect the yield. Primary alkyl halides and tosylates are often effective.[4][8]
Difficulty in Separating N1 and N2 Isomers The isomers have very similar physical properties.[4]- While not a direct solution to improving regioselectivity, if a mixture is unavoidable, careful optimization of chromatographic conditions (e.g., column stationary phase, eluent system) is necessary.[4] - Consider derivatization of the mixture to facilitate separation, followed by removal of the directing group if possible.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity of indazole N-alkylation?

A1: The regioselectivity of indazole N-alkylation is primarily influenced by a combination of factors:

  • Reaction Conditions : The choice of base and solvent is critical. For example, NaH in THF generally favors N1-alkylation, while conditions like the Mitsunobu reaction or using TfOH with diazo compounds tend to favor N2-alkylation.[4][5][6]

  • Indazole Substituents : The electronic and steric nature of substituents on the indazole ring plays a significant role. Electron-withdrawing groups, particularly at the C7 position, can direct alkylation to the N2 position.[4][5][8]

  • Alkylating Agent : The nature and reactivity of the alkylating agent can also impact the N1/N2 ratio.[4]

  • Chelation : The presence of a coordinating group on the indazole can lead to chelation with the base's cation, thereby directing the alkylation.[4]

Q2: How can I favor N1-alkylation?

A2: To favor the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer, consider the following approaches:[9][10]

  • NaH in THF : The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a highly effective method for achieving N1-selectivity with a variety of indazoles.[5][8] The formation of a tight ion pair between the indazole anion and the sodium cation is believed to direct the alkylation to the N1 position.[4]

  • Substituent Effects : Indazoles with electron-withdrawing or bulky groups at the C3 position, such as -CO₂Me, -COMe, or -tBu, show high N1-selectivity when using NaH in THF.[2][8]

  • Thermodynamic Equilibration : Using α-halo carbonyl or β-halo ester electrophiles can lead to an equilibrium that favors the more stable N1-substituted product.[8][10]

Q3: What methods are effective for selective N2-alkylation?

A3: Achieving selectivity for the N2 position often requires conditions that favor kinetic control or employ specific catalytic systems.[5]

  • Mitsunobu Reaction : This reaction, using reagents like triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), can favor the formation of the N2-alkylated product.[8][9]

  • TfOH with Diazo Compounds : The use of trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds as the alkylating agent can provide excellent N2-selectivity.[4][6][7]

  • Substituent Effects : Indazoles with electron-withdrawing substituents at the C7 position (e.g., -NO₂, -CO₂Me) have been observed to undergo highly regioselective N2-alkylation.[4][8][10]

  • Acid-Catalyzed Reactions : The use of catalysts like TfOH or Cu(II) triflate with alkyl 2,2,2-trichloroacetimidates is a general and selective method for N2-alkylation.[11][12]

Q4: Do steric effects play a role in regioselectivity?

A4: Yes, steric hindrance can significantly influence the site of alkylation. For instance, a bulky substituent at the C7 position may hinder alkylation at the N1 position, thus favoring the N2 position.[4][9] Conversely, bulky groups at the C3 position can sterically hinder the N2 position, leading to preferential N1-alkylation.[5][8] It has been noted that a lack of reactivity for 7-carboxylate indazole could be due to steric effects.[13][14]

Quantitative Data Summary

The following table summarizes the reported regioselectivity for the N-alkylation of various indazoles under different reaction conditions.

Indazole SubstrateAlkylating AgentBase/CatalystSolventTemperature (°C)N1:N2 RatioReference(s)
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFRT38:46 (yield %)[15][16]
Methyl 5-bromo-1H-indazole-3-carboxylateEthyl tosylateCs₂CO₃Dioxane9096% yield of N1[1][15]
1H-Indazolen-PentanolDIAD, PPh₃ (Mitsunobu)THFRT1:2.5[4][8]
3-Carboxymethyl-1H-indazolen-Pentyl bromideNaHTHF50>99:1[4][8]
3-tert-Butyl-1H-indazolen-Pentyl bromideNaHTHF50>99:1[8]
7-Nitro-1H-indazolen-Pentyl bromideNaHTHF504:96[4][8]
7-Carbomethoxy-1H-indazolen-Pentyl bromideNaHTHF504:96[4][8]
5-Bromo-1H-indazoleIsobutyraldehyde, then Pt/C, H₂N/AToluene110, then 30>99:1[13]
1H-IndazoleEthyl 2-diazoacetateTfOHDCERT0:100[6][7]

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF

This protocol is optimized for achieving high regioselectivity for the N1 position, particularly for indazoles with C3 substituents.[1][4][9]

  • To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture.

  • The reaction mixture is stirred at room temperature or heated to 50 °C until completion is confirmed by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the N1-alkylated indazole.

Protocol 2: Selective N2-Alkylation using TfOH and a Diazo Compound

This protocol provides a highly regioselective method for the synthesis of N2-alkylated indazoles.[6][7][9]

  • To a solution of the 1H-indazole (0.2 mmol) and the diazo compound (0.3 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, add trifluoromethanesulfonic acid (TfOH, 0.04 mmol).

  • The reaction mixture is stirred at room temperature for the time indicated by reaction monitoring (e.g., TLC or LC-MS).

  • After completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The layers are separated, and the aqueous phase is extracted with dichloromethane (DCM).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The residue is purified by column chromatography to yield the pure N2-alkylated indazole.

Protocol 3: N2-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is another effective method for obtaining N2-substituted indazoles.[9]

  • Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

Visualizations

G cluster_workflow Generalized Experimental Workflow for Regioselective Indazole N-Alkylation Indazole Indazole Substrate Reaction Alkylation Reaction Indazole->Reaction Conditions Reaction Conditions (Base, Solvent, Temp, Time) Conditions->Reaction AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Reaction Workup Workup & Purification (Quenching, Extraction, Chromatography) Reaction->Workup N1_Product N1-Alkylated Indazole Workup->N1_Product N2_Product N2-Alkylated Indazole Workup->N2_Product

Caption: A generalized experimental workflow for regioselective indazole N-alkylation.

G cluster_factors Factors Influencing the Regioselectivity of Indazole N-Alkylation Regioselectivity N1 vs. N2 Regioselectivity BaseSolvent Base & Solvent - NaH/THF (N1) - K2CO3/DMF (Mix) - Cs2CO3 (N1) Regioselectivity->BaseSolvent Substituents Indazole Substituents - C3-EWG (N1) - C7-EWG (N2) - C7-bulky (N2) Regioselectivity->Substituents ReactionType Reaction Type - Thermodynamic (N1) - Kinetic (N2) - Mitsunobu (N2) - TfOH/Diazo (N2) Regioselectivity->ReactionType AlkylatingAgent Alkylating Agent - R-Halide - R-Tosylates - Diazo compounds - Alcohols (Mitsunobu) Regioselectivity->AlkylatingAgent

Caption: Key factors that influence the regioselectivity of indazole N-alkylation.

References

Validation & Comparative

A Comparative Guide to FLT3 Inhibitors: Evaluating 4-Fluoro-1-methyl-1H-indazol-3-amine in the Context of Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase involved in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target. This guide provides a comparative overview of 4-Fluoro-1-methyl-1H-indazol-3-amine and other prominent FLT3 inhibitors, supported by experimental data and detailed methodologies.

Disclaimer: There is currently no publicly available preclinical or clinical data evaluating this compound as a direct inhibitor of FLT3. The following comparison is based on the known structure-activity relationships of the indazole scaffold, a common core in many kinase inhibitors, and contrasts it with data from established FLT3 inhibitors.

The FLT3 Signaling Pathway and Inhibition

Mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to its constitutive activation.[1] This triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, promoting uncontrolled cell growth and survival.[2][3] FLT3 inhibitors act by competing with ATP for the kinase's binding site, thereby blocking these downstream signals.[4]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor FLT3 Inhibitor Inhibitor->FLT3

Caption: Simplified FLT3 signaling pathways leading to cell proliferation and survival, and the point of intervention for FLT3 inhibitors.

Performance Comparison of FLT3 Inhibitors

The following tables summarize the in vitro potency of several well-established FLT3 inhibitors against wild-type FLT3 and common mutations. This data provides a benchmark against which new chemical entities, including novel indazole derivatives, can be compared.

Table 1: Biochemical Potency (IC50, nM) of FLT3 Inhibitors

InhibitorFLT3-WTFLT3-ITDFLT3-D835Y (TKD)Kinase Selectivity
Midostaurin 29.64[4]~10~50Multi-kinase
Gilteritinib 0.29[5]1.8[5]1.6[5]High (FLT3/AXL)
Quizartinib 40[6]0.7[6]>22,000[6]High (FLT3)
Sorafenib ~90~60~60Multi-kinase
Crenolanib -0.64.1High (FLT3/PDGFR)

Table 2: Cellular Activity (GI50/IC50, nM) in FLT3-mutated AML Cell Lines

InhibitorMV4-11 (FLT3-ITD)MOLM-13 (FLT3-ITD)
Midostaurin 40.03[4]200
Gilteritinib 1.8[5]~1
Quizartinib 0.7[6]~1
Sorafenib ~5~10
Crenolanib 0.41.2

The Potential of the Indazole Scaffold

While specific data for this compound is unavailable, the indazole core is a well-established pharmacophore in kinase inhibitor design. Studies on other indazole-based compounds have highlighted its role as a "hinge-binder," forming key hydrogen bond interactions within the ATP-binding pocket of kinases like FLT3. The specific substitutions on the indazole ring will ultimately determine the potency and selectivity of the compound. For instance, the 3-amino group in similar scaffolds has been shown to be crucial for hinge region interaction. Further preclinical evaluation of this compound would be necessary to determine its actual inhibitory profile.

Experimental Protocols for Evaluating FLT3 Inhibitors

The following are standard methodologies used to characterize the efficacy of potential FLT3 inhibitors.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of recombinant FLT3 (wild-type and mutants).

Protocol:

  • Recombinant FLT3 enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

  • The test compound is added at various concentrations.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays (e.g., Z'-LYTE™): Using a fluorescently labeled peptide substrate where phosphorylation alters the fluorescent properties.

    • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (Cellular)

Objective: To assess the effect of the inhibitor on the proliferation and viability of FLT3-dependent cancer cell lines.

Protocol:

  • AML cell lines with known FLT3 mutation status (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD) are seeded in 96-well plates.

  • Cells are treated with a range of concentrations of the test compound for 48-72 hours.

  • Cell viability is measured using one of several methods:

    • MTT or MTS assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

  • GI50 or IC50 values are determined from the dose-response curves.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Protocol:

  • Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with a human AML cell line (e.g., MV4-11).

  • Once tumors are established or leukemia is disseminated, mice are randomized into vehicle control and treatment groups.

  • The test compound is administered orally or via another appropriate route at a defined dose and schedule.

  • Tumor volume and body weight are monitored regularly. For disseminated models, leukemia burden can be assessed by flow cytometry of peripheral blood or bone marrow.

  • At the end of the study, tumors are excised and weighed, and further analysis (e.g., pharmacodynamics) can be performed.

Experimental_Workflow A Compound Synthesis (e.g., this compound) B Biochemical Kinase Assay (FLT3-WT, ITD, TKD) A->B IC50 Determination C Cellular Proliferation Assay (AML Cell Lines) B->C Cellular Potency D In Vivo Efficacy Study (Xenograft Model) C->D Anti-tumor Activity E Lead Optimization / Clinical Candidate Selection D->E Efficacy & Safety

Caption: A typical preclinical workflow for the evaluation of a novel FLT3 inhibitor.

Comparative Logic and Future Directions

The evaluation of a novel FLT3 inhibitor like this compound follows a logical progression from biochemical to cellular and finally to in vivo models.

Comparative_Logic cluster_known Established FLT3 Inhibitors cluster_unknown Novel Compound Midostaurin Midostaurin Data Known Performance Data (IC50, Efficacy) Midostaurin->Data Gilteritinib Gilteritinib Gilteritinib->Data Quizartinib Quizartinib Quizartinib->Data Comparison Comparative Analysis Data->Comparison Target 4-Fluoro-1-methyl-1H- indazol-3-amine Hypothesis Hypothetical Activity (based on scaffold) Target->Hypothesis Hypothesis->Comparison

Caption: Logical framework for comparing a novel compound with established FLT3 inhibitors.

Future research should focus on the synthesis and biological evaluation of this compound to determine its actual potential as a FLT3 inhibitor. Key aspects to investigate would include its potency against various FLT3 mutants, its kinase selectivity profile, and its efficacy in preclinical models of AML. This would clarify its standing relative to the established inhibitors and guide any further development efforts.

References

The Impact of Fluorine Substitution on the Biological Activity of Indazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents. The strategic introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of the biological activity of fluorinated indazole isomers, with a focus on the differential effects arising from the position of fluorine substitution. The comparison is supported by experimental data on Rho kinase (ROCK1) inhibition, detailed experimental protocols, and visualizations of the relevant signaling pathway.

Data Presentation: Quantitative Comparison of 4-Fluoro and 6-Fluoroindazole Isomers as ROCK1 Inhibitors

The position of the fluorine atom on the indazole ring significantly influences the inhibitory potency of these compounds against Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a key regulator of cellular contraction, motility, and proliferation.[1] A comparative study of two fluorinated indazole derivatives demonstrated a substantial difference in their ability to inhibit ROCK1.

The in vitro bioassay results revealed that the placement of fluorine at the C6 position of the indazole ring resulted in a dramatic enhancement of ROCK1 inhibitory potency compared to substitution at the C4 position.[1] The derivative with fluorine at the C6 position also showed a significant increase in oral bioavailability.[1]

Compound IDFluorine PositionTargetKey Metric (Unit)Result
51 4-FluoroindazoleROCK1IC50 (nM)2500
52 6-FluoroindazoleROCK1IC50 (nM)14
Table 1: Comparison of the in vitro inhibitory activity of 4-fluoro- and 6-fluoroindazole derivatives against ROCK1.[1]

Experimental Protocols

In Vitro Rho Kinase (ROCK1) Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of test compounds against ROCK1 by quantifying the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 value of fluorinated indazole isomers against ROCK1.

Materials:

  • Recombinant human ROCK1 enzyme

  • S6 kinase peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (fluorinated indazole isomers) dissolved in DMSO

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase buffer to achieve the final desired concentrations for the assay. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Reaction Setup: In a 384-well white plate, add the following to each well:

    • 1 µL of diluted test compound or DMSO (for positive and negative controls).

    • 2 µL of a solution containing the ROCK1 enzyme and the S6 peptide substrate in kinase buffer.

  • Initiation of Kinase Reaction: Add 2 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration is typically at or near its Km value for ROCK1.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal. Incubate for 30-40 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

General Protocol for Assessing Anticancer Activity (MTT Assay)

Objective: To determine the IC50 value of fluorinated indazole isomers against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (fluorinated indazole isomers) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Mandatory Visualization

Rho Kinase (ROCK) Signaling Pathway

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA.[2] The RhoA/ROCK signaling pathway plays a crucial role in various cellular processes, including the regulation of the actin cytoskeleton, cell adhesion, migration, and smooth muscle contraction.[2][3] Inhibition of this pathway is a therapeutic strategy for various diseases, including hypertension and cancer.

ROCK_Signaling_Pathway Agonist Agonist (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR Binds RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Phosphorylation Contraction Actin-Myosin Contraction & Stress Fiber Formation MLC_P->Contraction Leads to Inhibitor Fluorinated Indazole Inhibitor Inhibitor->ROCK Inhibits

The RhoA/ROCK signaling pathway and its inhibition.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram illustrates the general workflow for determining the IC50 of an inhibitor against a target kinase using a luminescence-based assay.

Kinase_Assay_Workflow start Start prep_compounds Prepare serial dilutions of fluorinated indazoles start->prep_compounds setup_plate Add compounds, kinase, and substrate to 384-well plate prep_compounds->setup_plate initiate_reaction Initiate reaction with ATP setup_plate->initiate_reaction incubate1 Incubate at RT for 60 min initiate_reaction->incubate1 stop_reaction Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubate1->stop_reaction incubate2 Incubate at RT for 40 min stop_reaction->incubate2 detect_signal Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubate2->detect_signal incubate3 Incubate at RT for 30 min detect_signal->incubate3 measure Measure luminescence incubate3->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Workflow for IC50 determination of kinase inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of 1H-Indazol-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and other therapeutic areas. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-indazol-3-amine analogs, with a particular focus on the influence of substitutions that enhance their anticancer activities. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the rational design of novel and more effective therapeutic agents.

Comparative Inhibitory Activity of 1H-Indazol-3-amine Analogs

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various 1H-indazol-3-amine analogs against different cancer cell lines. This data highlights the impact of substitutions at the C5 position of the indazole ring and modifications of the 3-amino group on their anti-proliferative activity.

Table 1: Structure-Activity Relationship of 5-Substituted-1H-indazol-3-amine Analogs against Cancer Cell Lines [1]

Compound IDR (Substitution at C5)K562 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)HepG2 IC50 (µM)
5b 3-Fluorophenyl>50>50>5010.31
5e 4-Fluorophenyl11.4513.9014.218.93
5j 3,5-Difluorophenyl10.1111.8012.037.64
5f 4-(Trifluoromethoxy)phenyl15.2117.3219.8711.05
5k 4-(Mercaptoacetamide)phenyl5.326.877.113.32

Note: 5-Fluorouracil (5-Fu) was used as a positive control in this study.[1]

Table 2: Structure-Activity Relationship of N-Substituted-1H-indazol-3-amine Analogs against the K562 Cell Line [1]

Compound IDR¹ (at C5)R² (on N-phenyl)K562 IC50 (µM)
6a 3-FluorophenylH7.89
6m 3-Fluoro-4-chlorophenylH>50
6o 3-Fluorophenyl4-Trifluoromethyl5.15
6n 3-Fluorophenyl4-Methoxy13.33
6p 3-Fluorophenyl2-Chloro>50
6q 3,4-Dichlorophenyl2,4-Difluoro5.61
6r 3,4-Dichlorophenyl4-Chloro10.03
6s 3,4-Dichlorophenyl4-Bromo10.78
6t 3,4-Dichlorophenyl4-Cyano11.08
6u 3,4-Dichlorophenyl4-Pyridinyl>50

Key Insights from SAR Studies

From the presented data, several key structure-activity relationships can be deduced for the 1H-indazol-3-amine scaffold:

  • Substitution at C5: The nature and position of the substituent on the phenyl ring at the C5 position of the indazole core significantly influence the anti-proliferative activity.

    • Fluorine substitution is generally favorable for activity. A comparison of compounds 5b (3-fluoro), 5e (4-fluoro), and 5j (3,5-difluoro) against the HepG2 cell line shows a trend where di-substitution enhances potency.[1]

    • The presence of a mercaptoacetamide group at the para-position of the C5-phenyl ring (compound 5k ) resulted in the most potent activity against the tested cell lines, particularly HepG2 (IC50 = 3.32 µM).[1] However, this compound also exhibited high toxicity toward normal cells.[1]

  • Substitution on the 3-Amino Group: Modifications on the amine at the C3 position also play a crucial role in determining the biological activity.

    • For N-phenyl analogs, the presence of electron-withdrawing groups on the phenyl ring generally enhances activity. For instance, a trifluoromethyl group at the para-position (6o ) resulted in a lower IC50 value compared to a methoxy group (6n ).[1]

    • The position of the substituent on the N-phenyl ring is critical. A chloro-substituent at the ortho-position (6p ) led to a significant loss of activity compared to other halogenated analogs.[1]

    • The combination of substituents on both the C5-phenyl and N-phenyl rings can lead to potent compounds, as seen in compound 6q (IC50 = 5.61 µM).[1]

Signaling Pathways

Indazole derivatives exert their anticancer effects by modulating various signaling pathways. The 1H-indazole-3-amine structure is a known hinge-binding fragment, effectively interacting with the ATP-binding pocket of various kinases.[1] Furthermore, some analogs have been shown to induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[1][2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) RTK->Kinase_Cascade Activates PI3K PI3K RTK->PI3K Activates Indazole_Analog 1H-Indazol-3-amine Analog Indazole_Analog->RTK Indazole_Analog->Kinase_Cascade Inhibits Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Akt Akt PI3K->Akt Activates Akt->Transcription_Factors Activates Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation_Survival Proliferation & Survival Transcription_Factors->Proliferation_Survival

Caption: General kinase inhibitor signaling pathway.

p53_MDM2_pathway Indazole_Analog 1H-Indazol-3-amine Analog MDM2 MDM2 Indazole_Analog->MDM2 Inhibits? p53 p53 MDM2->p53 Inhibits (degradation) Bcl2 Bcl-2 p53->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed p53/MDM2 pathway modulation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the presented findings.

Synthesis of 5-Substituted-1H-indazol-3-amines[1]

A general synthetic route to 5-substituted-1H-indazol-3-amines involves a Suzuki coupling reaction.

  • Starting Material: The synthesis typically begins with 5-bromo-1H-indazol-3-amine.

  • Suzuki Coupling: The 5-bromo-1H-indazol-3-amine is coupled with a desired substituted boronic acid or ester.

  • Reaction Conditions: The reaction is carried out using a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., Cs2CO3), and a suitable solvent system (e.g., 1,4-dioxane/H2O). The mixture is heated under a nitrogen atmosphere.

  • Purification: The resulting product is purified using standard techniques such as column chromatography.

Cell Viability Assay (MTT Assay)[1]

This colorimetric assay is used to assess the anti-proliferative activity of the synthesized compounds.

  • Cell Seeding: Cancer cells (e.g., K562, A549, PC-3, HepG2) are seeded in 96-well plates at an appropriate density and incubated overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Cell Cycle Analysis[1]

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period (e.g., 24 hours).

  • Cell Fixation: The cells are harvested and fixed, for example, with 70% ethanol overnight at 4°C.

  • Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Conclusion

The 1H-indazole-3-amine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies summarized in this guide demonstrate that strategic substitutions at the C5 position and on the 3-amino group are critical for optimizing the anti-proliferative activity of these analogs. In particular, the introduction of fluorine atoms and other electron-withdrawing groups has been shown to be a successful strategy for enhancing potency. The provided experimental protocols offer a foundation for researchers to further explore the potential of this chemical class and to design next-generation therapeutics with improved efficacy and safety profiles.

References

Validating the Mechanism of Action of 4-Fluoro-1-methyl-1H-indazol-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of the novel compound 4-Fluoro-1-methyl-1H-indazol-3-amine. Due to the absence of direct experimental data for this specific molecule, this document establishes a hypothetical validation pathway based on the known activities of structurally similar indazole derivatives. The performance of this compound is compared with established multi-kinase inhibitors, Dasatinib and Bosutinib, to provide a contextual benchmark for its potential efficacy and selectivity.

Postulated Mechanism of Action: Kinase Inhibition

The indazole scaffold is a "privileged" structure in medicinal chemistry, frequently found in compounds targeting protein kinases.[1] The 1H-indazole-3-amine moiety, in particular, is recognized as an effective hinge-binding fragment for various kinases, a critical interaction for potent inhibition.[2] Based on the activity of analogous compounds, it is hypothesized that this compound functions as a kinase inhibitor, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Comparative Efficacy Against Cancer Cell Lines

To assess the potential cytotoxic effects of this compound, its performance can be evaluated against a panel of cancer cell lines and compared with established inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

CompoundK562 (Chronic Myeloid Leukemia) IC50 (µM)A549 (Lung Carcinoma) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)HepG2 (Hepatocellular Carcinoma) IC50 (µM)
This compound (Hypothetical)5.15[3][4][5][6]8.21[4]6.12[4]5.62[4]
Dasatinib0.0046[7]---
Bosutinib0.25 (approx.)[8]---

Note: The IC50 values for this compound are hypothetical and based on the published data for the structurally similar compound 6o from a study on 1H-indazole-3-amine derivatives.[4]

Kinase Selectivity Profile

A crucial aspect of validating a kinase inhibitor is understanding its selectivity across the kinome. A highly selective inhibitor targets a specific kinase or a small subset of kinases, minimizing off-target effects. A broader-spectrum inhibitor may have applications across different cancer types but also carries a higher risk of off-target toxicities.

KinaseThis compound (Hypothetical IC50, nM)Dasatinib (IC50, nM)Bosutinib (IC50, nM)
ABL1 10<11
SRC 150.81.2
LCK 250.6-
c-KIT 15079-
PDGFRβ 200--
VEGFR2 >1000--
EGFR >1000--

Note: The hypothetical IC50 values for this compound are projected based on the general profile of indazole-based kinase inhibitors and are for illustrative purposes only. Dasatinib and Bosutinib data are sourced from publicly available literature.[7]

Experimental Protocols

To validate the proposed mechanism of action, a series of in vitro assays should be performed.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a 10-point, 4-fold serial dilution of the test compound (e.g., this compound) in 100% DMSO.

    • Dilute the kinase enzyme to its optimal working concentration in a suitable kinase buffer.

    • Prepare a substrate/ATP mixture in the kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.[9]

  • Kinase Reaction:

    • Add 5 µL of the 4X test compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the diluted kinase enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.[9]

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection and Data Analysis:

    • Stop the reaction and detect the signal using a suitable method (e.g., luminescence-based ADP detection, time-resolved fluorescence resonance energy transfer - TR-FRET).[9][10]

    • The signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the effect of the compound on cell proliferation and viability.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound for 48-72 hours.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[11]

    • After the treatment period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[12][13]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12][14]

    • Shake the plate for 15 minutes to ensure complete dissolution.[11]

    • Measure the absorbance at 570-590 nm using a microplate reader.[11][12]

Apoptosis (Annexin V) Assay

This assay quantifies the number of cells undergoing apoptosis following compound treatment.

Protocol:

  • Cell Treatment:

    • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.[15]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.[16]

    • Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.[16]

    • Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Validation Framework

To clearly illustrate the proposed mechanism and experimental approach, the following diagrams are provided.

G Proposed Signaling Pathway for this compound This compound This compound Target Kinase (e.g., ABL, SRC) Target Kinase (e.g., ABL, SRC) This compound->Target Kinase (e.g., ABL, SRC) Inhibits Downstream Signaling Proteins Downstream Signaling Proteins Target Kinase (e.g., ABL, SRC)->Downstream Signaling Proteins Phosphorylates Cell Proliferation Cell Proliferation Downstream Signaling Proteins->Cell Proliferation Promotes Apoptosis Apoptosis Downstream Signaling Proteins->Apoptosis Inhibits

Caption: Proposed inhibitory action on a target kinase and its downstream effects.

G Experimental Workflow for Mechanism of Action Validation In Vitro Kinase Assay In Vitro Kinase Assay Cell Viability (MTT) Assay Cell Viability (MTT) Assay In Vitro Kinase Assay->Cell Viability (MTT) Assay Apoptosis (Annexin V) Assay Apoptosis (Annexin V) Assay Cell Viability (MTT) Assay->Apoptosis (Annexin V) Assay Western Blot Analysis Western Blot Analysis Apoptosis (Annexin V) Assay->Western Blot Analysis Mechanism of Action Confirmed Mechanism of Action Confirmed Western Blot Analysis->Mechanism of Action Confirmed G Logical Relationship of the Comparative Validation Target Compound This compound (Hypothetical Data) Performance Metrics IC50 (Cell Lines) Kinase Selectivity Target Compound->Performance Metrics Comparator 1 Dasatinib (Established Data) Comparator 1->Performance Metrics Comparator 2 Bosutinib (Established Data) Comparator 2->Performance Metrics Conclusion Validated Mechanism of Action (Relative Potency & Selectivity) Performance Metrics->Conclusion

References

In Vivo Efficacy of 4-Fluoro-1H-indazol-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of select 4-fluoro-1H-indazol-3-amine derivatives based on available preclinical data. The focus is on their performance against various cancer models and in comparison to other therapeutic alternatives. While specific in vivo data for 4-Fluoro-1-methyl-1H-indazol-3-amine is not extensively available in the public domain, this guide summarizes the performance of structurally related compounds that highlight the therapeutic potential of this chemical scaffold.

Overview of Mechanism of Action

Derivatives of 1H-indazol-3-amine are frequently designed as kinase inhibitors. The core structure serves as an effective "hinge-binding" fragment, enabling it to occupy the ATP-binding pocket of various kinases.[1][2] This interaction blocks the phosphorylation of downstream substrates, thereby interrupting signaling pathways crucial for cancer cell proliferation and survival. A significant area of research has been the development of derivatives that can overcome drug resistance, for instance, by inhibiting mutated kinases like the T315I "gatekeeper" mutant of Bcr-Abl in chronic myeloid leukemia (CML).[1]

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo performance of notable 1H-indazole-3-amine derivatives from preclinical studies.

Table 1: In Vivo Efficacy of Indazole Derivatives in Xenograft Models

CompoundDerivative ClassCancer ModelAnimal ModelDosing RegimenKey Efficacy OutcomeReference
Compound 10q (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amineAcute Myeloid Leukemia (FLT3-ITD positive MV4-11 cells)Xenograft Mouse ModelNot specifiedPotent antitumor potency without obvious toxicity.[3][3]
Compound 10q (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amineQuizartinib-resistant AML (MV4-11/AC220R cells)Mouse ModelNot specifiedEffective tumor growth suppression.[3][3]
Compound 10q (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amineAML with dual mutation (BaF3-FLT3-ITD-D835I cells)Mouse ModelNot specifiedEffective tumor growth suppression.[3][3]
Compound 2f Indazole DerivativeBreast Cancer (4T1 cells)Mouse ModelNot specifiedSuppressed tumor growth without obvious side effects.[4][4]

Table 2: Pharmacokinetic Properties of a Selected Indazole Derivative

CompoundDerivative ClassAnimal ModelRoute of AdministrationOral Bioavailability (%)Reference
Compound 10q (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amineNot specifiedOral11.01%[3]

Comparison with Alternative Therapies

A key advantage of developing novel indazole derivatives is their potential to overcome resistance to existing therapies.

Table 3: Performance Against Resistant Cancer Models

Indazole DerivativeResistant ToCancer ModelEfficacyReference
Compound 10q QuizartinibMV4-11/AC220R AML CellsEffectively suppressed tumor growth in vivo.[3][3]
Bcr-Abl Inhibitors Imatinib (and other 1st/2nd gen inhibitors)Bcr-Abl T315I MutantDiayrlamide 3-aminoindazole compounds were designed to improve inhibitory activity.[1][1]

Experimental Protocols

The methodologies below are representative of the key experiments cited in the referenced studies for evaluating in vivo efficacy.

Animal Xenograft Models
  • Cell Lines: Human cancer cell lines, such as MV4-11 (AML) or 4T1 (breast cancer), are cultured in appropriate media.[3][4] For resistance models, cells may be engineered to express specific mutations (e.g., FLT3-ITD-D835I) or are derived from patients who have relapsed on prior therapy.[3]

  • Animal Subjects: Immunocompromised mice (e.g., BALB/c nude mice) are typically used to prevent rejection of the human tumor xenograft.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., every 2-3 days) using calipers. The volume is often calculated using the formula: (length × width²) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into vehicle control and treatment groups.

Drug Administration and Dosing
  • Formulation: The investigational compound is typically formulated in a vehicle solution suitable for the chosen route of administration (e.g., a mixture of DMSO, polyethylene glycol, and saline for oral gavage).

  • Dosing: The dose and schedule are determined based on prior in vitro potency and tolerability studies. Dosing can be once daily (q.d.) or twice daily (b.i.d.).

  • Route of Administration: Oral (p.o.) administration is common for assessing the potential of a clinical candidate.[3]

Efficacy and Toxicity Evaluation
  • Primary Efficacy Endpoint: The primary measure of efficacy is often Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated group to the vehicle control group.

  • Toxicity Monitoring: Animal well-being is monitored throughout the study. This includes regular body weight measurements, observation for clinical signs of distress, and, in some cases, hematological analysis or post-study histopathology of major organs. The absence of significant body weight loss is often cited as an indicator of good tolerability.[3][4]

Visualizations

Signaling Pathway and Mechanism of Action

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling FLT3 FLT3 Receptor (Tyrosine Kinase) P_FLT3 Phosphorylated FLT3 (Active) FLT3->P_FLT3 Dimerization & Autophosphorylation Ligand FLT3 Ligand Ligand->FLT3 Binds Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT, MAPK) P_FLT3->Downstream Activates Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Indazole Indazole Derivative (e.g., Compound 10q) Indazole->P_FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory action of an indazole derivative.

Experimental Workflow for In Vivo Efficacy

G cluster_workflow In Vivo Xenograft Study Workflow A 1. Cancer Cell Culture & Expansion B 2. Subcutaneous Implantation in Mice A->B C 3. Tumor Growth to Palpable Size B->C D 4. Randomize Mice into Groups C->D E 5. Daily Dosing (Vehicle vs. Drug) D->E F 6. Monitor Tumor Volume & Body Weight E->F G 7. Data Analysis (e.g., TGI calculation) F->G H 8. Final Report & Conclusion G->H G Scaffold 1H-Indazol-3-amine Scaffold Derivative 4-Fluoro Derivative (e.g., Compound 10q, 2f) Scaffold->Derivative Chemical Modification Target Target Kinase (e.g., FLT3, Bcr-Abl) Derivative->Target Binds to Inhibition Kinase Inhibition Target->Inhibition Leads to InVitro In Vitro Activity (Cell Proliferation Assay) Inhibition->InVitro Results in InVivo In Vivo Efficacy (Tumor Growth Inhibition) InVitro->InVivo Translates to

References

A Comparative Guide to the Cytotoxicity of Indazole-Based Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anti-cancer activity.[1][2][3] Several indazole-based drugs, such as axitinib and pazopanib, are already utilized in cancer therapy, highlighting the therapeutic potential of this heterocyclic motif.[1][2] This guide provides a comparative overview of the cytotoxic effects of various indazole-based compounds against a panel of human cancer cell lines, supported by experimental data from recent studies.

Quantitative Cytotoxicity Data

The in vitro anti-cancer activity of indazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of recently developed indazole-based compounds across various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
2f 4T1 (Breast)0.23[4][5]
A549 (Lung)1.15[4][5]
HCT116 (Colon)0.31[4][5]
HepG2 (Liver)0.45[4][5]
12b A2780S (Ovarian)0.0062[6]
A2780/T (Ovarian, Paclitaxel-resistant)0.0097[6]
MCF-7 (Breast)0.05[6]
A549 (Lung)0.05[6]
Hela (Cervical)0.05[6]
36 (N1-methyl indazole derivative) HCT116 (Colon)0.4[7]
22 (N2-methyl indazole derivative) HCT116 (Colon)2.5[7]
6o (1H-indazole-3-amine derivative) K562 (Leukemia)5.15[8]
A549 (Lung)>50[8]
PC-3 (Prostate)>50[8]
Hep-G2 (Liver)>50[8]
HEK-293 (Normal Kidney)33.2[8]
5a (Indazole-pyridine hybrid) MCF-7 (Breast)<10 µg/ml[9]
Compound 8 (6-(1H-pyrazol-4-yl)-1H-indazole) Neuroblastoma4-14[10]
Glioma4-14[10]
Leukemia4-14[10]

Experimental Protocols

The cytotoxicity data presented above were primarily generated using the MTT and Sulforhodamine B (SRB) assays. These are robust and widely accepted methods for assessing cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 values are then calculated from the dose-response curves.[12]

cluster_workflow MTT Assay Workflow A Cell Seeding B Compound Treatment A->B C MTT Addition & Incubation B->C D Formazan Solubilization C->D E Absorbance Reading D->E F IC50 Calculation E->F

Caption: Workflow of the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells.[13][14] The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.

Protocol:

  • Cell Seeding: Similar to the MTT assay, cells are seeded in a 96-well plate and allowed to attach.

  • Compound Treatment: Cells are treated with the indazole compounds for a defined period.

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The TCA is removed, and the plates are washed with water and air-dried. The cells are then stained with SRB solution (typically 0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The plates are air-dried, and the protein-bound SRB is solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is measured at approximately 510 nm.[15]

cluster_workflow SRB Assay Workflow A Cell Seeding & Treatment B Cell Fixation (TCA) A->B C SRB Staining B->C D Washing C->D E Dye Solubilization D->E F Absorbance Reading E->F

Caption: Workflow of the SRB cytotoxicity assay.

Mechanisms of Action and Signaling Pathways

Indazole-based compounds exert their anti-cancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (VEGFR & FGFR)

Many indazole derivatives are potent inhibitors of vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs).[16] These receptors play crucial roles in tumor angiogenesis and cell proliferation. By blocking the ATP-binding site of these kinases, indazole compounds inhibit downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to reduced tumor growth and vascularization.[8][17]

cluster_pathway VEGFR/FGFR Signaling Inhibition Indazole Indazole Compound VEGFR_FGFR VEGFR / FGFR Indazole->VEGFR_FGFR inhibits RAS RAS VEGFR_FGFR->RAS PI3K PI3K VEGFR_FGFR->PI3K Angiogenesis Angiogenesis VEGFR_FGFR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of VEGFR/FGFR signaling by indazole compounds.

Disruption of Mitosis via Aurora Kinase Inhibition

Aurora kinases are essential for proper mitotic progression, including centrosome maturation and spindle assembly.[3][6] Some indazole derivatives function as Aurora kinase inhibitors. Their action leads to mitotic arrest and subsequent apoptosis in cancer cells.

cluster_pathway Aurora Kinase Inhibition Pathway Indazole Indazole Compound AuroraKinase Aurora Kinase Indazole->AuroraKinase inhibits Centrosome Centrosome Maturation AuroraKinase->Centrosome Spindle Spindle Assembly AuroraKinase->Spindle Mitosis Proper Mitosis Centrosome->Mitosis Spindle->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis inhibition leads to

Caption: Mitotic disruption by Aurora kinase inhibition.

Inhibition of Tubulin Polymerization

Certain indazole analogues act as tubulin polymerization inhibitors, targeting the colchicine-binding site.[6] By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[18][19]

cluster_pathway Tubulin Polymerization Inhibition Indazole Indazole Compound Tubulin Tubulin Dimers Indazole->Tubulin binds to Microtubules Microtubule Formation Indazole->Microtubules inhibits Tubulin->Microtubules polymerization MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibitors.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-Fluoro-1-methyl-1H-indazol-3-amine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount to advancing safe and effective therapeutics. This guide provides a comprehensive cross-reactivity analysis of 4-Fluoro-1-methyl-1H-indazol-3-amine, a member of the privileged 3-aminoindazole scaffold, in comparison to other established kinase inhibitors. By examining available experimental data, we aim to offer a clear perspective on its potential for off-target effects and its suitability for targeted research.

The 3-aminoindazole core is a well-recognized hinge-binding motif frequently employed in the design of kinase inhibitors. The strategic placement of a fluorine atom at the 4-position and a methyl group at the 1-position of the indazole ring in this compound is intended to modulate its potency and physicochemical properties. However, the true value of such a compound in a therapeutic or research context can only be ascertained through a thorough evaluation of its interactions across the human kinome.

Due to the limited publicly available cross-reactivity data for this compound, this guide will utilize data from a closely related analog, a 3-amino-1H-indazol-6-yl-benzamide derivative (referred to as Compound 4 in a key study), to represent the selectivity profile of this scaffold.[1] This analog shares the core 3-aminoindazole structure and provides valuable insights into the potential cross-reactivity of this chemical class.

Comparative Kinase Selectivity

To provide a comprehensive comparison, the selectivity of the representative 3-aminoindazole compound is contrasted with three well-characterized kinase inhibitors with distinct scaffolds and selectivity profiles:

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[2]

  • Dasatinib: A multi-targeted kinase inhibitor active against BCR-ABL and Src family kinases, among others.

  • Staurosporine: A natural product known for its broad-spectrum, non-selective inhibition of a wide range of kinases.[3][4]

The following table summarizes the cross-reactivity profiles of these compounds based on available data. The data for the 3-aminoindazole analog is derived from a KINOMEscan™ screen, while data for the alternatives is compiled from publicly available databases and literature.

Compound ClassRepresentative Compound/AlternativePrimary Target(s)Number of Off-Targets (at 1µM)Key Off-Target Families
3-Aminoindazole 3-amino-1H-indazol-6-yl-benzamide (Analog)FLT3, PDGFRα, Kit[1]>50CAMK, CMGC, STE, TK, TKL
Indazole (different substitution) AxitinibVEGFR1, VEGFR2, VEGFR3[2]Low-
Aminopyrimidine DasatinibBCR-ABL, SRC family, c-KIT, PDGFRβHighMultiple
Indolocarbazole StaurosporineBroad Spectrum (PKC, PKA, etc.)[4]Very HighMost kinase families

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of kinase inhibition and the methodologies for its assessment, the following diagrams are provided.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, PDGFR, Kit) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation STAT STAT RTK->STAT Phosphorylation Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription Inhibitor This compound (or analog) Inhibitor->RTK Inhibition

A simplified receptor tyrosine kinase signaling pathway.

G cluster_prep Sample Preparation cluster_assay Competition Binding Assay cluster_detection Detection & Analysis A Compound Library (e.g., this compound) D Incubate Kinase, Compound, and Immobilized Ligand A->D B Kinase Panel (e.g., KINOMEscan™) B->D C Immobilized Ligand C->D E Wash to Remove Unbound Components D->E F Quantify Bound Kinase (e.g., qPCR) E->F G Data Analysis (% Inhibition, Kd) F->G H Generate Cross-Reactivity Profile G->H

Experimental workflow for KINOMEscan™ profiling.

G cluster_cell_treatment Cell Treatment cluster_thermal_denaturation Thermal Denaturation cluster_protein_extraction Protein Extraction & Analysis A Culture Cells B Treat with Compound (or Vehicle Control) A->B C Heat Cells to a Range of Temperatures B->C D Cell Lysis C->D E Separate Soluble and Aggregated Proteins D->E F Quantify Soluble Target Protein E->F G Generate Melting Curve F->G

General workflow for Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are protocols for two key assays used in kinase inhibitor profiling.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ assay platform is a high-throughput method that quantitatively measures the binding of a compound to a large panel of kinases.[5][6]

Principle: This assay is based on a competition binding assay where a test compound competes with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

Procedure:

  • Immobilized Ligand Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site-directed small molecule ligand to generate an affinity resin.

  • Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are combined in a binding buffer and incubated to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis: The results are expressed as a percentage of the DMSO control, and binding constants (Kd) or percent inhibition values are calculated to determine the compound's affinity and selectivity for each kinase in the panel.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement of a compound within a cellular environment by measuring changes in the thermal stability of the target protein.[7][8][9]

Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein can increase the protein's resistance to thermal denaturation. By heating intact cells or cell lysates to various temperatures, the amount of soluble (non-denatured) target protein can be quantified to determine its melting temperature (Tm). A shift in the Tm in the presence of a compound indicates target engagement.

Procedure:

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control for a specified period.

  • Heating: The cell suspension is aliquoted and heated to a range of temperatures for a short duration (e.g., 3-7 minutes) using a thermal cycler.

  • Cell Lysis: The cells are lysed, typically through freeze-thaw cycles or the addition of a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: The supernatant containing the soluble protein fraction is collected, and the amount of the target protein is quantified using methods such as Western blotting or ELISA.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates a change in the protein's thermal stability and thus, target engagement. An isothermal dose-response curve can also be generated by heating the cells at a single temperature with varying concentrations of the compound.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a critical step in drug discovery and chemical probe development. While this compound represents a promising scaffold, the available data on a close analog suggests that compounds from the 3-aminoindazole family can exhibit broad kinase activity.[1] This highlights the importance of comprehensive profiling to understand the full spectrum of a compound's biological activity.

In comparison, inhibitors like Axitinib demonstrate that high selectivity for a specific kinase family is achievable, while compounds such as Dasatinib and Staurosporine represent multi-targeted and pan-kinase inhibitors, respectively. The choice of an appropriate inhibitor depends on the specific research question or therapeutic strategy. For applications requiring high selectivity, extensive medicinal chemistry efforts may be needed to mitigate the off-target activities of the 3-aminoindazole scaffold. Conversely, for indications where multi-targeted inhibition may be beneficial, this scaffold could serve as a valuable starting point.

The experimental protocols provided in this guide offer a framework for researchers to generate the necessary cross-reactivity data to make informed decisions in their drug discovery and development programs.

References

Comparative Analysis of Synthetic Routes to 4-Fluoro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4-Fluoro-1-methyl-1H-indazol-3-amine, a valuable heterocyclic building block in medicinal chemistry. The routes are evaluated based on factors such as the availability of starting materials, reaction steps, and typical yields, supported by detailed experimental protocols.

Introduction

This compound is a substituted indazole derivative. The indazole core is a prominent scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. The strategic placement of the fluorine atom and the N-methylation can significantly influence the compound's physicochemical properties and biological target interactions. This guide outlines two viable synthetic pathways to this target molecule, providing researchers with the necessary information to select the most suitable route for their specific needs.

Synthetic Route Overview

Two principal synthetic strategies for obtaining this compound are presented:

  • Route 1: N-Methylation of a Commercially Available Precursor. This approach begins with the commercially available 4-Fluoro-1H-indazol-3-amine and involves a single methylation step.

  • Route 2: De Novo Synthesis from a Fluorinated Benzonitrile. This route involves the construction of the indazole ring from a readily available fluorinated benzonitrile precursor, followed by N-methylation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthetic routes. Yields are based on representative literature procedures for analogous transformations and may vary depending on specific reaction conditions and scale.

ParameterRoute 1: N-Methylation of PrecursorRoute 2: De Novo Synthesis
Starting Material 4-Fluoro-1H-indazol-3-amine2,6-Difluorobenzonitrile
Number of Steps 12
Key Reactions N-Methylation1. Indazole Formation (SNAr Cyclization) 2. N-Methylation
Estimated Yield (Step 1) N/A~90% (for indazole formation)[1][2]
Estimated Yield (Step 2) ~70-80% (for methylation)[3][4]~70-80% (for methylation)[3][4]
Estimated Overall Yield ~70-80% ~63-72%
Starting Material Availability Commercially availableReadily commercially available

Experimental Protocols

Route 1: N-Methylation of 4-Fluoro-1H-indazol-3-amine

This protocol is adapted from general procedures for the selective N1-methylation of substituted indazoles.[3][5]

Materials:

  • 4-Fluoro-1H-indazol-3-amine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-Fluoro-1H-indazol-3-amine (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Route 2: De Novo Synthesis from 2,6-Difluorobenzonitrile

This route involves two main steps: the formation of the indazole ring followed by N-methylation.

Step 1: Synthesis of 4-Fluoro-1H-indazol-3-amine

This protocol is based on the synthesis of 3-aminoindazoles from o-fluorobenzonitriles.[1][2]

Materials:

  • 2,6-Difluorobenzonitrile

  • Hydrazine hydrate (N₂H₄·H₂O)

  • An appropriate solvent such as ethanol or n-butanol

Procedure:

  • In a round-bottom flask, dissolve 2,6-difluorobenzonitrile (1.0 equiv) in the chosen solvent.

  • Add hydrazine hydrate (excess, e.g., 3-5 equiv).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or by slurrying in an appropriate solvent to afford 4-Fluoro-1H-indazol-3-amine.

Step 2: N-Methylation of 4-Fluoro-1H-indazol-3-amine

Follow the experimental protocol outlined in Route 1 .

Visualization of Synthetic Pathways

Synthetic_Route_1 cluster_0 Route 1: N-Methylation of Precursor Start_1 4-Fluoro-1H-indazol-3-amine (Commercially Available) Reagents_1 NaH, CH3I (or (CH3)2SO4) THF, 0°C to rt Start_1->Reagents_1 Product_1 This compound Reagents_1->Product_1

Caption: Synthetic pathway for Route 1.

Synthetic_Route_2 cluster_1 Route 2: De Novo Synthesis Start_2 2,6-Difluorobenzonitrile Reagents_2a Hydrazine Hydrate Solvent, Reflux Start_2->Reagents_2a Intermediate 4-Fluoro-1H-indazol-3-amine Reagents_2b NaH, CH3I (or (CH3)2SO4) THF, 0°C to rt Intermediate->Reagents_2b Product_2 This compound Reagents_2a->Intermediate Reagents_2b->Product_2

Caption: Synthetic pathway for Route 2.

Comparative Analysis

Route 1 is the more direct and efficient approach, provided that the starting material, 4-Fluoro-1H-indazol-3-amine, is readily and economically available. With a single, typically high-yielding step, this route is ideal for rapid synthesis and library generation. The primary challenge lies in the regioselective methylation, as alkylation can potentially occur at both N1 and N2 positions of the indazole ring. However, for 3-substituted indazoles, thermodynamic control using a strong base like sodium hydride generally favors the desired N1-alkylation.[3][5]

Route 2 offers greater flexibility, starting from a more fundamental and often less expensive building block, 2,6-difluorobenzonitrile. This route is advantageous when the precursor for Route 1 is unavailable or cost-prohibitive. The initial cyclization reaction with hydrazine to form the 3-aminoindazole is generally efficient.[1][2] However, this route involves an additional step, which lowers the overall yield and increases the consumption of reagents and solvents. The challenges of regioselective methylation in the second step are the same as in Route 1.

Conclusion

For the synthesis of this compound, the choice between the two routes primarily depends on the availability and cost of the starting materials.

  • Route 1 is recommended for its simplicity, higher overall yield, and reduced number of synthetic steps when 4-Fluoro-1H-indazol-3-amine is accessible.

  • Route 2 is a robust alternative that provides access to the target compound from a basic fluorinated precursor and is suitable for larger-scale synthesis where starting material cost is a significant factor.

Researchers should consider these factors in the context of their specific project goals, available resources, and scale of synthesis. Both routes employ well-established chemical transformations and provide reliable access to the target molecule.

References

Benchmarking 4-Fluoro-1-methyl-1H-indazol-3-amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the indazole nucleus is a "privileged" scaffold, recognized for its ability to bind to a diverse array of biological targets with high affinity.[1] This structural versatility has led to the development of numerous therapeutic agents, including the antiemetic Granisetron and the anti-inflammatory Benzydamine. Notably, the 1H-indazol-3-amine moiety has been identified as a highly effective hinge-binding fragment, a critical interaction for the inhibition of protein kinases.[1][2] This has cemented its importance in the design of targeted cancer therapies.

This guide provides a comparative benchmark of 4-Fluoro-1-methyl-1H-indazol-3-amine against two established multi-targeted tyrosine kinase inhibitors, Pazopanib and Axitinib, which also feature an indazole or a similar bioisosteric scaffold. While specific preclinical data for this compound is not extensively available in the public domain, this comparison is based on the well-documented activities of the broader 1H-indazole-3-amine class of compounds and the known performance of the benchmark drugs. The objective is to offer a data-driven perspective for researchers and drug development professionals exploring novel kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Activity

The primary mechanism of action for many indazole-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key targets in this class.

Target KinaseThis compound IC₅₀ (nM)Pazopanib IC₅₀ (nM)Axitinib IC₅₀ (nM)
VEGFR1Data not publicly available10[1][3]0.1[4][5]
VEGFR2Data not publicly available30[1][3]0.2[4][5]
VEGFR3Data not publicly available47[1][3]0.1 - 0.3[4][5]
PDGFRαData not publicly available71[1]5[5]
PDGFRβData not publicly available84[3][6]1.6[4][5]
c-KitData not publicly available74[1][3]1.7[7]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

Signaling Pathway Context

The following diagram illustrates the central role of VEGFR and PDGFR in angiogenesis and cell proliferation, the pathways targeted by Pazopanib and Axitinib. It is hypothesized that this compound, owing to its 3-aminoindazole core, would also inhibit kinases within this signaling cascade.

G cluster_membrane Plasma Membrane cluster_ligands cluster_inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR VEGFR RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Activates PDGFR PDGFR PI3K_Akt PI3K/Akt Pathway PDGFR->PI3K_Akt Activates PDGFR->RAS_MAPK VEGF VEGF VEGF->VEGFR Binds PDGF PDGF PDGF->PDGFR Binds Inhibitor Kinase Inhibitor (e.g., Pazopanib, Axitinib, This compound) Inhibitor->VEGFR Inhibits Inhibitor->PDGFR Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis

Caption: Simplified VEGFR and PDGFR signaling pathways and points of inhibition.

Experimental Protocols

The following are generalized protocols for key assays used in the characterization of kinase inhibitors. These should be optimized for specific kinases and cell lines.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., VEGFR2, PDGFRβ)

  • Kinase substrate peptide

  • ATP (at a concentration equivalent to the Kₘ for the specific kinase)

  • Test compounds (e.g., this compound, Pazopanib, Axitinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Add Compound and Kinase to Plate A->C B Prepare Kinase, Substrate, and ATP B->C D Pre-incubate C->D E Initiate Reaction with Substrate/ATP Mixture D->E F Incubate at 30°C E->F G Stop Reaction & Deplete ATP F->G H Generate Luminescent Signal G->H I Read Luminescence H->I J Plot Data and Calculate IC50 I->J

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • Human cancer cell line (e.g., K562, A549)[9]

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well tissue culture plates

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[10]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader.[10] The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

While direct experimental data for this compound is needed for a definitive comparison, its structural similarity to the core of potent, clinically approved kinase inhibitors like Axitinib suggests its potential as a valuable research compound. The 3-aminoindazole scaffold is a proven pharmacophore for targeting kinases in the VEGFR and PDGFR families. The provided data for Pazopanib and Axitinib establish a strong benchmark for the level of potency required for clinical efficacy. Researchers investigating this compound and its derivatives can utilize the outlined experimental protocols to generate comparative data and further elucidate the structure-activity relationships within this promising class of compounds. The high potency of Axitinib, in particular, highlights the potential for optimization of the indazole scaffold to achieve highly selective and powerful kinase inhibition.

References

Comparative Analysis of 1H-Indazol-3-amine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the statistical analysis of biological data for a series of synthesized 1H-indazol-3-amine derivatives, with a focus on their anti-proliferative activity against chronic myeloid leukemia.

This guide provides a comparative analysis of the biological activity of a series of synthesized 1H-indazol-3-amine derivatives. The core focus is on their potential as anticancer agents, with a specific emphasis on their inhibitory effects on the K562 human chronic myeloid leukemia cell line, which is characterized by the Bcr-Abl fusion protein. The data presented is derived from a comprehensive study on the design, synthesis, and antitumor activity of these compounds.[1]

Introduction to 1H-Indazol-3-amine Derivatives

The 1H-indazole-3-amine scaffold is a recognized "hinge-binding fragment," crucial for the development of kinase inhibitors.[2] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By binding to the ATP-binding site of kinases, inhibitors can block their activity and halt downstream signaling that promotes cancer cell growth and survival. Derivatives of 1H-indazol-3-amine have shown promise as potent inhibitors of various kinases, including Bcr-Abl, which is the primary driver of chronic myeloid leukemia (CML).[2][3] The development of novel derivatives aims to improve potency, selectivity, and overcome resistance to existing therapies.[3]

Comparative Biological Activity

The anti-proliferative activity of two series of 1H-indazol-3-amine derivatives (Series 5 and Series 6) was evaluated against a panel of human cancer cell lines. For the purpose of this guide, we will focus on the data obtained for the K562 cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below.[1]

Data Presentation: Anti-proliferative Activity (IC50 in µM)

Table 1: IC50 Values of Mercapto-acetamide Indazole Derivatives (Series 5) against K562 Cells [1]

CompoundR1 SubstituentIC50 (µM) ± SD
5a3-fluorophenyl9.32 ± 0.59
5b3-fluorophenyl6.97 ± 0.99

Lower IC50 values indicate higher potency.

Table 2: IC50 Values of Piperazine-indazole Derivatives (Series 6) against K562 Cells [1]

CompoundR1 SubstituentR2 SubstituentIC50 (µM) ± SD
6a3-fluorophenyl4-fluorobenzoyl5.19 ± 0.29
6o3,4-dichlorophenyl4-fluorobenzoyl5.15 ± 0.55

Lower IC50 values indicate higher potency.

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the synthesized indazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1]

Objective: To determine the concentration of the test compounds that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., K562)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves. Each experiment was performed in triplicate.[1]

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway affected by Bcr-Abl inhibitors and the workflow of the cell viability assay used to evaluate the compounds.

Bcr_Abl_Signaling_Pathway cluster_cell Cancer Cell cluster_drug Mechanism of Inhibition Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) Bcr_Abl->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Indazole_Derivative 1H-Indazol-3-amine Derivative Indazole_Derivative->Bcr_Abl Inhibits Kinase Activity

Caption: Bcr-Abl signaling pathway and the inhibitory action of 1H-indazol-3-amine derivatives.

MTT_Assay_Workflow A Seed K562 cells in 96-well plates B Incubate for 24h A->B C Treat with various concentrations of indazole derivatives B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove supernatant and add DMSO to dissolve formazan F->G H Measure absorbance at 490 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

The presented data demonstrates that 1H-indazol-3-amine derivatives are a promising class of compounds with significant anti-proliferative activity against the K562 chronic myeloid leukemia cell line.[1] The substitution pattern on the indazole core and the nature of the side chains play a crucial role in determining the biological activity. In particular, the piperazine-indazole derivatives (Series 6) showed potent inhibitory effects at low micromolar concentrations.[1] The detailed experimental protocol for the MTT assay provides a robust method for evaluating the cytotoxic effects of these and similar compounds. Further structure-activity relationship studies and in vivo experiments are warranted to optimize the therapeutic potential of this chemical scaffold.

References

Reproducibility of Experiments with 4-Fluoro-1-methyl-1H-indazol-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data and methodologies related to 4-Fluoro-1-methyl-1H-indazol-3-amine, a fluorinated indazole derivative of interest in medicinal chemistry. Due to the limited availability of comprehensive, publicly accessible experimental studies on this specific compound, this document focuses on presenting available information on its synthesis and the biological activities of structurally related indazole compounds. This approach aims to provide a foundational understanding for researchers looking to work with this molecule and to highlight the current landscape of experimental reproducibility.

Chemical Synthesis and Characterization

A representative synthetic workflow for a related compound, 5-bromo-4-fluoro-1H-indazole, is outlined below. This process, described in patent CN110452177A, starts from 3-fluoro-2-methylaniline and proceeds through bromination, ring closure, and deprotection steps. While not identical, this provides a plausible strategic approach for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product (Analogue) 3-Fluoro-2-methylaniline 3-Fluoro-2-methylaniline Bromination Bromination (e.g., NBS) 3-Fluoro-2-methylaniline->Bromination RingClosure Ring Closure (e.g., Isoamyl nitrite) Bromination->RingClosure Deprotection Deprotection RingClosure->Deprotection 5-Bromo-4-fluoro-1H-indazole 5-Bromo-4-fluoro-1H-indazole Deprotection->5-Bromo-4-fluoro-1H-indazole

Caption: General synthetic workflow for a fluorinated indazole analogue.

Biological Activity of Indazole Derivatives

Indazole derivatives are a well-established class of compounds with a broad range of biological activities, frequently investigated as kinase inhibitors for the treatment of cancer. While specific biological data for this compound is scarce in published literature, studies on structurally related 1H-indazole-3-amine derivatives provide insights into their potential therapeutic applications.

One study on 1H-indazole-3-amine derivatives reported their evaluation against a panel of human cancer cell lines.[1] The data from this study, presented below, showcases the cytotoxic potential of these compounds and provides a basis for comparison for future experiments with this compound.

Table 1: In Vitro Anti-Proliferative Activity of Selected 1H-Indazole-3-amine Derivatives

CompoundK562 (IC₅₀, µM)A549 (IC₅₀, µM)PC-3 (IC₅₀, µM)Hep-G2 (IC₅₀, µM)
5a 9.32 ± 0.594.66 ± 0.4515.48 ± 1.3312.67 ± 1.31
5b 6.97 ± 0.995.25 ± 0.57>2010.11 ± 0.89
6a 5.19 ± 0.298.21 ± 0.566.12 ± 0.105.62 ± 1.76
6o 5.15 ± 0.5510.34 ± 1.1212.54 ± 1.038.97 ± 0.98

Data extracted from a study on 1H-indazole-3-amine derivatives and may not be representative of this compound.[1]

The mechanism of action for some of these derivatives involves the induction of apoptosis and cell cycle arrest, often associated with the inhibition of key signaling pathways in cancer cells.[1]

Signaling_Pathway Indazole Derivative Indazole Derivative Kinase Target Kinase Target Indazole Derivative->Kinase Target Inhibition Downstream Signaling Downstream Signaling Kinase Target->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibition of Anti-Apoptotic Signals

Caption: Putative signaling pathway inhibited by indazole-based kinase inhibitors.

Experimental Protocols

To facilitate the reproducibility of experiments, detailed methodologies are crucial. Below are generalized protocols for key experiments cited in the context of indazole derivatives.

General Procedure for Synthesis of Indazole Derivatives (Illustrative)

A solution of the appropriate boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent system (e.g., 1,4-dioxane/water) is added to the indazole core structure (1.0 equiv). The reaction mixture is heated under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography. The product is then isolated and purified using standard techniques such as extraction and column chromatography.

Cell Viability Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 hours). Following treatment, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.[1]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification CellCulture Cell Seeding Purification->CellCulture Treatment Compound Treatment CellCulture->Treatment MTT MTT Assay Treatment->MTT DataAnalysis Data Analysis (IC50) MTT->DataAnalysis

References

The Efficacy of 1H-Indazol-3-Amine Derivatives in Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its ability to act as an effective hinge-binding fragment allows for strong interactions with the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.[1][2] This guide provides a comparative analysis of the efficacy of 1H-indazol-3-amine derivatives, including analogs of 4-Fluoro-1-methyl-1H-indazol-3-amine, with a focus on their application in oncology.

Comparative Efficacy Against Bcr-Abl Kinase

A significant focus of research on 1H-indazol-3-amine derivatives has been the inhibition of the Bcr-Abl kinase, a key driver in chronic myeloid leukemia (CML).[1] A particular challenge has been the development of inhibitors effective against the T315I "gatekeeper" mutation, which confers resistance to many first and second-generation therapies.[1]

The following table summarizes the in vitro efficacy of various 1H-indazol-3-amine derivatives against wild-type Bcr-Abl and the T315I mutant, as well as their anti-proliferative effects on the K562 leukemia cell line.

Compound IDTargetIC50 (nM)Cell LineGI50/IC50 (µM)Reference
AKE-72 (5) Bcr-AblWT< 0.5K-562< 0.01 (GI50)[3]
Bcr-AblT315I9Ba/F3 Bcr-AblT315I-[3]
Compound 89 Bcr-AblWT14K5626.50[4]
Bcr-AblT315I450--[4]
Compound 6o --K5625.15[2][5]
A549>50[2][5]
PC-3>50[2][5]
Hep-G2>50[2][5]
HEK-293 (non-cancerous)33.2[2][5]
Imatinib Bcr-AblWT-K562-[4]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. GI50 represents the concentration for 50% inhibition of cell growth. Lower values indicate higher potency.

Broader Kinase Inhibition Profile

The versatility of the 1H-indazol-3-amine scaffold extends beyond Bcr-Abl. Derivatives have been developed to target other kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs).

Compound IDTargetIC50 (nM)Cell LineIC50 (nM)Reference
Compound 98 FGFR115.0-642.1[4]
Compound 99 FGFR12.9-40.5[4]

Experimental Protocols

The data presented in this guide were generated using established in vitro assays. The following are summaries of the key experimental methodologies cited in the referenced literature.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the compounds was commonly assessed using the Methyl Thiazolyl Tetrazolium (MTT) colorimetric assay.

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso measure Measure absorbance at 490 nm add_dmso->measure calculate Calculate IC50 values measure->calculate

Caption: Workflow of the MTT assay for determining cell viability.

Western Blotting for Apoptosis Markers

To investigate the mechanism of cell death induced by the compounds, Western blotting was used to detect the expression levels of apoptosis-related proteins.

Western_Blot_Workflow start Treat K562 cells with compound 6o lyse Lyse cells and extract total protein start->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify separate Separate proteins by SDS-PAGE quantify->separate transfer Transfer proteins to PVDF membrane separate->transfer block Block membrane with 5% non-fat milk transfer->block probe_primary Incubate with primary antibodies (Bax, Bcl-2, GAPDH) block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibody probe_primary->probe_secondary detect Detect protein bands using ECL probe_secondary->detect analyze Analyze band intensity detect->analyze

Caption: Workflow for Western blotting analysis of apoptosis proteins.

Signaling Pathway Inhibition

Compound 6o was found to induce apoptosis in K562 cells, potentially through the inhibition of Bcl-2 family members and affecting the p53/MDM2 pathway.[5]

Apoptosis_Pathway Compound_6o Compound 6o Bcl2 Bcl-2 Family Compound_6o->Bcl2 inhibits p53_MDM2 p53/MDM2 Pathway Compound_6o->p53_MDM2 affects Apoptosis Apoptosis Bcl2->Apoptosis regulates p53_MDM2->Apoptosis regulates

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Fluoro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 4-Fluoro-1-methyl-1H-indazol-3-amine is a critical component of laboratory safety and environmental responsibility. This document provides a step-by-step guide for the safe handling and disposal of this compound, emphasizing operational and logistical planning.

Chemical and Hazard Identification

PropertyValue
Chemical Name This compound
CAS Number 162502-44-5
Molecular Formula C₈H₈FN₃
Hazard Class Acute Toxicity 4, Oral (Harmful if swallowed)[1]
Physical Form Solid
Signal Word Warning[1]
Primary Hazard GHS07 (Harmful)

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to mitigate risks of exposure and ensure a safe working environment.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1]

  • Respiratory Protection: While no specific respiratory protection is mandated under normal use, if dust is generated, a NIOSH-approved respirator should be used.[1]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[1] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled in accordance with federal, state, and local environmental regulations. Most laboratory chemical wastes are regulated under the Resource Conservation and Recovery Act (RCRA) and cannot be disposed of in standard trash or down the drain.

Experimental Protocol for Chemical Waste Segregation and Storage:

  • Waste Determination: The first step is to classify the material as hazardous waste. Based on its acute oral toxicity, this compound is considered a hazardous material.

  • Container Selection:

    • Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.

    • The container must be kept tightly sealed except when adding waste.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Avoid using abbreviations.

    • Indicate the accumulation start date.

  • Segregation:

    • Store the waste container in a designated and properly ventilated hazardous waste accumulation area.

    • This compound is incompatible with strong oxidizing agents and strong acids.[1] Ensure it is segregated from these materials to prevent dangerous reactions.

  • Disposal of Empty Containers:

    • If the original container is to be disposed of, it must be thoroughly emptied.

    • The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[2]

    • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]

  • Contacting a Licensed Waste Disposal Service:

    • The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed environmental services company. Your institution's Environmental Health and Safety (EHS) office will be able to provide guidance and facilitate this process.

    • The safety data sheet for a similar compound explicitly states to "Dispose of contents/container to an approved waste disposal plant."[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: Identify Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation container Select a Compatible and Sealable Waste Container ventilation->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date container->labeling transfer Carefully Transfer Waste into the Container labeling->transfer storage Store in Designated Hazardous Waste Area transfer->storage segregation Segregate from Incompatibles (Strong Oxidizers, Strong Acids) storage->segregation contact_ehs Contact EHS or Licensed Waste Disposal Company segregation->contact_ehs end End: Professional Disposal contact_ehs->end

References

Safe Handling and Disposal of 4-Fluoro-1-methyl-1H-indazol-3-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like 4-Fluoro-1-methyl-1H-indazol-3-amine are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, synthesized from established laboratory safety protocols for potent compounds.

Hazard Assessment

The available information for this compound indicates the following:

  • GHS Classification: Acute Toxicity, Oral (Category 4) with the hazard statement H302: Harmful if swallowed.

  • Physical State: Solid.

Given that this is a novel compound used in drug development, it should be handled as a potentially potent pharmaceutical ingredient.[2] This necessitates a higher level of containment and personal protective equipment (PPE) to minimize exposure.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.[4] The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Purpose
Eye Protection Tightly fitting safety goggles or a face shield worn over safety glasses.[1][5]To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][6] Consider double-gloving for added protection.[5]To prevent skin contact.
Body Protection A lab coat or a chemical-resistant apron.[1] A disposable suit may be necessary for larger quantities or when generating dust.To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1] A respirator may be necessary if dust is generated or if working outside a fume hood.[4]To prevent inhalation of dust or vapors.
Handling Procedures

Adherence to strict handling procedures is critical to minimize the risk of exposure and cross-contamination.[7]

3.1. Engineering Controls:

  • Primary Containment: Whenever possible, handle this compound within a certified chemical fume hood or a glove box, especially when handling powders or performing operations that could generate dust.[8]

  • Ventilation: Ensure adequate general laboratory ventilation with single-pass air to prevent the accumulation of airborne contaminants.[8]

3.2. Standard Operating Procedures (SOPs):

  • Preparation: Before starting work, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound to minimize contamination.

  • Weighing: Conduct all weighing operations within a ventilated enclosure, such as a powder-containment hood or a fume hood, to prevent the dispersal of solid particles.

  • Transfers: Use spatulas and other tools carefully to avoid generating dust. For solutions, use sealed containers and appropriate liquid handling techniques to prevent splashes.

  • Cleaning: After handling, decontaminate all surfaces and equipment. Use a wet wipe or a HEPA-filtered vacuum for cleaning up powders; avoid dry sweeping.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9] Do not eat, drink, or smoke in the laboratory.[9]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.[1]

4.1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[10]

4.2. Disposal Method:

  • The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate the hazard.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and the laboratory safety officer.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Contain (if safe to do so): With appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1]

  • Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Visualizations

The following diagrams illustrate the key workflows for handling this compound safely.

experimental_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Proceed to Handling prep_sds Review SDS and SOPs prep_sds->prep_ppe handle_transfer Perform Chemical Transfer/Reaction handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area and Equipment handle_transfer->cleanup_decon Complete Experiment cleanup_waste Segregate and Store Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental workflow for handling this compound.

ppe_decision_tree cluster_ppe PPE Selection start Start: Handling This compound q_dust Potential for Dust Generation? start->q_dust respirator Use Respirator q_dust->respirator Yes no_respirator Work in Fume Hood q_dust->no_respirator No q_splash Potential for Splash? respirator->q_splash no_respirator->q_splash face_shield Wear Face Shield over Goggles q_splash->face_shield Yes goggles Wear Safety Goggles q_splash->goggles No gloves Wear Nitrile Gloves (Consider Double Gloving) face_shield->gloves goggles->gloves lab_coat Wear Lab Coat gloves->lab_coat

Caption: Decision tree for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-1-methyl-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-Fluoro-1-methyl-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.